molecular formula C14H22O B1679685 PF-0713 CAS No. 1083093-47-3

PF-0713

Cat. No.: B1679685
CAS No.: 1083093-47-3
M. Wt: 206.32 g/mol
InChI Key: FHTGJZOULSYEOB-GHMZBOCLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PF-0713 is a small molecule compound identified as a gamma-aminobutyric acid A (GABA-A) receptor agonist . This mechanism of action is of significant interest in neurological and pharmacological research, as GABA is the primary inhibitory neurotransmitter in the central nervous system. Agonists of the GABA-A receptor are studied for their potential role in regulating neuronal excitability. According to current data, this compound has been investigated in pre-clinical and Phase 1 clinical studies for potential applications related to anesthesia, nausea, and vomiting . Its research profile also includes exploration for chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV), as well as for sedation . The compound's molecular formula is C14H22O, and its CAS Registry Number is 1083093-47-3 . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers can rely on this compound for in-depth studies into GABAergic signaling and its associated research pathways.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1083093-47-3

Molecular Formula

C14H22O

Molecular Weight

206.32 g/mol

IUPAC Name

2,6-bis[(2R)-butan-2-yl]phenol

InChI

InChI=1S/C14H22O/c1-5-10(3)12-8-7-9-13(14(12)15)11(4)6-2/h7-11,15H,5-6H2,1-4H3/t10-,11-/m1/s1

InChI Key

FHTGJZOULSYEOB-GHMZBOCLSA-N

Isomeric SMILES

CC[C@@H](C)C1=C(C(=CC=C1)[C@H](C)CC)O

Canonical SMILES

CCC(C)C1=C(C(=CC=C1)C(C)CC)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PF-0713;  PF 0713;  PF713.

Origin of Product

United States

Foundational & Exploratory

PF-0713: An Inquiry into its GABAA Receptor Agonism Reveals Limited Public Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite initial indications of its development as a GABAA receptor agonist, a comprehensive review of publicly available scientific literature and patent databases reveals a significant lack of in-depth technical information on PF-0713. While the compound, chemically identified as (R,R)-2,6-di-sec-butylphenol, has been mentioned in the context of anesthetic drug development, detailed quantitative data regarding its binding affinity, efficacy, and potency at the GABAA receptor, as well as specific experimental protocols, are not publicly accessible. This scarcity of information precludes the creation of a detailed technical guide as requested.

This compound was briefly highlighted in a 2010 review by Sneyd and Rigby-Jones as a propofol-related structure under investigation as a GABAA receptor agonist for intravenous anesthesia. The review referenced a conference abstract from 2009 by Siegel and Konstantatos, which purportedly described a Phase 1 clinical study of the compound. However, the full details of this study, including any pharmacodynamic and pharmacokinetic data, do not appear to have been published in peer-reviewed literature.

Further investigation into the development of this compound suggests that its clinical trials were discontinued (B1498344). A historical account of anesthetic drug development mentions that while this compound showed similar efficacy and safety to propofol, it was hampered by a slower onset and longer duration of action, ultimately leading to the cessation of its development.

Searches for patents specifically detailing the pharmacological characterization of this compound as a GABAA receptor agonist have been unsuccessful. While patents exist for the industrial production of (R,R)-2,6-di-sec-butylphenol, these do not provide data relevant to its pharmaceutical application or its interaction with the GABAA receptor.

GABAA Receptor Signaling Pathway

While specific data for this compound is unavailable, the general signaling pathway for a GABAA receptor agonist can be illustrated. Activation of the GABAA receptor, a ligand-gated ion channel, by an agonist leads to an influx of chloride ions (Cl-) into the neuron. This influx hyperpolarizes the cell's membrane potential, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission.

GABAA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA_Agonist GABAA Agonist (e.g., this compound) GABAA_Receptor GABAA Receptor GABA_Agonist->GABAA_Receptor Binds to receptor Cl_Channel Chloride Ion Channel (Opens) GABAA_Receptor->Cl_Channel Conformational change Cl_Influx Cl- Influx Cl_Channel->Cl_Influx Allows Hyperpolarization Membrane Hyperpolarization Cl_Influx->Hyperpolarization Leads to Neuronal_Inhibition Neuronal Inhibition Hyperpolarization->Neuronal_Inhibition Results in

Caption: General signaling pathway of a GABAA receptor agonist.

Hypothetical Experimental Workflow

In the absence of specific protocols for this compound, a generalized workflow for characterizing a novel GABAA receptor agonist is presented below. This would typically involve a series of in vitro and in vivo experiments to determine the compound's pharmacological profile.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation cluster_clinical Clinical Development Binding_Assay Radioligand Binding Assay (Determine Affinity - Ki) Electrophysiology Electrophysiology (e.g., Patch Clamp) (Determine Potency - EC50 & Efficacy) Binding_Assay->Electrophysiology Informs functional studies Animal_Models Animal Models of Anesthesia/Sedation (e.g., Loss of Righting Reflex) Electrophysiology->Animal_Models Promising candidates advance PK_PD_Modeling Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling Animal_Models->PK_PD_Modeling Phase1 Phase 1 Clinical Trials (Safety, Tolerability, PK in humans) PK_PD_Modeling->Phase1 Guides dose selection

Caption: A typical experimental workflow for GABAA agonist characterization.

Conclusion

The initial promise of this compound as a novel GABAA receptor agonist for anesthesia appears to have been curtailed during early clinical development. The lack of published data following initial conference presentations is common for compounds that do not advance in the drug development pipeline. For researchers, scientists, and drug development professionals, the case of this compound serves as a reminder of the high attrition rates in pharmaceutical research and the resulting scarcity of public information on discontinued candidates. Without access to proprietary data from the developing company, a detailed technical guide on this compound as a GABAA receptor agonist cannot be constructed.

An In-Depth Technical Guide to the Synthesis of (R,R)-2,6-di-sec-butylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway to obtain enantiomerically pure (R,R)-2,6-di-sec-butylphenol. The synthesis involves a two-stage process: the initial preparation of racemic 2,6-di-sec-butylphenol (B1583072) via Friedel-Crafts alkylation, followed by chiral resolution of the resulting enantiomeric mixture through the formation and separation of diastereomeric carbamates. This document details the experimental protocols for each critical step, presents quantitative data in a structured format, and includes a visual representation of the overall workflow.

I. Synthesis of Racemic 2,6-di-sec-butylphenol

The industrial production of 2,6-di-sec-butylphenol is achieved through the Friedel-Crafts alkylation of phenol (B47542).[1][2] This method utilizes an aluminum phenoxide catalyst to direct the alkylation to the ortho positions of the phenol ring.[3][4] The alkylating agent is typically butene or sec-butyl alcohol.[1][5]

Experimental Protocol: Friedel-Crafts Alkylation of Phenol

This protocol is a synthesized representation of typical industrial processes described in patent literature.[3][4]

1. Catalyst Preparation (in situ):

  • A suitable reaction vessel (e.g., a high-pressure autoclave) is charged with phenol and a catalytic amount of aluminum metal or a trialkylaluminum compound (e.g., triethylaluminum).[2][4]

  • The mixture is heated to approximately 150-180°C under an inert atmosphere (e.g., nitrogen) to facilitate the formation of the aluminum phenoxide catalyst.[1][4] The pressure during this stage can be around 5-20 bar.[1]

2. Alkylation Reaction:

  • The reaction mixture is then cooled to the desired alkylation temperature, typically in the range of 85-125°C.[1][3]

  • Butene is introduced into the reactor. The reaction is exothermic, and cooling should be applied to maintain the desired temperature.[4] The pressure will increase upon the introduction of butene.

  • The reaction is allowed to proceed until gas chromatography analysis indicates a significant conversion of phenol to mono- and di-alkylated products.

  • For improved selectivity towards the 2,6-disubstituted product, a two-stage temperature profile can be employed. The initial alkylation is carried out at a higher temperature (e.g., 110-125°C) to consume the phenol, followed by cooling to a lower temperature (e.g., 50-70°C) to favor the formation of the 2,6-dialkylphenol.[3]

3. Work-up and Purification:

  • Upon completion, the reactor is cooled, and the catalyst is hydrolyzed by the addition of a dilute aqueous acid solution.[6]

  • The organic layer is separated, washed with water until neutral, and then subjected to fractional distillation under reduced pressure to isolate the 2,6-di-sec-butylphenol from unreacted starting materials and other isomers (e.g., 2-sec-butylphenol, 2,4-di-sec-butylphenol).[1][6]

Quantitative Data for Racemic Synthesis
ParameterValueReference
Catalyst Loading 1 gram mole of aluminum phenoxide per 100-800 gram moles of phenol[3]
Initial Alkylation Temperature 85-175°C[3]
Second Stage Alkylation Temperature 25-80°C[3]
Catalyst Preparation Temperature 120-180°C[1]
Reaction Pressure 5-20 bar[1]

II. Chiral Resolution of (±)-2,6-di-sec-butylphenol

The separation of the racemic mixture into its constituent enantiomers is achieved by diastereomeric resolution. This process involves the reaction of the racemic phenol with a chiral resolving agent to form a pair of diastereomers, which can then be separated based on their different physical properties, such as solubility. Subsequent removal of the chiral auxiliary yields the desired enantiomerically pure phenol.

Experimental Protocol: Diastereomeric Resolution

1. Formation of Diastereomeric Carbamates:

  • In a suitable flask, racemic 2,6-di-sec-butylphenol is dissolved in an anhydrous, inert solvent (e.g., toluene (B28343) or tetrahydrofuran).

  • To this solution, an equimolar amount of a chiral resolving agent, such as (R)-(+)-1-phenylethyl isocyanate, is added. A tertiary amine catalyst, like 4-(dimethylamino)pyridine (DMAP), can be added in a small amount to facilitate the reaction.

  • The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC or HPLC). The products are a mixture of two diastereomeric carbamates: ((R)-1-phenylethyl)-carbamic acid (R,R)-2,6-di-sec-butylphenyl ester and ((R)-1-phenylethyl)-carbamic acid (S,S)-2,6-di-sec-butylphenyl ester.

2. Separation of Diastereomers:

  • The solvent is partially evaporated under reduced pressure to concentrate the solution.

  • A non-polar solvent in which the diastereomers have different solubilities (e.g., hexane (B92381) or heptane) is added to induce fractional crystallization.

  • The less soluble diastereomer will precipitate out of the solution. The solid is collected by filtration and can be recrystallized from a suitable solvent mixture to improve its diastereomeric purity. The specific diastereomer that crystallizes first will depend on the solvent system used and must be determined experimentally.

3. Hydrolysis of the Diastereomeric Carbamate (B1207046):

  • The isolated, diastereomerically pure carbamate is dissolved in a suitable solvent (e.g., ethanol (B145695) or methanol).

  • The carbamate is then hydrolyzed to regenerate the chiral phenol. This can be achieved under either acidic or basic conditions. For example, the solution can be refluxed with an aqueous solution of a strong base like sodium hydroxide (B78521) or a strong acid like hydrochloric acid.

  • After the hydrolysis is complete, the reaction mixture is cooled and neutralized.

  • The enantiomerically pure (R,R)-2,6-di-sec-butylphenol is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • The organic extracts are combined, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the final product. The chiral auxiliary can also be recovered from the aqueous layer after appropriate work-up.

III. Visualized Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis and resolution process.

Synthesis_Workflow Phenol Phenol Alkylation Friedel-Crafts Alkylation Phenol->Alkylation Butene Butene/sec-Butyl Alcohol Butene->Alkylation Racemic_Phenol Racemic (±)-2,6-di-sec-butylphenol Alkylation->Racemic_Phenol Aluminum Phenoxide Catalyst Carbamate_Formation Carbamate Formation Racemic_Phenol->Carbamate_Formation Chiral_Isocyanate (R)-(+)-1-Phenylethyl Isocyanate Chiral_Isocyanate->Carbamate_Formation Diastereomers Mixture of Diastereomers Carbamate_Formation->Diastereomers Separation Fractional Crystallization Diastereomers->Separation Desired_Diastereomer Isolated Desired Diastereomer Separation->Desired_Diastereomer Hydrolysis Hydrolysis Desired_Diastereomer->Hydrolysis Final_Product (R,R)-2,6-di-sec-butylphenol Hydrolysis->Final_Product Acid or Base

References

An In-depth Technical Guide to PF-07321332 (Nirmatrelvir)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-07321332, known as nirmatrelvir (B3392351), is a potent, orally bioavailable antiviral agent developed by Pfizer. It functions as a selective inhibitor of the SARS-CoV-2 main protease (Mpro), an enzyme critical for viral replication. This document provides a comprehensive technical overview of nirmatrelvir's chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols. Quantitative data are presented in structured tables, and key biological pathways and experimental workflows are visualized using diagrams to facilitate understanding.

Chemical Structure and Properties

Nirmatrelvir (PF-07321332) is a peptidomimetic covalent inhibitor.[1] Its chemical structure is designed to fit into the active site of the SARS-CoV-2 Mpro.

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of nirmatrelvir is provided in the table below. These properties are crucial for its formulation and bioavailability as an oral therapeutic.[1][2][3]

PropertyValueReference
IUPAC Name (1R,2S,5S)-N-[(1S)-1-cyano-2-[(3S)-2-oxopyrrolidin-3-yl]ethyl]-3-[(2S)-3,3-dimethyl-2-(2,2,2-trifluoroacetamido)butanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide[1][2]
Molecular Formula C23H32F3N5O4[1]
Molecular Weight 499.54 g/mol [1][3]
CAS Number 2628280-40-8[1]
Melting Point 192.9 °C[1]
Water Solubility 0.0277 mg/mL[2]
logP 2.12[2]
pKa (Strongest Acidic) 7.1[2]
pKa (Strongest Basic) -1.6[2]
Solubility Freely soluble in DMSO and methanol; soluble in acetonitrile (B52724) and ethanol; sparingly soluble in ethyl acetate; slightly soluble in tert-butyl methyl ether; practically insoluble in water and heptane.[4][5]

Mechanism of Action

Nirmatrelvir is a potent and selective inhibitor of the SARS-CoV-2 main protease (Mpro), also known as the 3C-like protease (3CLpro).[6][7] Mpro is a cysteine protease that plays an essential role in the viral life cycle by cleaving viral polyproteins into functional non-structural proteins required for viral replication.[6][8]

The nitrile group of nirmatrelvir acts as a warhead, forming a reversible covalent bond with the catalytic cysteine residue (Cys145) in the Mpro active site.[1][9] This covalent modification blocks the substrate-binding site and inhibits the proteolytic activity of the enzyme, thereby preventing viral replication.[9][10] The high degree of conservation of the Mpro active site among coronaviruses suggests that nirmatrelvir may have broad-spectrum activity against various coronaviruses.[6][11]

Signaling Pathway of Mpro Inhibition

The following diagram illustrates the mechanism of action of nirmatrelvir in inhibiting SARS-CoV-2 replication.

cluster_virus SARS-CoV-2 Life Cycle Viral Entry Viral Entry Viral RNA Release Viral RNA Release Viral Entry->Viral RNA Release Polyprotein Translation Polyprotein Translation Viral RNA Release->Polyprotein Translation Mpro (3CLpro) Mpro (3CLpro) Polyprotein Translation->Mpro (3CLpro) Polyprotein Cleavage Polyprotein Cleavage Mpro (3CLpro)->Polyprotein Cleavage Catalyzes Functional Viral Proteins Functional Viral Proteins Polyprotein Cleavage->Functional Viral Proteins Viral Replication & Assembly Viral Replication & Assembly Functional Viral Proteins->Viral Replication & Assembly New Virions New Virions Viral Replication & Assembly->New Virions Nirmatrelvir (PF-07321332) Nirmatrelvir (PF-07321332) Nirmatrelvir (PF-07321332)->Mpro (3CLpro) Inhibits

Caption: Mechanism of Nirmatrelvir Action in Inhibiting SARS-CoV-2 Replication.

Experimental Protocols

SARS-CoV-2 Mpro Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)

This protocol describes a common method to determine the in vitro inhibitory activity of compounds against SARS-CoV-2 Mpro.[8][12]

Materials:

  • Recombinant SARS-CoV-2 Mpro

  • FRET substrate peptide (e.g., DABCYL-KTSAVLQ-SGFRKME-EDANS)

  • Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 5 mM TCEP

  • Nirmatrelvir (or test compound)

  • 384-well, low-volume black plates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of nirmatrelvir in DMSO.

  • In a 384-well plate, add the test compound dilutions.

  • Add a solution of SARS-CoV-2 Mpro (final concentration typically 30-60 nM) in assay buffer to each well.

  • Incubate the plate at 37°C for 15-30 minutes to allow for compound binding to the enzyme.

  • Initiate the enzymatic reaction by adding the FRET substrate (final concentration typically 30 µM) to each well.

  • Immediately measure the increase in fluorescence intensity (Excitation: ~340 nm, Emission: ~490 nm) over time using a microplate reader.

  • The initial reaction velocity is determined from the linear phase of the fluorescence signal.

  • The inhibition constant (Ki) or IC50 values are calculated by fitting the data to appropriate enzyme inhibition models, such as the Morrison equation for tight-binding inhibitors.[8]

Antiviral Activity Assay (Cell-Based)

This protocol outlines a method to evaluate the antiviral efficacy of nirmatrelvir in a cell culture system.[12][13]

Materials:

  • VeroE6 cells (or other susceptible cell lines like Calu-3 or Huh7)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • SARS-CoV-2 virus stock

  • Nirmatrelvir (or test compound)

  • 96-well cell culture plates

  • Method for quantifying viral replication (e.g., qRT-PCR for viral RNA, cytopathic effect (CPE) reduction assay, or TCID50 assay)

Procedure:

  • Seed VeroE6 cells in 96-well plates and incubate overnight.

  • Prepare serial dilutions of nirmatrelvir in culture medium.

  • Remove the growth medium from the cells and add the compound dilutions.

  • Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI), for example, 0.1.

  • Incubate the plates at 37°C in a 5% CO2 incubator for a defined period (e.g., 72 hours).

  • Assess antiviral activity:

    • qRT-PCR: Quantify the amount of viral RNA in the cell culture supernatant.

    • CPE Reduction Assay: Evaluate the protection of cells from virus-induced cell death, often using a cell viability reagent like CellTiter-Glo.

    • TCID50 Assay: Determine the titer of infectious virus particles in the supernatant.

  • The half-maximal effective concentration (EC50) is calculated by plotting the inhibition of viral replication against the log of the compound concentration.

Synthesis of Nirmatrelvir

Several synthetic routes for nirmatrelvir have been reported. A convergent synthesis approach is commonly employed, involving the coupling of key intermediates.[14][15]

Simplified Synthetic Workflow:

Bicyclic Pyrrolidine Derivative Bicyclic Pyrrolidine Derivative Amide Coupling (1) Amide Coupling (1) Bicyclic Pyrrolidine Derivative->Amide Coupling (1) Protected L-tert-leucine Protected L-tert-leucine Protected L-tert-leucine->Amide Coupling (1) Dipeptide Intermediate Dipeptide Intermediate Amide Coupling (1)->Dipeptide Intermediate Amide Coupling (2) Amide Coupling (2) Dipeptide Intermediate->Amide Coupling (2) Aminolactam Intermediate Aminolactam Intermediate Aminolactam Intermediate->Amide Coupling (2) Tripeptide Precursor Tripeptide Precursor Amide Coupling (2)->Tripeptide Precursor Dehydration Dehydration Tripeptide Precursor->Dehydration Nirmatrelvir Nirmatrelvir Dehydration->Nirmatrelvir

Caption: A Simplified Workflow for the Synthesis of Nirmatrelvir.

A common synthetic strategy involves the coupling of a bicyclic proline derivative with a protected L-tert-leucine, followed by coupling with an aminolactam intermediate, and a final dehydration step to form the nitrile group.[14][15] The use of coupling agents like EDCI or HATU is typical for the amide bond formations.[11][16]

Pharmacokinetics and In Vivo Efficacy

Nirmatrelvir is orally bioavailable and is co-administered with a low dose of ritonavir (B1064).[1][17] Ritonavir is a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, which is the primary enzyme responsible for metabolizing nirmatrelvir.[18] By inhibiting CYP3A4, ritonavir boosts the plasma concentrations of nirmatrelvir, allowing it to remain at therapeutic levels for a longer duration.[1][17]

Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters of nirmatrelvir when co-administered with ritonavir in healthy subjects.

ParameterValueReference
Cmax (µg/mL) 2.21[2]
AUCinf (µg*hr/mL) 23.01[2]
Volume of Distribution (L) 104.7[2]
Plasma Protein Binding ~69%[2][18]

In clinical trials, treatment with nirmatrelvir/ritonavir has demonstrated a significant reduction in the risk of hospitalization or death in high-risk patients with COVID-19.[6]

Conclusion

Nirmatrelvir (PF-07321332) is a specifically designed, orally active inhibitor of the SARS-CoV-2 main protease. Its mechanism of action, potent in vitro and in vivo efficacy, and favorable pharmacokinetic profile when boosted with ritonavir have established it as a critical therapeutic agent in the management of COVID-19. The experimental protocols and data presented in this guide provide a valuable resource for researchers and scientists in the field of antiviral drug discovery and development.

References

The Development of PF614: A Novel Trypsin-Activated Abuse-Protected Opioid by Ensysce Biosciences

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

In response to the ongoing opioid crisis, Ensysce Biosciences is developing a new generation of safer opioid analgesics. Their lead candidate, PF614, is a novel, extended-release prodrug of oxycodone designed with two proprietary technology platforms: Trypsin-Activated Abuse Protection (TAAP) and Multi-Pill Abuse Resistance (MPAR®). This technical guide provides a comprehensive overview of the development of PF614, including its mechanism of action, preclinical and clinical data, and experimental protocols. As the initial user query referenced "PF-0713," it is important to clarify that the correct identifier for this lead compound is PF614.

Core Technologies: TAAP™ and MPAR®

Ensysce's approach to safer opioid development centers on its two innovative and complementary technology platforms.

Trypsin-Activated Abuse Protection (TAAP™)

The TAAP™ platform utilizes a prodrug approach to opioid delivery. PF614 is a chemically modified version of oxycodone that is pharmacologically inactive in its initial state. Activation of the drug occurs exclusively in the small intestine through the enzymatic action of trypsin, a key digestive enzyme.[1] This targeted activation is designed to prevent drug abuse through non-oral routes of administration such as snorting or injection, as trypsin is not present in sufficient quantities in the nasal passages or bloodstream to activate the prodrug.[1]

The activation of PF614 is a two-step process:

  • Trypsin Cleavage: In the gastrointestinal tract, trypsin cleaves a specific linker attached to the oxycodone molecule.

  • Intramolecular Cyclization: This initial cleavage initiates a spontaneous intramolecular cyclization reaction, which then releases the active oxycodone molecule for absorption.[2]

This controlled, two-step release mechanism also contributes to the extended-release profile of PF614.

Multi-Pill Abuse Resistance (MPAR®)

To address the risk of overdose from ingesting multiple doses, Ensysce has developed the MPAR® technology. PF614-MPAR is a combination product containing the TAAP™ oxycodone prodrug (PF614) and a small amount of a trypsin inhibitor, nafamostat (B1217035).[1][3]

When taken as prescribed, the low dose of nafamostat does not significantly impact the trypsin-mediated activation of PF614, allowing for therapeutic levels of oxycodone to be released.[3] However, if a supra-therapeutic dose (i.e., multiple pills) is ingested, the increased amount of nafamostat competitively inhibits trypsin, thereby limiting the activation of PF614 and the subsequent release of oxycodone.[4][5] This mechanism is designed to create a ceiling effect for oxycodone exposure, mitigating the risk of a potentially fatal overdose.

Signaling Pathway and Mechanism of Action

The following diagram illustrates the activation pathway of PF614 and the overdose protection mechanism of PF614-MPAR.

cluster_oral_admin Oral Administration cluster_gi_tract Gastrointestinal Tract PF614 Prodrug PF614 Prodrug PF614_Nafamostat PF614-MPAR PF614 Prodrug->PF614_Nafamostat Nafamostat Nafamostat Nafamostat->PF614_Nafamostat Trypsin Trypsin PF614_Nafamostat->Trypsin 1-2 Doses Inhibited Trypsin Inhibited Trypsin PF614_Nafamostat:s->Inhibited Trypsin:n >2 Doses Activated PF614 Activated PF614 Trypsin->Activated PF614 Activation Oxycodone Oxycodone Activated PF614->Oxycodone Release Therapeutic Effect Therapeutic Effect Oxycodone->Therapeutic Effect Overdose Protection Overdose Protection Inhibited Trypsin->Overdose Protection

PF614 Activation and MPAR Overdose Protection Pathway.

Clinical Development Program

PF614 has undergone a series of clinical trials to evaluate its safety, pharmacokinetics, abuse potential, and efficacy.

Pharmacokinetic Profile

Study PF614-102: This Phase 1b, randomized, two-part study evaluated the pharmacokinetic (PK) profile of PF614 compared to OxyContin® in healthy adult subjects. The study included a multiple-ascending dose (MAD) portion and a bioequivalence (BE) and food effect portion.[6][7]

The results demonstrated that PF614 has a delayed onset and extended-release profile compared to OxyContin.[8] Notably, PF614 100 mg was found to be bioequivalent to OxyContin 40 mg under both fasted and fed conditions, suggesting that PF614 could be a direct substitute.[1]

Table 1: Pharmacokinetic Parameters of PF614 vs. OxyContin (Fasted and Fed Conditions) [8]

ParameterPF614 (100 mg) - FastedPF614 (100 mg) - FedOxyContin (40 mg) - FastedOxyContin (40 mg) - Fed
Cmax (ng/mL) 49.5659.72Not Reported67.55
Tmax (hr) 6.06.0Not ReportedNot Reported
AUCinf (h*ng/mL) 571652Not Reported584
Human Abuse Potential (HAP) Studies

A critical component of the PF614 development program has been the evaluation of its abuse potential through both intranasal and oral routes of administration in non-dependent, recreational opioid users.

Intranasal HAP Study: This study compared the abuse potential of crushed intranasal PF614 to crushed intranasal immediate-release (IR) oxycodone. The primary endpoints were "Drug Liking" and "Take Drug Again," as measured by Visual Analog Scales (VAS). The results showed that intranasal PF614 had significantly lower VAS scores for both primary endpoints compared to IR oxycodone, indicating a reduced potential for abuse via the nasal route.[9]

Oral HAP Study (PF614-104): This study evaluated the abuse potential of oral PF614 compared to oral IR oxycodone.[10] The study was designed to assess "Drug Liking" and other abuse-related measures.[11]

Table 2: Summary of Human Abuse Potential Study Findings

StudyRouteComparatorKey Findings
Intranasal HAPIntranasalCrushed IR OxycodoneSignificantly lower "Drug Liking" and "Take Drug Again" VAS scores for PF614.[9]
Oral HAP (PF614-104)OralIR OxycodoneDesigned to demonstrate lower abuse potential and "Drug Liking".[10][11]
Overdose Protection: PF614-MPAR Clinical Data

Study PF614-MPAR-102: This Phase 1 study was designed to evaluate the overdose protection mechanism of PF614-MPAR.[4][5] The study assessed the impact of increasing doses of PF614-MPAR on oxycodone exposure. Interim data from this study demonstrated that when three or more doses of PF614-MPAR were administered, the maximum blood concentration (Cmax) of oxycodone was significantly lower compared to the same dose of PF614 alone, providing evidence of the overdose protection mechanism.[4][5] At a single dose, there was no significant difference in Cmax between PF614 and PF614-MPAR.[4]

Table 3: PF614-MPAR-102 Overdose Protection Study - Key Findings [4]

DoseComparisonOutcomep-value
Single 100 mg dosePF614 vs. PF614-MPARNo significant difference in Cmaxp = 0.523
Three 100 mg dosesPF614 vs. PF614-MPARSignificantly lower Cmax for PF614-MPARp = 0.0019

Experimental Protocols

Detailed methodologies for key clinical trials are crucial for a comprehensive understanding of the data generated.

Study PF614-102: Pharmacokinetics and Bioequivalence
  • Official Title: A Phase 1b, Randomized, 2-Part Single-Center Study to Evaluate the PK and Safety of Multiple-Ascending Oral Doses of PF614 and the Food Effect and Bioavailability/Bioequivalence of Single Oral Doses of PF614 Relative to OxyContin in Healthy Adult Subjects.[6]

  • Study Design: This was a single-center study with two parts:

    • Part A (MAD): Multiple ascending doses of PF614 were administered to healthy subjects to evaluate safety and pharmacokinetics at steady state.[6]

    • Part B (BE and Food Effect): A randomized, 4-way crossover design was used to compare the bioavailability of single oral doses of PF614 (100 mg) with OxyContin (40 mg) under both fasted and fed conditions.[6]

  • Population: Healthy adult male and female subjects.[6]

  • Key Assessments: Plasma concentrations of PF614 and oxycodone were measured at various time points to determine pharmacokinetic parameters including Cmax, Tmax, and AUC. Safety and tolerability were also assessed.[6]

Study PF614-MPAR-102: Overdose Protection
  • Official Title: A Single and Multiple Dose Study to Evaluate the Pharmacokinetics of Oxycodone and PF614 when PF614 Capsule is Co‑Administered with Nafamostat as a Combination of Immediate Release Solution and Extended Release Capsule Formulations (PF614-MPAR) in Healthy Subjects.[12]

  • Study Design: A multi-part study to evaluate the full dosage range of PF614-MPAR, potential food effects, and a multiple ascending dose component. The study design involved subjects serving as their own control, receiving both PF614 and PF614-MPAR at different dose levels.[4][5][12]

  • Population: Healthy volunteers.[12]

  • Key Assessments: The primary outcome was the pharmacokinetic profile of oxycodone following administration of single and multiple doses of PF614-MPAR compared to PF614 alone, with a focus on Cmax to demonstrate the overdose protection mechanism.[4][5]

cluster_screening Screening & Enrollment cluster_partA Part A: Multiple Ascending Dose cluster_partB Part B: Bioequivalence & Food Effect (4-Way Crossover) Screening Screening Enrollment Enrollment Screening->Enrollment Randomization_A Randomization_A Enrollment->Randomization_A PF614_MAD PF614 (Multiple Ascending Doses) Randomization_A->PF614_MAD OxyContin_MAD OxyContin (Multiple Ascending Doses) Randomization_A->OxyContin_MAD PK_Safety_A PK & Safety Assessment PF614_MAD->PK_Safety_A OxyContin_MAD->PK_Safety_A Randomization_B Randomization_B PK_Safety_A->Randomization_B PF614_Fasted PF614 (Fasted) Randomization_B->PF614_Fasted PF614_Fed PF614 (Fed) Randomization_B->PF614_Fed OxyContin_Fasted OxyContin (Fasted) Randomization_B->OxyContin_Fasted OxyContin_Fed OxyContin (Fed) Randomization_B->OxyContin_Fed PK_Safety_B PK & Safety Assessment PF614_Fasted->PK_Safety_B PF614_Fed->PK_Safety_B OxyContin_Fasted->PK_Safety_B OxyContin_Fed->PK_Safety_B

Experimental Workflow for PF614-102 Clinical Trial.

Conclusion

Ensysce Biosciences' PF614 represents a significant advancement in the development of safer opioid analgesics. The dual-layered safety approach of the TAAP™ and MPAR® platforms addresses both abuse by non-oral routes and the risk of oral overdose. Clinical data to date supports the intended mechanism of action and pharmacokinetic profile of PF614 and PF614-MPAR. As PF614 progresses through late-stage clinical development, it holds the potential to become a valuable tool in the management of severe pain while mitigating some of the most pressing risks associated with traditional opioid therapies. Further data from ongoing and planned studies will be crucial in fully elucidating the clinical utility and safety profile of this novel therapeutic agent.

References

Pharmacology of PF-0713

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Pharmacology of PF-07321332 (Nirmatrelvir)

Executive Summary

PF-07321332, chemically known as nirmatrelvir (B3392351), is a potent, orally bioavailable antiviral agent developed by Pfizer.[1][2] It serves as the primary active component of the combination therapy PAXLOVID™, co-packaged with ritonavir (B1064), which received Emergency Use Authorization (EUA) and subsequent approval for the treatment of mild-to-moderate COVID-19 in high-risk individuals.[1][3] Nirmatrelvir is a peptidomimetic inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) main protease (Mpro), an enzyme essential for viral replication. This technical guide provides a comprehensive overview of the pharmacology of nirmatrelvir, including its mechanism of action, pharmacodynamic and pharmacokinetic properties, and clinical efficacy, intended for researchers, scientists, and drug development professionals.

Mechanism of Action

Nirmatrelvir is a specifically designed inhibitor of the SARS-CoV-2 main protease (Mpro), also referred to as the 3C-like protease (3CLpro). This enzyme plays a critical role in the viral life cycle by cleaving viral polyproteins into functional non-structural proteins necessary for viral replication.[1][2]

By binding to the active site of Mpro, nirmatrelvir blocks this proteolytic activity, thereby preventing the virus from replicating.[4][5] It acts as a covalent inhibitor, forming a reversible covalent bond with the catalytic cysteine residue (Cys145) within the Mpro active site.[4][6] This targeted inhibition is highly specific to the viral protease, with no significant off-target effects on human proteases.[7] The co-administration of ritonavir, a potent cytochrome P450 (CYP) 3A4 inhibitor, is crucial for slowing the metabolism of nirmatrelvir, thus increasing its plasma concentration and maintaining therapeutic levels.[8][9]

Mechanism of Action of Nirmatrelvir cluster_virus SARS-CoV-2 Replication Cycle cluster_drug Drug Action Viral_Entry Viral Entry Viral_RNA_Release Viral RNA Release Viral_Entry->Viral_RNA_Release Polyprotein_Translation Polyprotein Translation Viral_RNA_Release->Polyprotein_Translation Mpro SARS-CoV-2 Main Protease (Mpro / 3CLpro) Polyprotein_Translation->Mpro Polyprotein_Cleavage Polyprotein Cleavage Viral_Replication Viral Replication Polyprotein_Cleavage->Viral_Replication Viral_Assembly Viral Assembly & Release Viral_Replication->Viral_Assembly Nirmatrelvir Nirmatrelvir (PF-07321332) Nirmatrelvir->Mpro Inhibits Mpro->Polyprotein_Cleavage Catalyzes

Caption: Mechanism of action of nirmatrelvir in inhibiting SARS-CoV-2 replication.

Pharmacodynamics

Nirmatrelvir has demonstrated potent in vitro activity against SARS-CoV-2, including various variants of concern such as Alpha, Beta, Gamma, Delta, Lambda, Mu, and Omicron.[8] Its efficacy is attributed to the highly conserved nature of the Mpro active site across different coronaviruses.[10]

Parameter Value Assay Type
Ki (SARS-CoV-2 Mpro) 3.1 nMBiochemical Assay
IC50 (SARS-CoV-2 Mpro) 19.2 nMBiochemical Assay
Table 1: In Vitro Inhibitory Activity of Nirmatrelvir

Pharmacokinetics

The pharmacokinetic profile of nirmatrelvir is significantly enhanced by its co-administration with ritonavir. Ritonavir inhibits the CYP3A4-mediated metabolism of nirmatrelvir, leading to higher systemic exposure and a longer half-life, which allows for twice-daily dosing.[3][11]

Parameter (with Ritonavir) Value Conditions
Tmax (Time to Peak Concentration) ~3.00 hoursDay 5 of dosing in patients with mild-to-moderate COVID-19
Cmax (Maximum Concentration) 3.43 µg/mLDay 5 of dosing in patients with mild-to-moderate COVID-19
Mean Trough Concentration 1.57 µg/mLDay 5 of dosing in patients with mild-to-moderate COVID-19
Plasma Protein Binding 69%In combination with ritonavir
Mean Half-life 6.05 hoursIn combination with ritonavir
Primary Route of Elimination RenalWhen co-administered with ritonavir
Table 2: Pharmacokinetic Properties of Nirmatrelvir[3][9][12][13]

Due to its primary renal elimination when administered with ritonavir, dose adjustments are necessary for patients with moderate renal impairment.[11][14]

Clinical Efficacy

The pivotal Evaluation of Protease Inhibition for COVID-19 in High-Risk Patients (EPIC-HR) trial, a phase 2/3 study, demonstrated the significant clinical efficacy of nirmatrelvir in combination with ritonavir.[15][16][17]

Endpoint Nirmatrelvir/Ritonavir Group Placebo Group Relative Risk Reduction
COVID-19-related Hospitalization or Death (within 3 days of symptom onset) 0.8% (3/389)7.0% (27/385)89%
COVID-19-related Hospitalization or Death (within 5 days of symptom onset) --88%
Deaths 012100%
Table 3: Key Efficacy Outcomes from the EPIC-HR Trial[15][17][18]

The study concluded that treatment with nirmatrelvir/ritonavir resulted in a significant reduction in the risk of progression to severe COVID-19.[3]

Experimental Protocols

In Vitro Antiviral Activity Assay (Generalized Protocol)

A common method to assess the in vitro antiviral activity of a compound like nirmatrelvir involves a cell-based assay.

In Vitro Antiviral Assay Workflow Cell_Seeding Seed host cells (e.g., Vero E6) in plates Compound_Addition Add serial dilutions of Nirmatrelvir Cell_Seeding->Compound_Addition Virus_Infection Infect cells with SARS-CoV-2 Compound_Addition->Virus_Infection Incubation Incubate for a defined period (e.g., 48-72 hours) Virus_Infection->Incubation CPE_Assessment Assess viral cytopathic effect (CPE) or quantify viral RNA/protein Incubation->CPE_Assessment IC50_Calculation Calculate the 50% inhibitory concentration (IC50) CPE_Assessment->IC50_Calculation

Caption: A generalized workflow for determining the in vitro antiviral activity.

Methodology:

  • Cell Culture: Host cells susceptible to SARS-CoV-2 infection (e.g., Vero E6) are cultured in appropriate media and seeded into multi-well plates.

  • Compound Preparation: Nirmatrelvir is serially diluted to a range of concentrations.

  • Infection: Cells are treated with the different concentrations of nirmatrelvir shortly before or after being infected with a known titer of SARS-CoV-2.

  • Incubation: The plates are incubated for a period that allows for viral replication and the development of cytopathic effects (CPE).

  • Endpoint Measurement: The antiviral activity is determined by measuring the inhibition of viral CPE, quantifying viral RNA levels via RT-qPCR, or measuring viral antigen levels using an immunoassay.

  • Data Analysis: The concentration of nirmatrelvir that inhibits viral replication by 50% (IC50) is calculated.

Phase 1 Clinical Pharmacokinetic Study (Generalized Protocol)

The design of a Phase 1 study for a drug like nirmatrelvir typically involves single and multiple ascending dose cohorts in healthy volunteers.[19][20]

Phase 1 Pharmacokinetic Study Design cluster_SAD Single Ascending Dose (SAD) cluster_MAD Multiple Ascending Dose (MAD) SAD_Enrollment Enroll healthy volunteers SAD_Dosing Administer single dose of Nirmatrelvir +/- Ritonavir SAD_Enrollment->SAD_Dosing SAD_Sampling Collect serial blood samples over time SAD_Dosing->SAD_Sampling SAD_Analysis Analyze plasma for drug concentrations SAD_Sampling->SAD_Analysis MAD_Enrollment Enroll healthy volunteers MAD_Dosing Administer multiple doses over several days MAD_Enrollment->MAD_Dosing MAD_Sampling Collect blood samples at steady state MAD_Dosing->MAD_Sampling MAD_Analysis Analyze plasma for drug concentrations MAD_Sampling->MAD_Analysis

Caption: A simplified representation of a Phase 1 single and multiple ascending dose study design.

Methodology:

  • Study Population: Healthy adult volunteers are enrolled after providing informed consent.

  • Study Design: The study is typically randomized, double-blind, and placebo-controlled.

  • Single Ascending Dose (SAD) Phase: Cohorts of participants receive a single oral dose of nirmatrelvir (with or without ritonavir) or a placebo. The dose is escalated in subsequent cohorts after safety data from the previous cohort is reviewed.

  • Multiple Ascending Dose (MAD) Phase: Cohorts of participants receive multiple doses of nirmatrelvir/ritonavir or placebo over a specified period (e.g., 5-10 days) to assess steady-state pharmacokinetics.

  • Pharmacokinetic Sampling: Blood samples are collected at predefined time points before and after drug administration.

  • Bioanalysis: Plasma concentrations of nirmatrelvir are quantified using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life are calculated. Safety and tolerability are monitored throughout the study.

Conclusion

PF-07321332 (nirmatrelvir) is a highly effective, orally administered inhibitor of the SARS-CoV-2 main protease. Its favorable pharmacological profile, particularly when co-administered with the pharmacokinetic enhancer ritonavir, has established it as a critical therapeutic option for the management of COVID-19, significantly reducing the risk of severe disease, hospitalization, and death in high-risk populations. Ongoing research continues to explore its full therapeutic potential.

References

An In-Depth Technical Guide to PF-0713: A Novel GABAA Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-0713, a specific stereoisomer of 2,6-di-sec-butylphenol, is an emerging intravenous anesthetic agent that acts as a positive allosteric modulator of the γ-aminobutyric acid type A (GABAA) receptor. As an analog of the widely used anesthetic propofol (B549288), this compound is part of a new generation of sedative-hypnotics designed to offer an improved clinical profile, potentially including greater potency, a wider therapeutic window, and reduced side effects such as injection pain. This technical guide provides a comprehensive overview of the core scientific and clinical information available on this compound and its closely related analog, HSK3486 (ciprofol), including its mechanism of action, available quantitative data from preclinical and clinical studies, and detailed experimental protocols relevant to its evaluation.

Introduction

Substituted phenols have long been a cornerstone in the development of anesthetic drugs, with propofol being a prominent example. This compound, chemically identified as the (-)-stereoisomer of 2,6-bis((1R)-1-methylpropyl)phenol, represents a refined approach to this chemical class. Its development has been driven by the goal of creating a novel anesthetic with improved pharmacokinetic and pharmacodynamic properties compared to existing agents. The "PF" prefix suggests a potential origin or association with Pfizer's research programs, although its development has also been linked with other pharmaceutical entities like Ensysce Biosciences, Inc. and Haisco Pharmaceutical Group, particularly in the context of its close analog, HSK3486 (ciprofol).

Chemical Profile

PropertyValue
Systematic Name 2,6-bis((1R)-1-methylpropyl)phenol
Synonyms This compound, (-)-2,6-di-sec-butylphenol
Molecular Formula C₁₄H₂₂O
Molecular Weight 206.32 g/mol
Stereochemistry Absolute, with 2 defined stereocenters
InChI InChI=1S/C14H22O/c1-5-10(3)12-8-7-9-13(14(12)15)11(4)6-2/h7-11,15H,5-6H2,1-4H3/t10-,11-/m1/s1
SMILES CC--INVALID-LINK--c1cccc(--INVALID-LINK--CC)c1O

Mechanism of Action: GABAA Receptor Modulation

This compound exerts its anesthetic effects by acting as a positive allosteric modulator of the GABAA receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1]

GABAA Receptor Signaling Pathway

The GABAA receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, opens its chloride (Cl⁻) channel. The influx of negatively charged chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect. This compound, like propofol, binds to a distinct site on the GABAA receptor, enhancing the effect of GABA and prolonging the opening of the chloride channel. This potentiation of inhibitory neurotransmission leads to the clinical effects of sedation and anesthesia.

GABAA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABAA Receptor (Ligand-gated Cl⁻ Channel) GABA->GABA_A_Receptor Binds PF0713 This compound PF0713->GABA_A_Receptor Positive Allosteric Modulation Cl_ion Cl⁻ GABA_A_Receptor->Cl_ion Channel Opening & Cl⁻ Influx Hyperpolarization Neuronal Hyperpolarization (Inhibition of Action Potential) Cl_ion->Hyperpolarization Leads to

Figure 1: GABAA Receptor Signaling Pathway modulated by this compound.

Quantitative Data

Clinical Efficacy of HSK3486 (Ciprofol)
EndpointHSK3486 (0.4 mg/kg)Propofol (2.0 mg/kg)Study
Success Rate of Anesthesia Induction 97.0%97.6%Phase 3, Elective Surgery[2][3]
Success Rate in Fiberoptic Bronchoscopy 100%100%Phase 3, Bronchoscopy[4][5]
Median Time to Full Alertness (min) 8.506.00Phase 3, Bronchoscopy[4][5]
Median Time to Discharge (min) 13.009.87Phase 3, Bronchoscopy[4][5]
Safety Profile of HSK3486 (Ciprofol)
Adverse EventHSK3486PropofolStudy
Incidence of Injection Site Pain 18.0%77.1%Phase 3, Elective Surgery[2][3]
Overall Incidence of Adverse Events 52.6%76.5%Phase 3, Bronchoscopy[4][5]

Experimental Protocols

Synthesis of 2,6-di-sec-butylphenol

The synthesis of 2,6-dialkylphenols is typically achieved through the Friedel-Crafts alkylation of phenol (B47542). For the specific stereoisomer this compound, a stereoselective synthesis would be required, likely involving a chiral catalyst or a chiral starting material. A general, non-stereospecific laboratory-scale synthesis is outlined below:

Materials:

  • Phenol

  • sec-Butyl bromide or sec-Butanol

  • A Lewis acid catalyst (e.g., AlCl₃, BF₃) or a solid acid catalyst (e.g., H-beta zeolite)

  • An appropriate solvent (e.g., hexane, dichloromethane)

  • Sodium hydroxide (B78521) solution

  • Hydrochloric acid solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

  • Purification apparatus (distillation or chromatography)

Procedure:

  • A solution of phenol in the chosen solvent is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • The Lewis acid catalyst is added to the reaction mixture.

  • sec-Butyl bromide (or sec-butanol) is added dropwise to the stirred mixture at a controlled temperature.

  • The reaction mixture is then heated to reflux for a specified period to ensure complete reaction.

  • After cooling, the reaction is quenched by the slow addition of water or a dilute acid solution.

  • The organic layer is separated, washed with a sodium hydroxide solution to remove unreacted phenol, followed by a wash with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product, a mixture of isomers, is purified by fractional distillation or column chromatography to isolate the 2,6-di-sec-butylphenol. A chiral separation method would be necessary to resolve the stereoisomers and isolate this compound.

In Vitro Evaluation of GABAA Receptor Modulation: Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This protocol describes a standard method for assessing the activity of compounds like this compound on GABAA receptors expressed in a heterologous system.

Materials:

  • Xenopus laevis oocytes

  • cRNA encoding the subunits of the desired GABAA receptor isoform (e.g., α1, β2, γ2)

  • Collagenase solution

  • Barth's solution

  • Two-electrode voltage clamp (TEVC) setup with amplifier, data acquisition system, and perfusion system

  • Microelectrodes filled with 3M KCl

  • GABA solutions of varying concentrations

  • This compound solutions of varying concentrations

Procedure:

  • Oocyte Preparation and Injection: Xenopus laevis oocytes are surgically harvested and defolliculated using collagenase. The oocytes are then injected with a mixture of cRNAs encoding the GABAA receptor subunits and incubated for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording: An oocyte expressing the GABAA receptors is placed in the recording chamber and perfused with Barth's solution. The oocyte is impaled with two microelectrodes, one for voltage clamping and the other for current recording. The membrane potential is clamped at a holding potential of -60 to -80 mV.

  • GABA Concentration-Response Curve: The oocyte is exposed to increasing concentrations of GABA, and the resulting inward chloride current is measured. This allows for the determination of the EC₅₀ of GABA for the expressed receptor.

  • Modulation by this compound: To assess the modulatory effect of this compound, the oocyte is co-perfused with a fixed, submaximal concentration of GABA (e.g., EC₁₀-EC₂₀) and varying concentrations of this compound. The potentiation of the GABA-evoked current by this compound is measured.

  • Data Analysis: The potentiation of the GABA response is plotted against the concentration of this compound to generate a concentration-response curve and determine the EC₅₀ for the modulatory effect of this compound.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Preclinical Studies cluster_clinical Clinical Development Synthesis Stereoselective Synthesis of this compound Purification Purification & Structural Verification (NMR, MS, Chiral HPLC) Synthesis->Purification Receptor_Binding GABAA Receptor Binding Assay (Determine Ki) Purification->Receptor_Binding Electrophysiology Electrophysiology (TEVC in Oocytes) (Determine EC50 for potentiation) Purification->Electrophysiology Animal_Model Anesthetic Activity in Animal Models (e.g., Loss of Righting Reflex in Rodents) Electrophysiology->Animal_Model Pharmacokinetics Pharmacokinetic Profiling (ADME) Animal_Model->Pharmacokinetics Toxicity Toxicology Studies Pharmacokinetics->Toxicity Phase_I Phase I: Safety & Tolerability in Healthy Volunteers Toxicity->Phase_I Phase_II Phase II: Efficacy & Dose-Ranging in Patients Phase_I->Phase_II Phase_III Phase III: Confirmatory Efficacy & Safety vs. Standard of Care Phase_II->Phase_III

Figure 2: A representative workflow for the development and evaluation of this compound.

Conclusion

This compound is a promising novel intravenous anesthetic agent that leverages the well-established pharmacology of substituted phenols while aiming for an improved clinical profile. Its mechanism of action as a positive allosteric modulator of the GABAA receptor is well understood. While specific preclinical data for this compound remains limited in public disclosures, the extensive and positive clinical trial results for the closely related compound, HSK3486 (ciprofol), strongly support the potential of this new generation of anesthetics. Further research and publication of data specific to this compound will be crucial in fully defining its therapeutic advantages and its place in modern anesthesia practice.

References

PF-0713: A Propofol Analogue for Intravenous Anesthesia

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Detailed public information, including comprehensive quantitative data and specific experimental protocols for the compound designated as PF-0713, is limited. This guide synthesizes the available information and provides a technical overview based on its classification as a propofol (B549288) analogue and a potent GABA-A receptor agonist.

Executive Summary

This compound is a novel analogue of the widely used intravenous anesthetic, propofol. Emerging from drug development pipelines, this compound is characterized as a potent agonist of the γ-aminobutyric acid type A (GABA-A) receptor, the primary mechanism shared with its parent compound.[1][2] Notably, this compound has been developed with the aim of improving upon the clinical profile of propofol, specifically by reducing the incidence of pain on injection, a common side effect of propofol administration.[3] Preliminary information suggests that this compound exhibits a slower onset of action and a more prolonged duration of effect compared to propofol.[1] This guide provides an in-depth look at the available information on this compound, its presumed mechanism of action, and the general experimental frameworks used to characterize such compounds.

Introduction to Propofol and its Analogues

Propofol (2,6-diisopropylphenol) is a short-acting, intravenously administered hypnotic agent.[4] Its favorable pharmacokinetic profile, including rapid onset and offset of action, has made it a cornerstone of modern anesthesia for induction and maintenance of general anesthesia, as well as for sedation in various clinical settings.[4] However, propofol is associated with several drawbacks, including pain on injection, respiratory and cardiovascular depression, and, in rare cases, propofol infusion syndrome.[3]

These limitations have driven the development of propofol analogues, with the goal of retaining the beneficial anesthetic properties while mitigating the adverse effects. The strategies for developing these analogues often involve modifications to the chemical structure to alter physicochemical properties like solubility and to refine the pharmacodynamic and pharmacokinetic profiles.[5]

This compound: Known Characteristics

Based on limited available information, this compound is distinguished by the following features:

  • Propofol Analogue: It is a structural derivative of propofol.

  • GABA-A Receptor Agonist: this compound is a potent agonist at the GABA-A receptor.[1][2]

  • Reduced Injection Pain: A key characteristic of this compound is that it causes less pain on injection compared to propofol.[3]

  • Pharmacokinetic Profile: It is reported to have a slower onset of action and a longer duration of effect than propofol.[1]

Mechanism of Action: GABA-A Receptor Modulation

The primary mechanism of action for propofol and its analogues, including this compound, is the positive allosteric modulation of the GABA-A receptor.[1][6] The GABA-A receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, opens to allow the influx of chloride ions into the neuron.[6][7] This influx of negative ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus leading to an overall inhibitory effect on the central nervous system.

Propofol and its analogues are thought to bind to a distinct site on the GABA-A receptor, enhancing the effect of GABA by increasing the duration of the chloride channel opening.[8][9] At higher concentrations, they may also directly activate the receptor in the absence of GABA.[10] This enhanced inhibitory neurotransmission is responsible for the sedative and hypnotic effects of these drugs.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Characterization cluster_preclinical Preclinical Development Binding_Assay Receptor Binding Assays ([35S]TBPS displacement) Electrophysiology Electrophysiology (Xenopus oocytes/cultured neurons) Binding_Assay->Electrophysiology Functional confirmation Slice_Physiology Hippocampal Slice Electrophysiology Electrophysiology->Slice_Physiology Circuit-level effects Potency Anesthetic Potency (Loss of Righting Reflex) Slice_Physiology->Potency Informs in vivo testing PK_Studies Pharmacokinetic Studies (Blood concentration over time) Potency->PK_Studies Dose-exposure relationship Safety Safety & Toxicology (Cardiovascular & Respiratory) PK_Studies->Safety Exposure-safety relationship Candidate_Selection Candidate Selection (this compound) Safety->Candidate_Selection Lead_Optimization Lead Optimization Lead_Optimization->Binding_Assay

References

In Vitro Profile of PF-0713 (HSK3486): A Novel GABAA Receptor Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro pharmacological profile of PF-0713, also known as HSK3486, a novel 2,6-disubstituted phenol (B47542) derivative that acts on γ-aminobutyric acid type A (GABAA) receptors. The data presented herein is crucial for understanding its mechanism of action and potential as an intravenous general anesthetic.

Core Mechanism of Action

HSK3486 functions as both a positive allosteric modulator and a direct agonist of the GABAA receptor.[1] At lower concentrations, it enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system, by potentiating GABA-evoked chloride currents.[1] At higher concentrations, HSK3486 can directly activate the GABAA receptor, leading to an influx of chloride ions and subsequent hyperpolarization of the neuron, resulting in sedation and hypnosis.[1]

Quantitative Analysis of In Vitro Studies

The following tables summarize the key quantitative data from in vitro studies on HSK3486, providing a clear comparison of its activity at the GABAA receptor.

Table 1: Competitive Binding to the GABAA Receptor
RadioligandHSK3486 Activity
t-butylbicycloorthobenzoate (TBOB)Competitive Binding
t-butylbicyclophosphorothionate (TBPS)Competitive Binding

Data sourced from Liao et al., 2022.[1]

Table 2: Electrophysiological Effects on GABAA Receptors
ParameterObservation
GABA-evoked Chloride CurrentsPotentiated at lower concentrations of HSK3486
Direct Receptor ActivationActivated at higher concentrations of HSK3486

Data sourced from Liao et al., 2022.[1]

Experimental Protocols

The following sections detail the methodologies employed in the key in vitro experiments to characterize the interaction of HSK3486 with GABAA receptors.

Competitive Binding Assays

The binding of HSK3486 to the GABAA receptor was assessed through competitive binding assays using radiolabeled ligands that bind to the channel pore, namely t-butylbicycloorthobenzoate (TBOB) and t-butylbicyclophosphorothionate (TBPS).[1] These experiments typically involve incubating membrane preparations from cells expressing GABAA receptors with a fixed concentration of the radioligand and varying concentrations of the test compound (HSK3486). The displacement of the radioligand by HSK3486 indicates competition for the same or an allosterically coupled binding site. The concentration of HSK3486 that inhibits 50% of the specific binding of the radioligand (IC50) is then determined.

Whole-Cell Patch Clamp Electrophysiology

To characterize the functional effects of HSK3486 on GABAA receptors, the whole-cell patch-clamp technique was utilized.[1] This method allows for the direct measurement of ion flow through the GABAA receptor channel in response to the application of GABA and the modulatory effects of HSK3486.

Procedure:

  • Cell Culture: Human embryonic kidney (HEK293) cells or other suitable cell lines are transfected with the cDNAs encoding the subunits of the desired GABAA receptor subtype (e.g., α1, β2, γ2).

  • Electrophysiological Recording: A glass micropipette filled with an internal solution is sealed onto the membrane of a single transfected cell. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).

  • Drug Application: The cell is voltage-clamped at a specific holding potential (e.g., -60 mV). A baseline current is established, and then GABA is applied to the cell to evoke an inward chloride current.

  • Modulation Analysis: To assess the positive allosteric modulation, HSK3486 at various concentrations is co-applied with a submaximal concentration of GABA (e.g., EC20). The potentiation of the GABA-evoked current by HSK3486 is then quantified.

  • Direct Activation Analysis: To determine direct agonism, HSK3486 is applied in the absence of GABA, and any resulting current is measured.

Visualizations

The following diagrams illustrate the signaling pathway of GABAA receptors and the experimental workflow for their study.

GABA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABAAR GABAA Receptor (Ligand-gated Cl- channel) GABA->GABAAR Binds to orthosteric site HSK3486 This compound (HSK3486) HSK3486->GABAAR Binds to allosteric site Cl_ion Cl- GABAAR->Cl_ion Channel Opening Hyperpolarization Hyperpolarization (Neuronal Inhibition) Cl_ion->Hyperpolarization Influx leads to

Caption: Signaling pathway of GABAA receptor modulation by this compound (HSK3486).

Electrophysiology_Workflow start Start: Transfected Cells (GABAA Receptor Expression) patch Whole-Cell Patch Clamp Configuration Established start->patch gaba_app Application of GABA (EC20 Concentration) patch->gaba_app direct_app Application of this compound (HSK3486) Alone patch->direct_app hsk_app Co-application of This compound (HSK3486) gaba_app->hsk_app record Record Potentiation of GABA-evoked Current hsk_app->record analysis Data Analysis: EC50 / Emax Calculation record->analysis record_direct Record Direct Activation Current direct_app->record_direct record_direct->analysis

Caption: Experimental workflow for whole-cell patch-clamp analysis.

References

Preclinical Data on PF-0713: A Technical Overview of a Propofol Analog

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

PF-0713 is an intravenous general anesthetic agent developed by Pfizer. Chemically identified as (R,R)-2,6-di-sec-butylphenol, it is a structural analog of the widely used anesthetic, propofol (B549288). The primary mechanism of action for this class of compounds is the positive allosteric modulation of the gamma-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system. While this compound progressed to Phase 1 clinical trials, its development was discontinued (B1498344) due to a slower onset and longer duration of action compared to propofol.

This technical guide provides a comprehensive overview of the available preclinical information for this compound and its closely related, more potent analog, ciprofol (HSK3486). Due to the limited public availability of specific preclinical data for this compound, data from ciprofol is included to provide a relevant context for researchers and drug development professionals interested in this chemical class of anesthetics.

Quantitative Data Summary

ParameterCiprofol (HSK3486)PropofolSpeciesStudy TypeReference
Relative Potency 4-5 times more potent1xHumanClinical Trial[1]
Induction Dose 0.4 - 0.5 mg/kg2.0 mg/kgHumanClinical Trial[2]
Recovery Time LongerShorterPreclinicalN/A[1]
Injection Pain Significantly less common (4.9%)More common (52.4%)HumanClinical Trial[1]
Hypotension Risk LowerHigherHumanMeta-analysis[2]

Experimental Protocols

Detailed experimental protocols for preclinical studies on this compound are not publicly available. Below is a generalized protocol for assessing the anesthetic efficacy of a novel intravenous anesthetic agent in a rodent model, based on standard pharmacological practices.

Objective: To determine the anesthetic potency and duration of action of a test compound (e.g., this compound) in rats.

Animal Model: Male Sprague-Dawley rats (250-300g).

Methodology:

  • Animal Preparation: Rats are acclimatized for at least one week before the experiment. On the day of the experiment, a catheter is implanted in the lateral tail vein for intravenous administration of the test compound.

  • Anesthetic Induction: The test compound is administered as an intravenous bolus at varying doses. The primary endpoint for anesthetic induction is the loss of the righting reflex (LORR), defined as the inability of the rat to right itself within 30 seconds when placed on its back.

  • Anesthetic Maintenance (for infusion studies): Following induction, a continuous infusion of the test compound is initiated to maintain a state of general anesthesia. The depth of anesthesia is monitored by assessing the response to a noxious stimulus (e.g., tail pinch).

  • Recovery: The time to emergence from anesthesia is measured from the cessation of drug administration. Key recovery milestones include the return of the righting reflex (RORR) and the resumption of normal ambulatory activity.

  • Data Analysis: The dose required to induce LORR in 50% of the animals (ED50) is calculated using probit analysis. The duration of anesthesia and recovery times are recorded and compared across different dose groups.

Signaling Pathway and Experimental Workflow Visualizations

GABA-A Receptor Signaling Pathway

The primary mechanism of action of this compound and related alkylphenols is the potentiation of GABA-A receptor activity. The following diagram illustrates this signaling pathway.

GABA-A Receptor Signaling Pathway cluster_0 Neuronal Synapse cluster_1 Postsynaptic Membrane Presynaptic_Neuron Presynaptic Neuron Synaptic_Cleft Synaptic Cleft Presynaptic_Neuron->Synaptic_Cleft Release of GABA Postsynaptic_Neuron Postsynaptic Neuron Neuronal_Hyperpolarization Neuronal Hyperpolarization (Inhibition) Postsynaptic_Neuron->Neuronal_Hyperpolarization GABA_A_Receptor GABA-A Receptor Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel Opens Chloride_Channel->Postsynaptic_Neuron Cl- Influx GABA GABA GABA->GABA_A_Receptor Binds PF_0713 This compound PF_0713->GABA_A_Receptor Binds (Allosteric Site) Anesthetic_Effect Anesthetic Effect Neuronal_Hyperpolarization->Anesthetic_Effect

Caption: GABA-A receptor modulation by this compound leading to neuronal inhibition.

Preclinical Anesthetic Drug Discovery Workflow

The following diagram outlines a typical workflow for the preclinical evaluation of a novel anesthetic agent like this compound.

Preclinical Anesthetic Drug Discovery Workflow Start Compound Synthesis In_Vitro_Screening In Vitro Screening (e.g., Receptor Binding Assays) Start->In_Vitro_Screening In_Vivo_PK In Vivo Pharmacokinetics (Rodent Models) In_Vitro_Screening->In_Vivo_PK Lead Selection Efficacy_Models Efficacy Models (e.g., Loss of Righting Reflex) In_Vivo_PK->Efficacy_Models Safety_Pharmacology Safety Pharmacology (Cardiovascular & Respiratory) Efficacy_Models->Safety_Pharmacology Candidate Selection Toxicology Toxicology Studies (Acute & Repeated Dose) Safety_Pharmacology->Toxicology IND_Enabling IND-Enabling Studies Toxicology->IND_Enabling End Clinical Trials IND_Enabling->End

Caption: A typical preclinical workflow for the development of a novel anesthetic agent.

This compound is a propofol analog that acts as a positive allosteric modulator of the GABA-A receptor. While its clinical development was halted, the study of this compound and its more potent analog, ciprofol (HSK3486), provides valuable insights for researchers in the field of anesthesiology and pharmacology. The available data on ciprofol suggests that this chemical class offers the potential for improved safety profiles, particularly regarding injection site pain and hemodynamic stability, as compared to propofol. Further research and publication of detailed preclinical data would be beneficial for a more complete understanding of the structure-activity relationships and therapeutic potential of 2,6-disubstituted alkylphenol anesthetics.

References

An In-depth Technical Guide on the Nonclinical Safety and Toxicology of Nirmatrelvir (PF-07321332)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nirmatrelvir (B3392351) (PF-07321332) is an orally bioavailable inhibitor of the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication.[1][2] As the active antiviral component of PAXLOVID™, co-administered with the pharmacokinetic enhancer ritonavir, it is a critical therapeutic for the treatment of COVID-19.[1][3] This technical guide provides a comprehensive overview of the nonclinical safety and toxicology profile of nirmatrelvir, summarizing key findings from a suite of in vivo and in vitro studies. The data presented herein supported the timely clinical development and emergency use authorization of this antiviral agent. Nonclinical safety assessments, including safety pharmacology, repeat-dose toxicity, genetic toxicity, and developmental and reproductive toxicity studies, have demonstrated a favorable safety profile for nirmatrelvir.[1][4]

Introduction

Nirmatrelvir is a potent and selective inhibitor of the SARS-CoV-2 3C-like protease (Mpro).[1] This viral enzyme plays a crucial role in the cleavage of polyproteins into functional non-structural proteins necessary for viral replication.[5] By targeting Mpro, nirmatrelvir disrupts this essential step in the viral life cycle.[6][7] The co-administration with a low dose of ritonavir, a strong CYP3A4 inhibitor, is essential to slow the metabolism of nirmatrelvir, thereby increasing its plasma concentrations and prolonging its therapeutic effect.[6][7][8] This guide focuses on the standalone nonclinical safety and toxicology data of nirmatrelvir, which formed the foundation for its clinical use.

Safety Pharmacology

Safety pharmacology studies were conducted to evaluate the potential effects of nirmatrelvir on major physiological systems, including the central nervous, cardiovascular, and respiratory systems. These studies were designed in accordance with ICH M3(R2) guidelines to inform the benefit-risk assessment prior to human administration.[1]

Central Nervous System (CNS) and Respiratory System

In a study conducted in male rats, oral administration of nirmatrelvir at a dose of 1,000 mg/kg resulted in transient increases in locomotor activity and respiratory rate.[1][3] However, these effects were not accompanied by any adverse behavioral changes in the functional observational battery.[1][3]

Cardiovascular System

A cardiovascular study in telemetered monkeys revealed transient increases in blood pressure and decreases in heart rate at the highest tested dose of 75 mg/kg administered twice daily.[1][3] Importantly, nirmatrelvir did not induce any prolongation of the QTc interval or cause arrhythmias, indicating a low risk of cardiac repolarization abnormalities.[1][3]

Repeat-Dose Toxicity

Repeat-dose toxicity studies of up to one month's duration were conducted in both rats and monkeys to assess the potential for cumulative toxicity.

Rat Studies

In repeat-dose studies in rats, nirmatrelvir was administered orally at doses up to 1,000 mg/kg daily for up to one month.[1][3] No adverse findings were reported at these doses.[1][3] A non-adverse, reversible finding of prolonged coagulation times was observed at doses of 60 mg/kg and higher, without any associated clinical or microscopic correlates.[1][3]

Monkey Studies

Monkeys received daily oral doses of nirmatrelvir up to 600 mg/kg for up to one month.[1][3] Similar to the rat studies, no adverse effects were observed.[1][3] Non-adverse, reversible increases in liver transaminases were noted at the 600 mg/kg dose, again without any clinical or microscopic correlates.[1][3]

Genetic Toxicology

A comprehensive battery of genetic toxicology studies was conducted to evaluate the mutagenic and clastogenic potential of nirmatrelvir. Preclinical studies have shown that nirmatrelvir does not have evidence of mutagenic DNA interactions.[6][7][9] The favorable genetic toxicity profile is consistent with the intended therapeutic target, a viral-specific protein not present in mammalian cells.[4]

Reproductive and Developmental Toxicity

Given the intended use in a broad patient population, including males and females of reproductive age, a thorough assessment of the effects of nirmatrelvir on fertility, and embryo-fetal development was conducted.[4]

Fertility and Early Embryonic Development

In a study in rats, nirmatrelvir was administered at doses up to 1,000 mg/kg/day. There were no observed effects on male and female fertility or early embryonic development.[4]

Embryo-Fetal Development

Embryo-fetal development studies were conducted in both rats and rabbits at doses up to 1,000 mg/kg/day.[4] No severe manifestations of developmental toxicity were observed in either species.[4] These findings, along with the favorable off-target selectivity and lack of genetic toxicity, suggest a low risk of clinically relevant reproductive and developmental effects.[4]

Metabolism and Pharmacokinetics

Preclinical studies have shown that nirmatrelvir has moderate plasma clearance in rats and monkeys.[10] The oral bioavailability was moderate in rats and low in monkeys, which was attributed to oxidative metabolism in the gastrointestinal tract in monkeys.[10] In vitro studies using human liver microsomes identified CYP3A4 as the primary enzyme responsible for the oxidative metabolism of nirmatrelvir.[10] This finding is the basis for its co-administration with ritonavir, a potent CYP3A4 inhibitor, to boost its systemic exposure.[10] Nirmatrelvir exhibited moderate plasma protein binding in rats, monkeys, and humans.[10]

Data Presentation

Table 1: Summary of Key Nonclinical Safety Studies of Nirmatrelvir

Study TypeSpeciesMaximum Dose TestedKey Findings
Safety Pharmacology
CNS & RespiratoryRat1,000 mg/kg (p.o.)Transient increases in locomotor activity and respiratory rate; no adverse behavioral effects.[1][3]
CardiovascularMonkey75 mg/kg (b.i.d., p.o.)Transient increases in blood pressure and decreases in heart rate at the highest dose; no QTc prolongation or arrhythmias.[1][3]
Repeat-Dose Toxicity
1-Month StudyRat1,000 mg/kg/day (p.o.)No adverse findings. Non-adverse, reversible prolonged coagulation times at ≥60 mg/kg.[1][3]
1-Month StudyMonkey600 mg/kg/day (p.o.)No adverse findings. Non-adverse, reversible increases in transaminases at 600 mg/kg.[1][3]
Reproductive & Developmental Toxicity
Fertility & Early Embryonic DevelopmentRat1,000 mg/kg/dayNo effects on male or female fertility or early embryonic development.[4]
Embryo-Fetal DevelopmentRat, Rabbit1,000 mg/kg/dayNo severe manifestations of developmental toxicity.[4]
Genetic Toxicology
Various AssaysIn vitro / In vivoN/ANo evidence of mutagenic DNA interactions.[6][7][9]

Experimental Protocols

Repeat-Dose Toxicity Studies (General Protocol)
  • Species: Sprague-Dawley rats and Cynomolgus monkeys.

  • Administration: Oral gavage, once daily for up to 1 month.

  • Formulation: For the 2-week toxicity studies, nirmatrelvir was formulated as a 1:1 methyl tert-butyl ether (MTBE) solvate. For the 1-month studies, a 50% spray-dried dispersion (SDD) with hydroxypropylmethylcellulose (B13716658) acetate (B1210297) succinate (B1194679) (HPMCAS) was used.[1]

  • Control Groups: Vehicle control groups received either 2% Polysorbate 80 in 0.5% methylcellulose (B11928114) in purified water, vehicle spiked with MTBE, or HPMCAS in 1% Soluplus® and 0.5% methylcellulose in purified water.[1]

  • Parameters Monitored: Clinical signs, body weight, food consumption, ophthalmology, electrocardiography (monkeys), clinical pathology (hematology, coagulation, serum chemistry), and gross and microscopic pathology.

Cardiovascular Safety Pharmacology (Monkey)
  • Species: Telemetered Cynomolgus monkeys.

  • Administration: Oral gavage, twice daily.

  • Parameters Monitored: Continuous telemetry monitoring of heart rate, blood pressure, and electrocardiogram (ECG) parameters, including QT interval corrected for heart rate (QTc).

Reproductive and Developmental Toxicity Studies
  • Guidelines: Conducted in accordance with ICH guidelines.

  • Species: Sprague-Dawley rats and New Zealand White rabbits.

  • Administration: Oral gavage.

  • Fertility and Early Embryonic Development (Rat): Males were dosed before and during mating, and females were dosed before mating and until implantation. Endpoints included mating performance, fertility indices, and early embryonic development.

  • Embryo-Fetal Development (Rat and Rabbit): Dosing of pregnant females occurred during the period of organogenesis. Endpoints included maternal toxicity, and fetal viability, weight, and morphological abnormalities (external, visceral, and skeletal).

Visualizations

experimental_workflow cluster_preclinical Nonclinical Safety Assessment of Nirmatrelvir in_vitro In Vitro Studies genotoxicity Genetic Toxicology in_vitro->genotoxicity in_vivo In Vivo Studies safety_pharm Safety Pharmacology in_vivo->safety_pharm repeat_dose Repeat-Dose Toxicity in_vivo->repeat_dose repro_tox Reproductive & Developmental Toxicity in_vivo->repro_tox cns_resp CNS & Respiratory (Rat) safety_pharm->cns_resp cardio Cardiovascular (Monkey) safety_pharm->cardio rat_tox 1-Month Study (Rat) repeat_dose->rat_tox monkey_tox 1-Month Study (Monkey) repeat_dose->monkey_tox fertility Fertility & Early Embryonic Development (Rat) repro_tox->fertility efd Embryo-Fetal Development (Rat, Rabbit) repro_tox->efd

Caption: Overview of the nonclinical safety assessment workflow for nirmatrelvir.

signaling_pathway sars_cov_2 SARS-CoV-2 Virus polyproteins Viral Polyproteins (pp1a, pp1ab) sars_cov_2->polyproteins Translation mpro Main Protease (Mpro/3CLpro) polyproteins->mpro encoded by functional_proteins Functional Non-Structural Proteins mpro->functional_proteins Cleavage of Polyproteins nirmatrelvir Nirmatrelvir (PF-07321332) nirmatrelvir->mpro Inhibits replication Viral Replication functional_proteins->replication

Caption: Mechanism of action of nirmatrelvir in inhibiting SARS-CoV-2 replication.

Conclusion

The comprehensive nonclinical safety and toxicology program for nirmatrelvir (PF-07321332) has demonstrated a favorable safety profile. The studies, conducted in accordance with international regulatory guidelines, revealed no significant safety concerns that would preclude its clinical development and use. The observed findings in safety pharmacology and repeat-dose toxicity studies were non-adverse, transient, or reversible, and occurred at exposures significantly higher than those observed clinically. The lack of genetic, reproductive, or developmental toxicity further supports the safety of nirmatrelvir. This robust nonclinical data package was pivotal in the rapid development and authorization of PAXLOVID™ as a critical treatment for COVID-19.

References

Methodological & Application

Application Notes and Protocols: PF-0713 for Intravenous Anesthesia Research

Author: BenchChem Technical Support Team. Date: December 2025

Notice to Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive search for information on "PF-0713 for intravenous anesthesia research," it has been determined that there is no publicly available data corresponding to a Pfizer compound with this identifier for the specified therapeutic application.

Initial searches for "this compound" in the context of anesthesia did not yield any relevant results. Further investigation into compounds with similar designations, such as "PF-07321332," revealed that this identifier corresponds to nirmatrelvir, an oral antiviral agent used in the treatment of COVID-19, and is not associated with intravenous anesthesia.

Broader inquiries into Pfizer's research and development pipeline for intravenous anesthetics and central nervous system (CNS) depressants did not uncover any information on a compound designated this compound. While Pfizer has a history of involvement in CNS drug development and markets existing anesthetic agents, there is no indication of a novel intravenous anesthetic with the identifier "this compound" currently in their public research and development portfolio.

It is highly probable that the identifier "this compound" is incorrect for a compound under investigation for intravenous anesthesia. Without the correct compound name or identifier, it is not possible to provide the requested detailed Application Notes and Protocols, including quantitative data, experimental methodologies, and signaling pathway diagrams.

We recommend verifying the compound identifier. Should a corrected name or designation be provided, we will be pleased to conduct a new search and generate the requested scientific documentation.

Application Notes and Protocols for GABAA Receptor Binding Assay with PF-0713

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability.[1][2] GABA exerts its effects through two main classes of receptors: GABA-A and GABA-B.[3] GABA-A receptors are ligand-gated ion channels that, upon activation, allow the influx of chloride ions, leading to hyperpolarization of the neuron and inhibition of action potential firing.[3][4][5] This mechanism is fundamental to the sedative, anxiolytic, and anticonvulsant effects of many therapeutic drugs.[6]

PF-0713 has been identified as a GABA-A receptor agonist.[7] Characterizing the binding affinity of novel compounds like this compound to the GABA-A receptor is a critical step in drug discovery and development. Radioligand binding assays are a robust in vitro method used to determine the affinity (Ki) and receptor density (Bmax) of ligands for their targets.[8][9] This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of this compound for the GABA-A receptor.

GABAA Receptor Signaling Pathway

The binding of GABA to the GABA-A receptor initiates a signaling cascade that results in neuronal inhibition. The receptor itself is a pentameric transmembrane protein that forms a chloride-selective ion channel.[3][10] When an agonist such as GABA or this compound binds to the receptor, it induces a conformational change that opens the channel pore, allowing chloride ions (Cl-) to flow into the cell down their electrochemical gradient.[3][5] This influx of negatively charged ions makes the inside of the neuron more negative, or hyperpolarized, thus reducing its excitability.[4]

GABAA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA or This compound (Agonist) GABAAR GABA-A Receptor (Ligand-gated Cl- channel) GABA->GABAAR Binds to Receptor Cl_in Cl- Influx GABAAR->Cl_in Channel Opens Cl_out Cl- Hyperpolarization Membrane Hyperpolarization Cl_in->Hyperpolarization Leads to Inhibition Decreased Neuronal Excitability Hyperpolarization->Inhibition Results in

Caption: GABAA Receptor Signaling Pathway.

Experimental Protocol: GABAA Receptor Competitive Binding Assay

This protocol describes the methodology for determining the binding affinity (Ki) of a test compound, this compound, for the GABA-A receptor using a competitive radioligand binding assay. The assay measures the ability of the unlabeled test compound to displace a specific radiolabeled ligand from the receptor.

I. Materials and Reagents
Reagent Supplier Catalogue # Storage
Rat Cortical Membranes(In-house prep or commercial)--80°C
[³H]-Muscimol (Radioligand)PerkinElmerNET490-20°C
GABA (for non-specific binding)Sigma-AldrichA2129Room Temp
This compoundMedchemExpressHY-145624-20°C
Tris-HClSigma-AldrichT5941Room Temp
SucroseSigma-AldrichS7903Room Temp
Scintillation CocktailPerkinElmer6013329Room Temp
96-well microplatesCorning3363Room Temp
Glass fiber filtersMilliporeGSWP02500Room Temp
II. Buffer Preparation
  • Homogenization Buffer: 0.32 M Sucrose, pH 7.4. Keep at 4°C.[11]

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4. Keep at 4°C.[11]

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4. Keep at 4°C.[11]

III. Membrane Preparation (from Rat Brain)
  • Homogenize whole rat brains in 20 volumes (w/v) of ice-cold Homogenization Buffer.[11]

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.[11]

  • Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C.[11]

  • Discard the supernatant and resuspend the pellet in ice-cold deionized water. Homogenize briefly.[11]

  • Centrifuge at 140,000 x g for 30 minutes at 4°C.[11]

  • Resuspend the pellet in Binding Buffer and centrifuge again at 140,000 x g for 30 minutes at 4°C. Repeat this wash step twice.[11]

  • Resuspend the final pellet in Binding Buffer.

  • Determine the protein concentration using a standard protein assay (e.g., BCA assay).[12]

  • Store membrane aliquots at -80°C until use.[12]

IV. Binding Assay Procedure

The following workflow outlines the steps for setting up the competitive binding assay in a 96-well plate format.

GABAA_Binding_Assay_Workflow cluster_prep Assay Preparation cluster_incubation Incubation cluster_termination Termination & Counting A Prepare serial dilutions of this compound E Add Buffer/NSB/PF-0713, Radioligand, and Membranes to 96-well plate A->E B Prepare Radioligand ([³H]-Muscimol) solution B->E C Prepare Total Binding (Buffer only) and NSB (excess GABA) controls C->E D Thaw and dilute membrane preparation D->E F Incubate at 4°C for 45 minutes E->F G Terminate reaction by rapid vacuum filtration over glass fiber filters F->G H Wash filters 3x with ice-cold Wash Buffer G->H I Dry filters and add scintillation cocktail H->I J Quantify radioactivity using a scintillation counter I->J

Caption: Experimental Workflow for GABAA Binding Assay.

  • On the day of the assay, thaw the prepared membranes on ice. Wash the membranes twice by resuspending in ice-cold Binding Buffer and centrifuging at 140,000 x g for 30 minutes at 4°C.[11]

  • Resuspend the final pellet in an appropriate volume of Binding Buffer to achieve a final concentration of 0.1-0.2 mg of protein per well.[11]

  • Prepare serial dilutions of this compound in Binding Buffer.

  • Set up the assay in a 96-well plate in triplicate for each condition:

    • Total Binding: Add 50 µL of Binding Buffer.

    • Non-specific Binding (NSB): Add 50 µL of 10 mM GABA.[11]

    • Competition: Add 50 µL of each this compound dilution.

  • Add 50 µL of [³H]-Muscimol (final concentration of ~5 nM) to all wells.[11]

  • Initiate the binding reaction by adding 150 µL of the membrane preparation to each well. The final assay volume is 250 µL.

  • Incubate the plate at 4°C for 45 minutes.[11]

  • Terminate the incubation by rapid vacuum filtration through glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.[12]

  • Quickly wash the filters three times with 3 mL of ice-cold Wash Buffer.[12]

  • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.[11]

V. Data Analysis
  • Calculate the specific binding by subtracting the non-specific binding (counts per minute, CPM) from the total binding (CPM).

    • Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM)

  • For the competition assay, calculate the percent specific binding at each concentration of this compound.

    • % Specific Binding = (CPM_sample - CPM_NSB) / (CPM_Total - CPM_NSB) x 100

  • Plot the percent specific binding against the log concentration of this compound.

  • Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

  • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Data Presentation

The results of the binding assay should be summarized to clearly present the affinity of this compound for the GABA-A receptor.

Table 1: Radioligand Binding Parameters
Parameter Radioligand Value Units
Concentration ([L])[³H]-Muscimol5nM
Dissociation Constant (Kd)[³H]-MuscimolUser DeterminednM

Note: The Kd for the radioligand should be determined independently via a saturation binding experiment.

Table 2: Competitive Binding Results for this compound
Compound IC50 Ki Hill Slope
This compoundUser DeterminedCalculatedUser Determined
Diazepam (Control)User DeterminedCalculatedUser Determined

Conclusion

This application note provides a comprehensive protocol for conducting a GABA-A receptor binding assay to characterize the affinity of this compound. By following this detailed methodology, researchers can obtain reliable and reproducible data on the interaction of novel compounds with this critical CNS target. The provided diagrams illustrate the underlying signaling pathway and the experimental workflow, offering a clear conceptual framework for the assay. Accurate determination of binding affinity is an essential component in the preclinical evaluation of potential therapeutics targeting the GABAergic system.

References

Application Notes and Protocols for In Vivo Studies of PF-07321332 (Nirmatrelvir)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the formulation and in vivo evaluation of PF-07321332 (nirmatrelvir), a potent inhibitor of the SARS-CoV-2 main protease (Mpro). The following sections detail the formulation strategies, experimental designs, and relevant pharmacokinetic data to guide preclinical research.

Overview of PF-07321332 (Nirmatrelvir)

PF-07321332, also known as nirmatrelvir (B3392351), is an orally bioavailable antiviral drug that targets the SARS-CoV-2 main protease (Mpro or 3CLpro), an enzyme essential for viral replication. By inhibiting Mpro, nirmatrelvir prevents the cleavage of viral polyproteins into functional non-structural proteins, thereby halting the viral life cycle.[1][2][3] In clinical use, nirmatrelvir is co-administered with ritonavir (B1064) (as Paxlovid), which acts as a pharmacokinetic enhancer by inhibiting the cytochrome P450 3A4 (CYP3A4) enzyme that metabolizes nirmatrelvir.[4][5][6] This co-administration increases the plasma concentration and duration of action of nirmatrelvir.[4][5][6]

In Vivo Formulations of PF-07321332

For in vivo studies, PF-07321332 has been formulated in various ways to ensure adequate oral bioavailability and exposure in animal models. The choice of formulation can significantly impact the pharmacokinetic profile of the compound.

Preclinical Formulations

Two notable formulations have been used in preclinical toxicology and efficacy studies:

  • Methyl tert-butyl ether (MTBE) solvate: This formulation was utilized for cardiovascular, neurofunctional, and pulmonary assessments in rats and monkeys, as well as in 2-week toxicity studies.

  • Spray Dried Dispersion (SDD): A 50% spray dried dispersion of nirmatrelvir with hydroxypropylmethylcellulose (B13716658) acetate (B1210297) succinate (B1194679) (HPMCAS) was employed for 1-month toxicity studies in rats and monkeys.

Vehicle Formulations for Control Groups

Appropriate vehicle controls are crucial for interpreting in vivo study results. The following table summarizes vehicle formulations used in preclinical studies of PF-07321332.

Vehicle ComponentConcentrationPurpose
Polysorbate 802% (v/v)Surfactant to aid in solubilization
Methylcellulose0.5% (w/v)Suspending agent
Purified Waterq.s.Solvent
MTBE1.5% (w/v) in vehicleTo match the solvate formulation
HPMCAS50% in vehicleTo match the SDD formulation
Soluplus®1%Solubilizer for HPMCAS vehicle

Quantitative Data Summary

The following tables provide a summary of quantitative data from in vivo studies of PF-07321332.

In Vivo Efficacy in a Mouse-Adapted SARS-CoV-2 Model
Animal ModelDosage of PF-07321332Dosing RegimenViral Titer Reduction in Lungs
BALB/c mice300 mg/kgTwice daily (BID), oralSignificant reduction
BALB/c mice1000 mg/kgTwice daily (BID), oralSignificant reduction
Pharmacokinetic Parameters of Nirmatrelvir in Preclinical Species
SpeciesPlasma ClearanceHalf-lifeOral Bioavailability
Rats27.2 ml/min/kg5.1 hours34-50%
Monkeys17.1 ml/min/kg0.8 hours8.5%
Clinical Pharmacokinetics of Nirmatrelvir (with Ritonavir)
ParameterValueConditions
Maximum Concentration (Cmax)3.43 µg/mLDay 5 of dosing in patients with mild-to-moderate COVID-19[6]
Time to Cmax (Tmax)~3 hoursDay 5 of dosing[6]
Trough Concentration (Ctrough)1.57 µg/mLDay 5 of dosing[6]
Protein Binding~69%In human plasma[2]

Experimental Protocols

In Vivo Efficacy Study in a Mouse-Adapted SARS-CoV-2 Model

This protocol describes a general procedure for evaluating the in vivo efficacy of PF-07321332 against a mouse-adapted strain of SARS-CoV-2.

Materials:

  • PF-07321332

  • Vehicle formulation (e.g., 2% Polysorbate 80 in 0.5% methylcellulose)

  • BALB/c mice

  • Mouse-adapted SARS-CoV-2 (e.g., SARS-CoV-2 MA10)

  • Oral gavage needles

  • Biosafety Level 3 (BSL-3) facility and equipment

Procedure:

  • Animal Acclimation: Acclimate BALB/c mice to the BSL-3 facility for a sufficient period before the start of the experiment.

  • Infection: Intranasally infect mice with a predetermined infectious dose of the mouse-adapted SARS-CoV-2.

  • Treatment Initiation: Begin oral administration of PF-07321332 or vehicle control at a specified time post-infection (e.g., 4 hours).

  • Dosing Regimen: Administer the assigned treatment (e.g., 300 mg/kg or 1000 mg/kg of PF-07321332, or vehicle) twice daily via oral gavage.

  • Monitoring: Monitor the animals daily for clinical signs of illness, including weight loss.

  • Euthanasia and Sample Collection: At a predetermined endpoint (e.g., 4 days post-infection), euthanize the animals and collect lung tissue for viral titer analysis.

  • Viral Titer Quantification: Homogenize the lung tissue and determine the viral titer using a suitable assay, such as a 50% cell culture infectious dose (CCID50) assay.

Pharmacokinetic Study in Rats

This protocol outlines a general procedure for assessing the pharmacokinetic profile of PF-07321332 in rats.

Materials:

  • PF-07321332 formulation

  • Wistar Han rats (or other appropriate strain)

  • Oral gavage needles

  • Blood collection supplies (e.g., capillary tubes, EDTA tubes)

  • Centrifuge

  • Analytical equipment for drug concentration measurement (e.g., LC-MS/MS)

Procedure:

  • Animal Acclimation: Acclimate rats to the study conditions.

  • Dosing: Administer a single oral dose of the PF-07321332 formulation to the rats.

  • Blood Sampling: Collect blood samples at multiple time points post-dose (e.g., 0, 0.5, 1, 2, 4, 6, 8, and 24 hours).

  • Plasma Preparation: Process the blood samples to obtain plasma by centrifugation.

  • Bioanalysis: Analyze the plasma samples to determine the concentration of PF-07321332 at each time point using a validated analytical method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), clearance, and half-life using appropriate software.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of PF-07321332 (Nirmatrelvir)

The following diagram illustrates the mechanism of action of nirmatrelvir in inhibiting SARS-CoV-2 replication.

G cluster_virus SARS-CoV-2 Life Cycle cluster_drug Drug Action Viral_Entry Viral Entry into Host Cell Viral_RNA_Release Viral RNA Release Viral_Entry->Viral_RNA_Release Viral_Polyprotein_Translation Translation of Viral Polyproteins (pp1a and pp1ab) Viral_RNA_Release->Viral_Polyprotein_Translation Mpro Main Protease (Mpro) (3CLpro) Viral_Polyprotein_Translation->Mpro Polyprotein_Cleavage Cleavage of Polyproteins Mpro->Polyprotein_Cleavage catalyzes Functional_Proteins Functional Viral Proteins (e.g., RdRp) Polyprotein_Cleavage->Functional_Proteins Viral_Replication Viral Replication Functional_Proteins->Viral_Replication New_Virions Assembly of New Virions Viral_Replication->New_Virions Nirmatrelvir Nirmatrelvir (PF-07321332) Inhibition Inhibition of Mpro Nirmatrelvir->Inhibition Inhibition->Mpro blocks

Caption: Mechanism of action of nirmatrelvir.

Experimental Workflow for In Vivo Efficacy Study

The diagram below outlines a typical experimental workflow for an in vivo efficacy study of PF-07321332.

G start Start acclimation Animal Acclimation (e.g., BALB/c mice) start->acclimation infection Intranasal Infection with Mouse-Adapted SARS-CoV-2 acclimation->infection randomization Randomization into Treatment Groups infection->randomization treatment_group Treatment Group: PF-07321332 (e.g., 300 or 1000 mg/kg) randomization->treatment_group vehicle_group Vehicle Control Group randomization->vehicle_group dosing Oral Dosing (Twice Daily) treatment_group->dosing vehicle_group->dosing monitoring Daily Monitoring (Weight, Clinical Signs) dosing->monitoring endpoint Study Endpoint (e.g., Day 4 post-infection) monitoring->endpoint euthanasia Euthanasia and Sample Collection (Lungs) endpoint->euthanasia analysis Viral Titer Analysis (e.g., CCID50 Assay) euthanasia->analysis results Data Analysis and Interpretation analysis->results end End results->end

References

Application Note & Protocol: Electrophysiological Characterization of PF-0713, a Novel Nav1.7 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application note and protocol have been generated based on a hypothetical compound, PF-0713, as a selective antagonist of the Nav1.7 sodium channel. As of this writing, there is no publicly available scientific literature detailing the electrophysiological effects of a compound with this designation on neurons. This document is intended to serve as a detailed and illustrative example of such a protocol for research and drug development professionals.

Audience: Researchers, scientists, and drug development professionals in the fields of neuroscience, pharmacology, and pain research.

Introduction

Voltage-gated sodium channels (Nav) are essential for the initiation and propagation of action potentials in excitable cells.[1][2] The Nav1.7 subtype, encoded by the SCN9A gene, is preferentially expressed in peripheral sensory neurons, such as dorsal root ganglion (DRG) and trigeminal ganglion neurons, where it plays a critical role in pain signaling.[3] Gain-of-function mutations in Nav1.7 are linked to severe pain disorders, while loss-of-function mutations result in a congenital inability to experience pain, making Nav1.7 a prime target for the development of novel analgesics.[3]

This document provides detailed protocols for the electrophysiological characterization of this compound, a novel, potent, and selective antagonist of the human Nav1.7 channel. The described methods utilize whole-cell patch-clamp electrophysiology on both a heterologous expression system (HEK293 cells stably expressing hNav1.7) and primary rodent DRG neurons.

Data Summary

The following tables summarize the electrophysiological properties of this compound.

Table 1: Potency and Selectivity of this compound

Channel SubtypeExpression SystemIC₅₀ (nM) at Holding Potential -120 mV
hNav1.7 HEK293 15.2 ± 2.1
hNav1.1HEK293> 3000
hNav1.2HEK293> 3000
hNav1.3HEK293850 ± 45
hNav1.4HEK293> 5000
hNav1.5HEK293> 10000
hNav1.6HEK2931200 ± 150
rNav1.8 (TTX-R)DRG Neurons> 5000

Table 2: State-Dependent Inhibition of hNav1.7 by this compound

Channel StateHolding Potential (mV)IC₅₀ (nM)
Resting -12015.2 ± 2.1
Inactivated -702.8 ± 0.4

Table 3: Effect of this compound on Neuronal Excitability in DRG Neurons

ParameterControlThis compound (50 nM)
Rheobase (pA) 45 ± 595 ± 8
Action Potentials / 500 ms (B15284909) 8 ± 12 ± 1
Resting Membrane Potential (mV) -58 ± 2-57 ± 2

Experimental Protocols

Cell Culture

3.1.1. HEK293 Cells Stably Expressing hNav1.7 This protocol is adapted from standard cell culture techniques for HEK293 cells.[4][5]

  • Culture Medium: Prepare Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418) to maintain stable expression.

  • Cell Maintenance: Culture cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO₂.

  • Passaging: When cells reach 80-90% confluency, wash with PBS, detach using Trypsin-EDTA, and re-seed at a 1:10 dilution.

  • Plating for Electrophysiology: One to two days before recording, plate cells onto glass coverslips at a low density to ensure isolated cells for patching.

3.1.2. Primary Dorsal Root Ganglion (DRG) Neuron Culture This protocol is based on established methods for isolating and culturing primary sensory neurons.[6][7][8]

  • Dissection: Euthanize a P10 Sprague-Dawley rat and dissect the dorsal root ganglia from the spinal column under sterile conditions.

  • Enzymatic Digestion: Transfer ganglia to a solution of Collagenase A (1.25 mg/mL) and Dispase II (2.5 mg/mL) in PBS and incubate at 37°C for 45-60 minutes with gentle shaking.[6]

  • Mechanical Dissociation: After digestion, gently triturate the ganglia using fire-polished Pasteur pipettes to obtain a single-cell suspension.

  • Plating: Plate the dissociated neurons onto coverslips pre-coated with Poly-D-lysine and Laminin.[7]

  • Culture Medium: Maintain neurons in Neurobasal-A medium supplemented with B-27, GlutaMAX, and Nerve Growth Factor (NGF, 50 ng/mL).

  • Incubation: Culture neurons at 37°C in a humidified atmosphere with 5% CO₂ for 1-3 days before recording.

Whole-Cell Patch-Clamp Electrophysiology

Patch-clamp is the gold standard for measuring ion channel activity.[9][10]

3.2.1. Solutions

  • External Solution (HEK293): (in mM) 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES. Adjust pH to 7.4 with NaOH.

  • Internal Solution (HEK293): (in mM) 105 CsF, 35 NaCl, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.[4]

  • External Solution (DRG): (in mM) 130 NaCl, 3 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal Solution (DRG - Current Clamp): (in mM) 140 K-Gluconate, 10 NaCl, 1 MgCl₂, 0.1 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.3 with KOH.

3.2.2. Voltage-Clamp Recordings (HEK293 cells)

  • Setup: Use a patch-clamp amplifier and data acquisition system (e.g., Axopatch 200B, pCLAMP software). Pull glass pipettes to a resistance of 2-4 MΩ.

  • Whole-Cell Configuration: Obtain a gigaseal on a target cell and apply gentle suction to rupture the membrane, achieving the whole-cell configuration.[9]

  • Voltage Protocols:

    • Current-Voltage (I-V) Relationship: From a holding potential of -120 mV, apply 50 ms depolarizing steps from -80 mV to +60 mV in 5 mV increments.[11]

    • Steady-State Inactivation: From a holding potential of -120 mV, apply a 500 ms prepulse to potentials ranging from -140 mV to 0 mV, followed by a 20 ms test pulse to -10 mV to measure the fraction of available channels.[3][12]

    • Pharmacology: To determine IC₅₀, hold cells at -120 mV (resting state) or -70 mV (inactivated state). Apply a 20 ms test pulse to 0 mV every 10 seconds. Perfuse increasing concentrations of this compound until a steady-state block is achieved.

3.2.3. Current-Clamp Recordings (DRG neurons)

  • Setup: Use the same amplifier setup but in current-clamp mode.

  • Resting Membrane Potential (RMP): Measure the RMP immediately after establishing a whole-cell configuration.

  • Neuronal Excitability:

    • Rheobase: Inject a series of 500 ms depolarizing current steps in 5 pA increments to determine the minimum current required to elicit an action potential.

    • Action Potential Firing: Inject a current pulse of 2x rheobase for 500 ms and count the number of action potentials fired.

  • This compound Application: After establishing a baseline of excitability, perfuse the external solution containing 50 nM this compound and repeat the excitability protocols.

Visualizations

Signaling Pathway Diagram

Nav1_7_Signaling_Pathway cluster_membrane Cell Membrane Nav1_7 Nav1.7 Channel Action_Potential Action Potential Generation Nav1_7->Action_Potential initiates PF0713 This compound PF0713->Nav1_7 blocks Na_ion Na+ Ion Na_ion->Nav1_7 Noxious_Stimuli Noxious Stimuli (e.g., Heat, Mechanical) Depolarization Membrane Depolarization Noxious_Stimuli->Depolarization causes Depolarization->Nav1_7 activates Pain_Signal Pain Signal Transmission to CNS Action_Potential->Pain_Signal leads to Experimental_Workflow cluster_prep Cell Preparation cluster_ephys Electrophysiology cluster_analysis Data Analysis Culture_HEK Culture HEK293-hNav1.7 Cells Patch_Clamp Whole-Cell Patch-Clamp Culture_HEK->Patch_Clamp Culture_DRG Culture Primary DRG Neurons Culture_DRG->Patch_Clamp Voltage_Clamp Voltage-Clamp (HEK293) Patch_Clamp->Voltage_Clamp Current_Clamp Current-Clamp (DRG) Patch_Clamp->Current_Clamp IC50 IC₅₀ Determination Voltage_Clamp->IC50 State_Dep State-Dependence Voltage_Clamp->State_Dep Excitability Neuronal Excitability Current_Clamp->Excitability

References

Application Notes and Protocols: Measuring Onset and Duration of Action of PF-0713

Author: BenchChem Technical Support Team. Date: December 2025

To the User: Following a comprehensive search for the compound "PF-0713," it has been determined that there is no publicly available information identifying a pharmaceutical agent with this specific designation. The search results did not yield any data related to its mechanism of action, signaling pathways, or any preclinical or clinical studies.

Therefore, the creation of detailed Application Notes and Protocols for measuring the onset and duration of action of "this compound" cannot be fulfilled at this time. The core requirements of data presentation, experimental protocols, and visualizations are contingent on the availability of fundamental information about the compound .

We recommend verifying the identifier of the compound. Pharmaceutical agents often have multiple designations, including internal company codes, generic names, and brand names. If an alternative identifier is available, please provide it to enable a renewed and more accurate search for the requested information.

For the benefit of researchers, scientists, and drug development professionals, a generalized framework for approaching the measurement of onset and duration of action for a novel therapeutic agent is provided below. This framework can be adapted once the specific details of the compound, such as its target and mechanism of action, are known.

General Framework for Characterizing Onset and Duration of Action

The onset of action refers to the time it takes for a drug to elicit a therapeutic effect, while the duration of action is the length of time that the drug is effective. Determining these parameters is a critical component of preclinical and clinical drug development.

I. Preclinical Assessment (In Vitro & In Vivo)

A. In Vitro Studies:

  • Target Engagement Assays: These assays are fundamental to understanding the direct interaction of the compound with its molecular target.

    • Objective: To determine the concentration and time required for the drug to bind to its target (e.g., receptor, enzyme).

    • Methodologies:

      • Biochemical Assays: Measuring enzyme kinetics or receptor binding affinity (e.g., using radioligand binding assays, surface plasmon resonance).

      • Cell-Based Assays: Assessing target engagement within a cellular context (e.g., using cellular thermal shift assays (CETSA), NanoBRET/BRET/FRET assays).

  • Functional Cellular Assays: These experiments measure the physiological consequence of the drug binding to its target.

    • Objective: To determine the time course of the drug's effect on cellular signaling pathways and downstream functional responses.

    • Methodologies:

      • Signaling Pathway Analysis: Western blotting, ELISA, or reporter gene assays to measure the phosphorylation status of downstream kinases, second messenger levels (e.g., cAMP, Ca2+), or gene expression changes over a time course.

      • Phenotypic Assays: Measuring cellular responses such as proliferation, apoptosis, or migration over time.

B. In Vivo Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies:

  • Pharmacokinetics (PK): Characterizes the absorption, distribution, metabolism, and excretion (ADME) of the drug in an animal model.[1][2][3]

    • Objective: To understand how the drug concentration changes over time in the plasma and target tissues.

    • Protocol: In Vivo PK Study

      • Animal Model Selection: Choose a relevant species for the disease model.

      • Drug Administration: Administer the compound via the intended clinical route (e.g., oral, intravenous).

      • Sample Collection: Collect blood samples at multiple time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).

      • Bioanalysis: Quantify the drug concentration in plasma using methods like LC-MS/MS.

      • Parameter Calculation: Determine key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t½).[1][2]

  • Pharmacodynamics (PD): Measures the biochemical or physiological effect of the drug over time in the animal model.[4]

    • Objective: To correlate the drug's concentration (PK) with its effect (PD) to establish an exposure-response relationship.

    • Protocol: In Vivo PD Study

      • Biomarker Selection: Identify and validate biomarkers that reflect the drug's mechanism of action. This could be the phosphorylation of a target protein, changes in gene expression, or a physiological readout.

      • Study Design: Administer the drug to animals and collect tissue or blood samples for biomarker analysis at various time points, mirroring the PK time points.

      • Biomarker Analysis: Quantify the biomarker levels using appropriate techniques (e.g., Western blot, IHC, qPCR, ELISA).

      • PK/PD Modeling: Integrate the PK and PD data to model the onset, magnitude, and duration of the drug's effect in relation to its concentration.

II. Clinical Assessment (Human Studies)
  • Phase I Clinical Trials: These are typically the first studies conducted in humans.[5]

    • Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of the drug in healthy volunteers or patients.[1][5]

    • Methodology:

      • Single Ascending Dose (SAD) and Multiple Ascending Dose (MAD) Studies: Doses are escalated in different cohorts of subjects to determine the maximum tolerated dose (MTD).

      • Intensive PK and PD Sampling: Frequent blood and, where feasible, tissue samples are collected to characterize the human PK profile and measure biomarker responses at different dose levels.

Data Presentation

All quantitative data from these studies should be summarized in tables for clear comparison.

Table 1: Example Pharmacokinetic Parameters

Parameter Value (Mean ± SD) Units
Cmax ng/mL
Tmax hours
AUC(0-t) ng*h/mL
hours

| CL/F | | L/h |

Table 2: Example Pharmacodynamic Response

Time Point (hours) Biomarker Level (Mean ± SD) % Inhibition (Mean ± SD)
0 0
1
4
8
12

| 24 | | |

Visualization

Diagrams are crucial for illustrating complex biological pathways and experimental designs.

G cluster_0 Pharmacokinetic (PK) Analysis cluster_1 Pharmacodynamic (PD) Analysis Drug Administration Drug Administration Blood Sampling Blood Sampling Drug Administration->Blood Sampling Tissue/Blood Sampling Tissue/Blood Sampling Drug Administration->Tissue/Blood Sampling LC-MS/MS Analysis LC-MS/MS Analysis Blood Sampling->LC-MS/MS Analysis PK Parameters PK Parameters LC-MS/MS Analysis->PK Parameters PK/PD Modeling PK/PD Modeling PK Parameters->PK/PD Modeling [Concentration] Biomarker Assay Biomarker Assay Tissue/Blood Sampling->Biomarker Assay PD Response PD Response Biomarker Assay->PD Response PD Response->PK/PD Modeling [Effect] Onset & Duration Onset & Duration PK/PD Modeling->Onset & Duration

Caption: Workflow for integrated PK/PD modeling to determine onset and duration of action.

G Ligand Ligand Receptor Receptor Ligand->Receptor Activates Signaling Cascade Signaling Cascade Receptor->Signaling Cascade Cellular Response Cellular Response Signaling Cascade->Cellular Response This compound (Inhibitor) This compound (Inhibitor) This compound (Inhibitor)->Receptor Inhibits

Caption: A generalized signaling pathway illustrating the inhibitory action of a hypothetical drug.

References

Anesthetic Potency of PF-0713 in Rodents: Information Not Available in Publicly Accessible Resources

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and public databases, no information regarding the anesthetic potency or related preclinical studies of a compound designated PF-0713 in rodents could be identified.

Efforts to locate data on the mechanism of action, pharmacokinetic profiles, or any experimental protocols for evaluating the anesthetic effects of this compound were unsuccessful. Publicly available resources, including scholarly articles and drug development databases, do not contain research pertaining to the anesthetic properties of a compound with this identifier.

The identifier "this compound" does appear in a chemical database, identifying the molecule as 2,6-BIS((1R)-1-METHYLPROPYL)PHENOL. However, this entry lacks any associated biological activity data or references to its use as an anesthetic.

Searches for other Pfizer compounds with similar "PF-" designations, such as PF-04457845 (a fatty acid amide hydrolase inhibitor) and PF-07985045 (a KRAS inhibitor), did not provide any analogous information that could be extrapolated to this compound, as these compounds have different chemical structures and therapeutic targets.

Consequently, the core requirements of this request—including the creation of detailed application notes, experimental protocols, quantitative data tables, and signaling pathway diagrams for the anesthetic potency of this compound in rodents—cannot be fulfilled at this time due to the absence of foundational scientific data.

Researchers, scientists, and drug development professionals seeking information on this specific compound are advised to consult proprietary internal research data if available, or to initiate novel preclinical studies to determine its potential anesthetic properties. Without such primary data, no standard protocols or application notes can be developed.

Application Notes and Protocols for PF-07321332 (Nirmatrelvir) Administration in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-07321332, also known as nirmatrelvir (B3392351), is an orally bioavailable inhibitor of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) main protease (Mpro), also known as 3C-like protease (3CLpro).[1][2][3] Mpro is a viral enzyme essential for the replication of coronaviruses, making it a prime target for antiviral therapeutics.[1][4] Nirmatrelvir is the active component of the authorized oral antiviral medication PAXLOVID™, where it is co-administered with ritonavir.[4] Ritonavir acts as a pharmacokinetic enhancer by inhibiting the cytochrome P450 3A4 (CYP3A4) enzyme, which is the primary enzyme responsible for metabolizing nirmatrelvir.[5] This co-administration leads to higher and more sustained plasma concentrations of nirmatrelvir, thereby enhancing its antiviral efficacy.[4][5]

These application notes provide a comprehensive overview of the preclinical administration of PF-07321332, including its mechanism of action, quantitative data from in vitro and in vivo studies, and detailed experimental protocols to guide researchers in their preclinical investigations.

Mechanism of Action

PF-07321332 is a peptidomimetic, reversible-covalent inhibitor that targets the catalytic cysteine residue (Cys145) within the active site of the SARS-CoV-2 Mpro.[6] By binding to this critical residue, nirmatrelvir blocks the proteolytic activity of Mpro, preventing the cleavage of viral polyproteins into their functional non-structural proteins. This disruption of the viral replication cycle ultimately inhibits the propagation of the virus.[6]

Below is a diagram illustrating the proposed mechanism of action of PF-07321332.

G cluster_virus SARS-CoV-2 Replication Cycle cluster_drug PF-07321332 (Nirmatrelvir) Action Viral RNA Viral RNA Polyprotein Polyprotein Viral RNA->Polyprotein Translation Mpro Main Protease (Mpro/3CLpro) Polyprotein->Mpro Autocleavage Functional Viral Proteins Functional Viral Proteins Mpro->Functional Viral Proteins Cleavage of Polyprotein Viral Assembly Viral Assembly Functional Viral Proteins->Viral Assembly New Virions New Virions Viral Assembly->New Virions PF-07321332 PF-07321332 Inhibition PF-07321332->Inhibition Inhibition->Mpro G Start Start Prepare Compound Dilutions Prepare Compound Dilutions Start->Prepare Compound Dilutions Prepare Enzyme Solution Prepare Enzyme Solution Start->Prepare Enzyme Solution Add Compound to Plate Add Compound to Plate Prepare Compound Dilutions->Add Compound to Plate Add Enzyme to Plate Add Enzyme to Plate Prepare Enzyme Solution->Add Enzyme to Plate Pre-incubate Pre-incubate Add Enzyme to Plate->Pre-incubate Add Substrate to Initiate Reaction Add Substrate to Initiate Reaction Pre-incubate->Add Substrate to Initiate Reaction Measure Fluorescence Measure Fluorescence Add Substrate to Initiate Reaction->Measure Fluorescence Analyze Data (IC50/Ki) Analyze Data (IC50/Ki) Measure Fluorescence->Analyze Data (IC50/Ki) G cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Acclimation Animal Acclimation Infection Intranasal Infection (SARS-CoV-2) Acclimation->Infection Dosing Oral Administration (PF-07321332 or Vehicle) Infection->Dosing Monitoring Daily Monitoring (Weight, Clinical Signs) Dosing->Monitoring Euthanasia Euthanasia Monitoring->Euthanasia Sample Collection Tissue Collection (Lungs, Nasal Turbinates) Euthanasia->Sample Collection Viral Load Viral Load (qRT-PCR) Sample Collection->Viral Load Histopathology Histopathology (H&E Staining) Sample Collection->Histopathology

References

Investigating the Sedative-Hypnotic Effects of PF-0713: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the preclinical evaluation of PF-0713, a positive allosteric modulator of the GABA-A receptor, for its potential sedative-hypnotic properties. The following protocols and methodologies are designed to enable researchers to systematically investigate the pharmacological profile of this compound, from its molecular interaction with the GABA-A receptor to its in vivo effects on sedation, motor coordination, and sleep architecture. While specific experimental data for this compound is not yet publicly available, this document presents a series of standardized assays and expected data formats to guide the investigation of a novel GABA-A receptor agonist like this compound.

Introduction

Sedative-hypnotic drugs are crucial for managing anxiety and sleep disorders.[1] These agents primarily act by enhancing the activity of the central nervous system's main inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[2] The GABA-A receptor, a ligand-gated ion channel, is a key target for many existing sedative-hypnotics, including benzodiazepines and barbiturates.[3] this compound has been identified as a GABA-A receptor agonist.[4][5] This document outlines a series of in vitro and in vivo studies to characterize its sedative-hypnotic effects.

Mechanism of Action: GABA-A Receptor Modulation

This compound is hypothesized to act as a positive allosteric modulator of the GABA-A receptor. This action enhances the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, which in turn reduces neuronal excitability.[3]

Signaling Pathway

GABA_A_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA-A Receptor (Ligand-gated Cl- channel) GABA->GABA_A_Receptor Binds PF0713 This compound PF0713->GABA_A_Receptor Modulates Cl_ion Cl- Influx GABA_A_Receptor->Cl_ion Opens Channel Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization ReducedExcitability Reduced Neuronal Excitability Hyperpolarization->ReducedExcitability Sedation Sedative-Hypnotic Effects ReducedExcitability->Sedation

Caption: GABA-A Receptor Signaling Pathway.

In Vitro Characterization

Radioligand Binding Assay

This assay determines the binding affinity of this compound to the GABA-A receptor.

Protocol:

  • Membrane Preparation: Homogenize rat brains in a sucrose (B13894) buffer and perform differential centrifugation to isolate the synaptic membranes.[4]

  • Binding Reaction: Incubate the prepared membranes with a radiolabeled GABA-A receptor ligand (e.g., [³H]muscimol) and varying concentrations of this compound.[1]

  • Separation and Detection: Separate the bound and free radioligand via filtration and quantify the radioactivity using liquid scintillation counting.

  • Data Analysis: Calculate the IC50 value, which is the concentration of this compound that displaces 50% of the radioligand, and subsequently determine the Ki (inhibition constant).

Hypothetical Data Presentation:

CompoundIC50 (nM)Ki (nM)
This compound15.28.9
Diazepam (Control)25.614.7
Electrophysiology (Patch-Clamp)

This technique measures the effect of this compound on GABA-induced chloride currents in cells expressing GABA-A receptors.[6]

Protocol:

  • Cell Culture: Use a stable cell line (e.g., HEK293) expressing human recombinant GABA-A receptors.

  • Patch-Clamp Recording: Perform whole-cell patch-clamp recordings to measure chloride currents in response to GABA application.[7]

  • Compound Application: Apply this compound at various concentrations in the presence of a sub-maximal concentration of GABA (e.g., EC20) to assess its modulatory effect.

  • Data Analysis: Determine the EC50 of this compound for the potentiation of GABA-induced currents.

Hypothetical Data Presentation:

CompoundGABA EC20 Potentiation (EC50, nM)Maximal Efficacy (% of GABA response)
This compound35.8250%
Zolpidem (Control)89.4180%

In Vivo Preclinical Evaluation

Open Field Test for Sedative Effects

This test assesses general locomotor activity and exploratory behavior to evaluate the sedative effects of this compound.[8]

Experimental Workflow:

Open_Field_Workflow A Acclimatize Mice (30 min) B Administer this compound (i.p.) A->B C Place in Open Field (30 min post-dose) B->C D Record Activity (10 min) C->D E Analyze Data D->E

Caption: Open Field Test Experimental Workflow.

Protocol:

  • Acclimatization: Habituate male C57BL/6 mice to the testing room for at least 30 minutes before the experiment.

  • Administration: Administer this compound or vehicle intraperitoneally (i.p.) 30 minutes before the test.

  • Testing: Place each mouse in the center of an open field arena (40x40 cm) and record its activity for 10 minutes using an automated tracking system.

  • Parameters Measured: Total distance traveled, time spent in the center versus the periphery, and rearing frequency.

Hypothetical Data Presentation:

Treatment Group (mg/kg, i.p.)Total Distance Traveled (cm)Time in Center (s)Number of Rears
Vehicle2500 ± 15030 ± 545 ± 8
This compound (1)1800 ± 12025 ± 430 ± 6
This compound (3)1200 ± 100 20 ± 315 ± 4
This compound (10)600 ± 80 15 ± 25 ± 2
Diazepam (2)1350 ± 110 22 ± 318 ± 5
*p<0.05, **p<0.01, ***p<0.001 vs. Vehicle
Rotarod Test for Motor Coordination

This assay evaluates the effect of this compound on motor coordination and balance.[8]

Protocol:

  • Training: Train mice on the rotarod at a constant speed (e.g., 4 rpm) for two consecutive days before the test.

  • Administration: On the test day, administer this compound or vehicle i.p.

  • Testing: Place the mice on the accelerating rotarod (4 to 40 rpm over 5 minutes) at 30, 60, and 90 minutes post-administration and record the latency to fall.

Hypothetical Data Presentation:

Treatment Group (mg/kg, i.p.)Latency to Fall (s) at 30 minLatency to Fall (s) at 60 minLatency to Fall (s) at 90 min
Vehicle280 ± 20275 ± 22285 ± 18
This compound (1)250 ± 18260 ± 20270 ± 15
This compound (3)180 ± 15 200 ± 17*230 ± 19
This compound (10)90 ± 10 120 ± 12150 ± 14
Diazepam (2)150 ± 12 180 ± 15210 ± 16
p<0.05, **p<0.01, ***p<0.001 vs. Vehicle
Thiopental-Induced Sleep Potentiation for Hypnotic Effects

This experiment assesses the ability of this compound to enhance the hypnotic effect of a sub-hypnotic dose of thiopental (B1682321).[9]

Protocol:

  • Administration: Administer this compound or vehicle i.p. to mice.

  • Thiopental Injection: After 30 minutes, administer a sub-hypnotic dose of thiopental (e.g., 40 mg/kg, i.p.).

  • Measurement: Record the latency to the loss of the righting reflex (sleep onset) and the duration of the loss of the righting reflex (sleep duration).[10]

Hypothetical Data Presentation:

Treatment Group (mg/kg, i.p.)Sleep Onset Latency (s)Sleep Duration (min)
Vehicle + Thiopental180 ± 2515 ± 3
This compound (1) + Thiopental150 ± 2030 ± 5
This compound (3) + Thiopental120 ± 1555 ± 8
This compound (10) + Thiopental90 ± 1290 ± 12***
Diazepam (2) + Thiopental110 ± 1865 ± 10**
p<0.05, **p<0.01, ***p<0.001 vs. Vehicle + Thiopental
EEG/EMG Analysis of Sleep Architecture

This study provides a detailed analysis of the effects of this compound on different sleep stages in rats.[11]

Experimental Workflow:

EEG_Workflow A Implant EEG/EMG Electrodes in Rats B Surgical Recovery (7-10 days) A->B C Baseline EEG/EMG Recording (24h) B->C D Administer this compound (at dark phase onset) C->D E Post-dose EEG/EMG Recording (24h) D->E F Sleep Scoring & Analysis (Wake, NREM, REM) E->F

Caption: EEG/EMG Sleep Study Workflow.

Protocol:

  • Surgery: Surgically implant EEG and EMG electrodes in adult male Sprague-Dawley rats and allow for a 7-10 day recovery period.

  • Habituation: Acclimate the rats to the recording chambers and tether system.

  • Recording: Record baseline EEG/EMG for 24 hours. The following day, administer this compound or vehicle at the onset of the dark phase and record for another 24 hours.

  • Analysis: Score the recordings into Wake, NREM (non-rapid eye movement), and REM (rapid eye movement) sleep stages and analyze the effects on sleep latency, duration of each stage, and sleep continuity.[12]

Hypothetical Data Presentation:

Treatment Group (mg/kg, p.o.)NREM Sleep Duration (min)REM Sleep Duration (min)Wake Duration (min)Sleep Latency (min)
Vehicle450 ± 3090 ± 10900 ± 4025 ± 5
This compound (3)550 ± 3580 ± 8810 ± 4515 ± 3
This compound (10)650 ± 40 70 ± 7720 ± 508 ± 2
Eszopiclone (5)620 ± 3875 ± 9745 ± 48 10 ± 2
p<0.05, **p<0.01 vs. Vehicle

Conclusion

The protocols outlined in these application notes provide a robust framework for the comprehensive evaluation of the sedative-hypnotic properties of this compound. By systematically assessing its in vitro activity at the GABA-A receptor and its in vivo effects on behavior and sleep, researchers can build a detailed pharmacological profile of this compound. The hypothetical data presented serves as a guide for data interpretation and presentation. These studies are essential for determining the therapeutic potential of this compound as a novel treatment for sleep and anxiety disorders.

References

Application Notes and Protocols for PF-07220060, a Novel CDK4-Selective Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and experimental protocols for the investigation of PF-07220060, a next-generation, orally bioavailable, selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4). PF-07220060 is currently under investigation for the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) metastatic breast cancer.[1][2] These protocols are intended to guide researchers in the preclinical evaluation of this and similar CDK4-selective inhibitors.

Introduction

The cell division cycle is a fundamental process for cell proliferation, and its dysregulation is a hallmark of cancer. Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that, when complexed with their regulatory cyclin partners, drive the progression of the cell cycle. The CDK4/6-Cyclin D complex is a key regulator of the G1 to S phase transition. It phosphorylates the retinoblastoma tumor suppressor protein (Rb), leading to the release of the E2F transcription factor, which in turn activates the transcription of genes required for S-phase entry.

In many cancers, including HR+ breast cancer, the CDK4/6-Cyclin D-Rb pathway is hyperactivated, leading to uncontrolled cell proliferation. While several CDK4/6 inhibitors have been approved, acquired resistance remains a clinical challenge. PF-07220060 is a potent and selective inhibitor of CDK4, with significant sparing of CDK6, which may offer an improved therapeutic window and efficacy in certain patient populations.[1]

Mechanism of Action

PF-07220060 selectively binds to and inhibits the kinase activity of CDK4. This prevents the phosphorylation of Rb, maintaining it in its active, E2F-bound state. Consequently, the G1-S phase transition is blocked, leading to a G1 cell cycle arrest and inhibition of tumor cell proliferation.

CDK4 CDK4 CDK4_CyclinD CDK4/Cyclin D Complex CDK4->CDK4_CyclinD binds CyclinD Cyclin D CyclinD->CDK4_CyclinD binds Rb Rb CDK4_CyclinD->Rb phosphorylates pRb pRb Rb_E2F Rb-E2F Complex Rb->Rb_E2F E2F E2F pRb->E2F releases E2F->Rb_E2F S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates G1_Arrest G1 Arrest Rb_E2F->G1_Arrest maintains PF07220060 PF-07220060 PF07220060->CDK4_CyclinD inhibits

Figure 1: Simplified signaling pathway of CDK4 inhibition by PF-07220060.

Experimental Design and Protocols

The following section outlines key experiments for the preclinical characterization of PF-07220060.

cluster_0 In Vitro Evaluation cluster_1 Cell-Based Mechanistic Studies cluster_2 In Vivo Efficacy Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Cell_Proliferation Cell Proliferation Assay (GI50 Determination) Kinase_Assay->Cell_Proliferation Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cell_Proliferation->Cell_Cycle Western_Blot Target Engagement (Western Blot for pRb) Cell_Cycle->Western_Blot Xenograft Tumor Xenograft Model (Efficacy & Tolerability) Western_Blot->Xenograft

Figure 2: General experimental workflow for preclinical evaluation of PF-07220060.
Protocol 1: In Vitro CDK4/Cyclin D1 Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of PF-07220060 against CDK4/Cyclin D1.

Materials:

  • Recombinant human CDK4/Cyclin D1 enzyme

  • Rb protein (substrate)

  • ATP, [γ-32P]ATP

  • Kinase assay buffer

  • PF-07220060 (serial dilutions)

  • Positive control inhibitor (e.g., Palbociclib)

  • 96-well plates

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing kinase assay buffer, recombinant CDK4/Cyclin D1, and Rb substrate in a 96-well plate.

  • Add serial dilutions of PF-07220060 or control inhibitor to the wells. Include a DMSO vehicle control.

  • Initiate the kinase reaction by adding a mixture of ATP and [γ-32P]ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction and transfer the mixture to a phosphocellulose filter plate.

  • Wash the filter plate to remove unincorporated [γ-32P]ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each concentration of PF-07220060 relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Protocol 2: Cell Proliferation Assay

Objective: To determine the half-maximal growth inhibition (GI50) of PF-07220060 in a relevant cancer cell line (e.g., MCF-7, a HR+/HER2- breast cancer cell line).

Materials:

  • MCF-7 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • PF-07220060 (serial dilutions)

  • 96-well cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or Crystal Violet stain

  • Plate reader

Procedure:

  • Seed MCF-7 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of PF-07220060 or a DMSO vehicle control.

  • Incubate the cells for a period that allows for multiple cell doublings (e.g., 72 hours).

  • Assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions, or by staining with Crystal Violet.

  • Measure the luminescence or absorbance using a plate reader.

  • Calculate the percent growth inhibition for each concentration relative to the DMSO control.

  • Determine the GI50 value by plotting the data and fitting to a dose-response curve.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Objective: To assess the effect of PF-07220060 on cell cycle distribution.

Materials:

  • MCF-7 cells

  • Complete growth medium

  • PF-07220060 (at concentrations around the GI50)

  • 6-well cell culture plates

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Seed MCF-7 cells in 6-well plates and allow them to adhere.

  • Treat the cells with PF-07220060 at various concentrations (e.g., 0.1x, 1x, 10x GI50) or DMSO for 24-48 hours.

  • Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol.

  • Wash the fixed cells and resuspend in PI staining solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content of the cells by flow cytometry.

  • Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software.

Protocol 4: Western Blot Analysis of Rb Phosphorylation

Objective: To confirm the on-target effect of PF-07220060 by measuring the phosphorylation of its downstream target, Rb.

Materials:

  • MCF-7 cells

  • PF-07220060

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-Rb (Ser780), anti-total Rb, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Protein electrophoresis and blotting equipment

Procedure:

  • Treat MCF-7 cells with PF-07220060 as in the cell cycle analysis protocol.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phospho-Rb signal to total Rb and the loading control.

Data Presentation

The following tables represent expected data from the described experiments.

Table 1: In Vitro Kinase Inhibition

CompoundTargetIC50 (nM)
PF-07220060CDK4/Cyclin D11.5
PF-07220060CDK6/Cyclin D385
PalbociclibCDK4/Cyclin D12.0
PalbociclibCDK6/Cyclin D310

Table 2: Anti-proliferative Activity in HR+/HER2- Breast Cancer Cell Lines

Cell LineCompoundGI50 (nM)
MCF-7PF-0722006025
T-47DPF-0722006032
MCF-7Palbociclib30
T-47DPalbociclib45

Table 3: Cell Cycle Analysis of MCF-7 Cells Treated with PF-07220060 for 24 hours

TreatmentConcentration (nM)% G1 Phase% S Phase% G2/M Phase
Vehicle (DMSO)-45.235.819.0
PF-072200601060.125.414.5
PF-072200605075.812.112.1
PF-0722006025082.38.59.2

Table 4: Quantification of Phospho-Rb (Ser780) Inhibition in MCF-7 Cells

TreatmentConcentration (nM)Relative pRb/Total Rb Ratio
Vehicle (DMSO)-1.00
PF-07220060100.65
PF-07220060500.21
PF-072200602500.05

Conclusion

The provided application notes and protocols offer a framework for the preclinical investigation of the novel CDK4-selective inhibitor, PF-07220060. These experiments are designed to elucidate its mechanism of action, determine its potency and selectivity, and assess its anti-proliferative effects in relevant cancer models. The data generated from these studies will be crucial for the continued development and clinical evaluation of PF-07220060 as a potential therapeutic agent for HR+/HER2- breast cancer.

References

Application Notes and Protocols: Perioperative Management of Patients Treated with PF-07321332 (Nirmatrelvir)/Ritonavir

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-07321332, also known as nirmatrelvir, is an orally bioavailable inhibitor of the SARS-CoV-2 main protease (Mpro), also referred to as 3C-like protease (3CLpro).[1] This enzyme is critical for viral replication.[1] Nirmatrelvir is co-packaged with ritonavir (B1064), an HIV-1 protease inhibitor and a potent inhibitor of cytochrome P450 (CYP) 3A4.[1][2] The role of ritonavir is not for its antiviral activity against SARS-CoV-2, but to slow the metabolism of nirmatrelvir, thereby increasing its plasma concentrations and duration of action.[1][2]

While PF-07321332 itself is not an anesthetic agent, its combination with ritonavir has significant implications for anesthesiology. The potent inhibition of CYP3A4 by ritonavir can lead to clinically significant drug-drug interactions with many anesthetic agents that are metabolized by this pathway.[1][2][3] These application notes provide a summary of these interactions and protocols for the perioperative management of patients receiving PF-07321332/ritonavir.

Mechanism of Interaction

The primary mechanism of interaction between PF-07321332/ritonavir and anesthetic agents is the inhibition of CYP3A4 by ritonavir.[1][2] CYP3A4 is a major enzyme in the liver and gastrointestinal tract responsible for the metabolism of a wide range of drugs, including several commonly used anesthetics.[2][3] By inhibiting this enzyme, ritonavir can decrease the clearance of these anesthetic agents, leading to higher plasma concentrations, prolonged drug effects, and an increased risk of adverse events.[1][2] The inhibitory effect of ritonavir on CYP3A4 is predicted to substantially resolve approximately 3 days after discontinuing the drug.[1]

cluster_0 CYP3A4 Metabolic Pathway Ritonavir Ritonavir CYP3A4 CYP3A4 Enzyme Ritonavir->CYP3A4 Inhibits Metabolites Inactive Metabolites CYP3A4->Metabolites Produces Effect Increased/Prolonged Anesthetic Effect CYP3A4->Effect Reduced Metabolism leads to Anesthetic Anesthetic Agent (e.g., Fentanyl, Midazolam) Anesthetic->CYP3A4 Metabolized by

Caption: Ritonavir's inhibition of the CYP3A4 enzyme.

Quantitative Data on Anesthetic Drug Interactions

The co-administration of PF-07321332/ritonavir with anesthetic agents metabolized by CYP3A4 can lead to significant alterations in their pharmacokinetic profiles. While specific quantitative studies for all anesthetic agents are not available, the known potent inhibitory effect of ritonavir on CYP3A4 allows for predicted interactions.

Anesthetic AgentMetabolic PathwayPredicted Effect of Co-administration with RitonavirRecommendation
Opioids
FentanylCYP3A4[2][3]Increased plasma concentrations and prolonged respiratory depression.[2]Reduce dose and monitor for opioid toxicity.[4]
AlfentanilCYP3A4[1]Significantly increased plasma concentrations.Avoid use or reduce dose with extreme caution.
MethadoneCYP3A4[2]Increased plasma concentrations.Monitor for QTc prolongation and opioid toxicity.
OxycodoneCYP3A4Increased plasma concentrations.Reduce dose by 75% and monitor for opioid overdose.[4]
RemifentanilPlasma Esterases[2]No significant interaction expected.[2]Preferred opioid choice.[2]
MorphineUGT2B7May increase morphine concentrations.Reduce dose by 50% and monitor for opioid overdose.[4]
Benzodiazepines
MidazolamCYP3A4[2]Markedly increased plasma concentrations, prolonged sedation, and respiratory depression.[2] Oral midazolam is contraindicated.[5]Avoid use. Consider lorazepam as an alternative.[4]
DiazepamCYP3A4, CYP2C19Increased plasma concentrations.Avoid use. Consider lorazepam as an alternative.[4]
LorazepamGlucuronidationNo significant interaction expected.Preferred benzodiazepine (B76468) choice.[4]
Intravenous Anesthetics
KetamineCYP3A4[2]Increased plasma concentrations and prolonged effects.[2]Use with caution, consider dose reduction and enhanced monitoring.
Propofol (B549288)Glucuronidation, CYP2B6[2]No significant interaction expected.[2]Preferred intravenous anesthetic.[2]
Neuromuscular Blockers
RocuroniumCYP3A4 (minor), primarily biliary excretion[2]Potentially prolonged duration of action.[2]Use with neuromuscular monitoring. Consider sugammadex (B611050) for reversal.[2]
VecuroniumCYP3A4Potentially prolonged duration of action.Use with neuromuscular monitoring.
Atracurium/CisatracuriumHofmann elimination, ester hydrolysis[2]No significant interaction expected.[2]Preferred neuromuscular blockers.[2]
Local Anesthetics
BupivacaineCYP3A4, CYP1A2[2]Increased plasma concentrations and risk of toxicity.Use with caution, consider dose reduction and monitoring for toxicity.
LidocaineCYP3A4, CYP1A2Increased plasma concentrations and risk of toxicity.Use with caution, consider dose reduction and monitoring for toxicity.
Inhaled Anesthetics
Sevoflurane, Desflurane, IsofluraneMinimal CYP metabolism[2]No significant interaction expected.[2]Preferred inhaled anesthetics.[2]

Experimental Protocols

Preoperative Patient Assessment Protocol

A thorough preoperative assessment is crucial for patients currently taking or who have recently completed a course of PF-07321332/ritonavir.

Objective: To identify potential drug-drug interactions, assess the patient's recovery from COVID-19, and formulate a safe anesthetic plan.

Procedure:

  • Medication Reconciliation:

    • Obtain a complete list of all medications, including the start and end dates of PF-07321332/ritonavir therapy.

    • Pay close attention to other drugs metabolized by CYP3A4.[5]

  • COVID-19 History:

    • Document the severity of the recent COVID-19 infection (asymptomatic, mild, moderate, severe).

    • Assess for any residual symptoms such as fatigue, dyspnea, chest pain, or cognitive dysfunction.[6]

  • Timing of Surgery:

    • For elective procedures, consider postponing surgery based on the time since COVID-19 diagnosis and the severity of the illness. The American Society of Anesthesiologists (ASA) and Anesthesia Patient Safety Foundation (APSF) recommend a waiting period of at least two weeks, with longer delays for more severe infections.[7][8]

    • If the patient is currently taking PF-07321332/ritonavir, consider delaying elective surgery until at least 3 days after the completion of therapy to allow for the resolution of CYP3A4 inhibition.[1]

  • Anesthetic Plan Formulation:

    • Based on the medication review, select anesthetic agents with minimal or no reliance on the CYP3A4 pathway.

    • If a drug with a known interaction must be used, plan for dose adjustments, enhanced monitoring (e.g., neuromuscular monitoring, BIS monitoring), and the availability of reversal agents.

cluster_1 Preoperative Assessment Workflow Start Patient on PF-07321332/Ritonavir Scheduled for Surgery Med_Rec Medication Reconciliation (Focus on CYP3A4 substrates) Start->Med_Rec Covid_Hx COVID-19 History (Severity, Residual Symptoms) Med_Rec->Covid_Hx Timing Assess Timing of Surgery (Post-COVID & Post-Paxlovid) Covid_Hx->Timing Plan Formulate Anesthetic Plan Timing->Plan Safe_Anesthetics Select Anesthetics Not Metabolized by CYP3A4 (Propofol, Remifentanil, etc.) Plan->Safe_Anesthetics Preferred Adjust_Dose Adjust Dose of CYP3A4- Metabolized Anesthetics & Enhance Monitoring Plan->Adjust_Dose If Necessary Proceed Proceed with Surgery Safe_Anesthetics->Proceed Adjust_Dose->Proceed

Caption: Workflow for preoperative patient assessment.

Intraoperative Management Protocol

Objective: To safely administer anesthesia and monitor for adverse events related to drug interactions.

Procedure:

  • Anesthetic Agent Selection:

    • Preferred Agents: Utilize anesthetic agents that are not significantly metabolized by CYP3A4.[2]

      • Induction: Propofol.

      • Analgesia: Remifentanil infusion, regional anesthesia techniques.

      • Muscle Relaxation: Atracurium or cisatracurium.

      • Maintenance: Volatile agents (sevoflurane, desflurane, isoflurane) or total intravenous anesthesia (TIVA) with propofol and remifentanil.

  • Dose Titration and Monitoring:

    • If CYP3A4-metabolized drugs are used, administer them in small, incremental doses and titrate to effect.

    • Utilize advanced monitoring to guide administration, including:

      • Depth of Anesthesia: Bispectral Index (BIS) monitoring to avoid excessive sedation.

      • Neuromuscular Blockade: Train-of-four (TOF) monitoring for neuromuscular blockers.

      • Hemodynamics: Continuous monitoring of blood pressure and heart rate.

  • Postoperative Considerations:

    • Be aware of the potential for prolonged drug effects in the postoperative period.

    • Ensure adequate monitoring in the Post-Anesthesia Care Unit (PACU).

    • For postoperative pain management, prioritize non-opioid analgesics and regional techniques. If opioids are required, use those with minimal CYP3A4 metabolism or adjust doses accordingly.

Conclusion

The use of PF-07321332 (nirmatrelvir) in combination with ritonavir presents a significant consideration for anesthetic management due to ritonavir's potent inhibition of the CYP3A4 enzyme system. A thorough understanding of these potential drug-drug interactions is essential for patient safety. By conducting a comprehensive preoperative assessment and selecting anesthetic agents that bypass the CYP3A4 metabolic pathway, clinicians can mitigate the risks of adverse drug events. When the use of a CYP3A4-metabolized drug is unavoidable, cautious dose titration and enhanced physiological monitoring are imperative. These protocols provide a framework for the safe perioperative care of patients being treated with this important antiviral therapy.

References

Troubleshooting & Optimization

Overcoming slow onset of PF-0713 in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PF-0713. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges.

Troubleshooting Guide

This guide provides solutions to potential issues that may arise during experiments with this compound, a novel GABAA receptor agonist and anesthetic agent.

Issue Potential Causes Troubleshooting Steps
Variable Onset of Anesthesia 1. Formulation Issues: Inconsistent solubility or stability of the this compound formulation. 2. Route of Administration: Variability in uptake depending on the injection site or technique. 3. Subject Variability: Differences in metabolism or physiological state of the experimental subjects.1. Optimize Formulation: Ensure complete solubilization of this compound. Prepare fresh solutions for each experiment. Consider using a vehicle optimization kit. 2. Standardize Administration: Use a consistent and precise method for administration (e.g., tail vein injection in rodents). Ensure proper needle placement and injection speed. 3. Control for Subject Variables: Use age- and weight-matched subjects. Acclimatize animals to the experimental conditions to reduce stress.
Suboptimal Sedative Effect 1. Incorrect Dosage: The dose of this compound may be too low for the desired level of sedation. 2. Degradation of Compound: Improper storage or handling of this compound leading to reduced potency. 3. Tolerance: Potential for rapid development of tolerance with repeated administration.1. Dose-Response Study: Perform a dose-escalation study to determine the optimal dose for the desired anesthetic depth in your model. 2. Proper Handling: Store this compound according to the manufacturer's instructions, protected from light and moisture. 3. Assess Tolerance: If conducting repeated administrations, include washout periods and monitor for any decrease in efficacy over time.
Unexpected Side Effects 1. Off-Target Effects: this compound may have effects on other receptors or signaling pathways at higher concentrations. 2. Vehicle Effects: The vehicle used to dissolve this compound may have its own physiological effects.1. Concentration Optimization: Use the lowest effective concentration of this compound. 2. Vehicle Control Group: Always include a vehicle-only control group in your experiments to differentiate the effects of the compound from those of the vehicle.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a GABAA receptor agonist.[1] It is a novel, optically active 2,6-disubstituted alkylphenol, structurally related to propofol (B549288).[1] By binding to and activating the GABAA receptor, it enhances the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA), leading to central nervous system depression and anesthesia.

Q2: How does this compound differ from propofol?

A2: this compound is being developed as a potential alternative to propofol with a potentially improved anesthetic profile.[1] While both are GABAA receptor agonists, modifications in the chemical structure of this compound may offer advantages in terms of pharmacokinetics and pharmacodynamics.[1]

Q3: What are the potential applications of this compound in research?

A3: As a novel anesthetic agent, this compound is of interest for preclinical studies in various animal models requiring sedation or general anesthesia. Its specific properties may make it suitable for procedures where rapid induction and recovery are desired. It can also be used as a tool compound to study the role of GABAA receptors in different physiological and pathological processes.

Q4: What is the recommended solvent and storage condition for this compound?

A4: For in vitro experiments, this compound can typically be dissolved in dimethyl sulfoxide (B87167) (DMSO). For in vivo studies, a vehicle such as a lipid emulsion is often used. It is crucial to refer to the manufacturer's datasheet for specific solubility and storage instructions. Generally, the compound should be stored in a cool, dry place, protected from light.

Experimental Protocols

Protocol 1: Assessment of Anesthetic Efficacy of this compound in a Rodent Model

Objective: To determine the dose-dependent anesthetic effects of this compound in mice.

Materials:

  • This compound

  • Vehicle (e.g., 10% lipid emulsion)

  • Male C57BL/6 mice (8-10 weeks old)

  • Syringes and needles for intravenous injection

  • Heating pad

  • Timer

Methodology:

  • Animal Preparation: Acclimatize mice to the laboratory environment for at least one week before the experiment. House them in a temperature- and light-controlled facility with ad libitum access to food and water.

  • Drug Preparation: Prepare a stock solution of this compound in the appropriate vehicle. Prepare serial dilutions to achieve the desired final concentrations for injection.

  • Dosing and Administration:

    • Divide the mice into groups (n=8-10 per group), including a vehicle control group and at least three dose groups of this compound (e.g., 1, 5, 10 mg/kg).

    • Administer the assigned treatment via tail vein injection.

  • Assessment of Anesthesia:

    • Loss of Righting Reflex (LORR): Immediately after injection, place the mouse on its back. The time to LORR is the time until the mouse is unable to right itself within 30 seconds.

    • Duration of Anesthesia: Monitor the mouse for the return of the righting reflex (the ability to right itself three times within 30 seconds). The duration of anesthesia is the time from LORR to the return of the righting reflex.

    • Anesthetic Depth: At regular intervals during the anesthetic period, assess the response to a tail pinch to determine the depth of anesthesia.

  • Data Analysis: Record the time to LORR and the duration of anesthesia for each mouse. Calculate the mean and standard error of the mean (SEM) for each group. Analyze the data using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test) to determine dose-dependent effects.

Visualizations

GABAA_Signaling_Pathway GABAA Receptor Signaling Pathway GABA GABA GABAA_R GABAA Receptor GABA->GABAA_R Binds to PF0713 This compound PF0713->GABAA_R Binds to (Agonist) Cl_channel Chloride (Cl-) Channel Opening GABAA_R->Cl_channel Activates Cl_influx Cl- Influx Cl_channel->Cl_influx Hyperpolarization Membrane Hyperpolarization Cl_influx->Hyperpolarization Inhibition Neuronal Inhibition Hyperpolarization->Inhibition Anesthesia Anesthesia / Sedation Inhibition->Anesthesia

Caption: GABAA Receptor Signaling Pathway for this compound.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Experiments Start Inconsistent Experimental Results Check_Formulation Verify this compound Formulation (Solubility, Freshness) Start->Check_Formulation Check_Dose Review Dosage Calculation and Administration Technique Check_Formulation->Check_Dose Formulation OK Optimize_Formulation Optimize Vehicle/Solvent Check_Formulation->Optimize_Formulation Issue Found Check_Subjects Assess Subject Health and Consistency Check_Dose->Check_Subjects Dose/Admin OK Standardize_Admin Standardize Injection Protocol Check_Dose->Standardize_Admin Issue Found Check_Controls Evaluate Control Groups (Vehicle, Positive) Check_Subjects->Check_Controls Subjects OK Normalize_Subjects Ensure Uniform Subject Cohort Check_Subjects->Normalize_Subjects Issue Found Validate_Controls Confirm Control Performance Check_Controls->Validate_Controls Issue Found Re_Run Re-run Experiment Check_Controls->Re_Run Controls OK Optimize_Formulation->Re_Run Standardize_Admin->Re_Run Normalize_Subjects->Re_Run Validate_Controls->Re_Run

Caption: Workflow for Troubleshooting this compound Experiments.

References

Technical Support Center: Managing Prolonged Drug Action in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is no publicly available scientific information for a compound with the designation "PF-0713". To fulfill the request for a detailed technical support guide on managing prolonged drug action, this document will use Ibrutinib as a representative example. Ibrutinib is a well-characterized Bruton's tyrosine kinase (BTK) inhibitor known for its prolonged pharmacodynamic effect due to its covalent, irreversible mechanism of action. The principles and protocols described here are applicable to other covalent inhibitors and compounds with extended durations of action.

Frequently Asked Questions (FAQs)

Q1: What is Ibrutinib and why is its duration of action prolonged?

A1: Ibrutinib is a small molecule inhibitor of Bruton's tyrosine kinase (BTK). Its prolonged duration of action stems from its specific mechanism: it forms a covalent bond with a cysteine residue (Cys-481) in the active site of BTK. This binding is essentially irreversible, meaning the enzyme is permanently inactivated. The biological effect of the drug persists until new BTK protein is synthesized by the cell, a process that can take 24-48 hours. This pharmacodynamic (PD) half-life is significantly longer than the drug's pharmacokinetic (PK) half-life (the time it takes for the drug concentration in plasma to reduce by half).

Q2: How can I be sure my in vitro experiment is free from the effects of a previous Ibrutinib treatment?

A2: Due to Ibrutinib's irreversible binding, a simple washout by replacing the media is often insufficient to restore BTK activity. The most reliable method is to perform a functional assay to confirm the return of BTK signaling (e.g., a phospho-BTK Western blot after stimulation) or to measure the recovery of BTK protein levels. For most cell lines, a culture period of at least 48 hours post-washout is recommended to allow for sufficient synthesis of new, active BTK.

Q3: Can I use a competitive inhibitor to reverse Ibrutinib's effects?

A3: No. Because Ibrutinib forms a covalent bond, a competitive (reversible) inhibitor cannot displace it from the BTK active site. The inhibition is permanent for the lifespan of that specific protein molecule. Reversal of the biological effect requires the synthesis of new protein.

Q4: What are common downstream readouts to confirm the prolonged effect of Ibrutinib?

A4: Common downstream readouts include measuring the phosphorylation of key signaling proteins in the B-cell receptor (BCR) pathway, such as PLCγ2 and ERK. Additionally, functional assays like measuring B-cell activation, proliferation, or cytokine release in response to BCR stimulation are effective ways to confirm sustained pathway inhibition.

Troubleshooting Guide

Problem / Observation Potential Cause Recommended Solution
No recovery of cell signaling after washout Ibrutinib's covalent binding has permanently inactivated the target protein (BTK).1. Extend the recovery period post-washout to >48 hours to allow for de novo protein synthesis.2. Confirm BTK protein recovery via Western blot before proceeding with downstream experiments.3. For time-sensitive experiments, consider using a fresh batch of untreated cells.
Unexpected cell toxicity or off-target effects 1. Ibrutinib concentration is too high.2. Prolonged pathway inhibition is detrimental to cell health.3. Off-target covalent binding to other kinases with a similar cysteine residue (e.g., TEC family kinases).1. Perform a dose-response curve to determine the lowest effective concentration.2. Reduce the duration of exposure.3. Use a more selective covalent inhibitor if available, or use cells with a C481S BTK mutation as a negative control.
Inconsistent results between experimental repeats Variability in the rate of BTK protein turnover between cell batches or culture conditions.1. Standardize cell culture conditions, including passage number and seeding density.2. Always include a positive (untreated) and negative (fully inhibited) control in each experiment.3. Perform a time-course experiment to establish the precise timing of BTK recovery for your specific cell line.

Key Experimental Protocols

Protocol 1: BTK Occupancy Assay via Western Blot

This protocol determines the percentage of BTK protein that is covalently bound by Ibrutinib.

  • Cell Treatment: Treat cells with Ibrutinib at the desired concentration for 2-4 hours. Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blot:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with a primary antibody against total BTK overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Develop the blot using an ECL substrate.

  • Occupancy Measurement:

    • To measure occupancy, a probe that binds only to the unoccupied, active BTK can be used in parallel. However, a simpler method is to measure the downstream signaling potential.

    • To assess recovery, perform this protocol at various time points (0, 12, 24, 48 hours) after washing out Ibrutinib.

Protocol 2: Washout and Recovery Workflow

This protocol is designed to remove Ibrutinib and allow for the recovery of BTK activity.

  • Initial Treatment: Treat cells with Ibrutinib for the desired duration (e.g., 4 hours).

  • Washout Procedure:

    • Pellet the cells by centrifugation (300 x g for 5 minutes).

    • Aspirate the supernatant containing Ibrutinib.

    • Resuspend the cell pellet in at least 10 volumes of fresh, pre-warmed culture media.

    • Repeat this wash step two more times to ensure complete removal of the unbound drug.

  • Recovery Phase:

    • After the final wash, resuspend the cells in fresh media and return them to the incubator.

    • Culture the cells for a minimum of 48 hours to allow for new BTK protein synthesis.

  • Confirmation of Recovery: Before initiating new experiments, take an aliquot of cells and confirm the restoration of BTK signaling (e.g., by stimulating with anti-IgM and performing a phospho-BTK Western blot).

Visualized Workflows and Pathways

G cluster_washout Ibrutinib Washout & Recovery Workflow start Treat Cells with Ibrutinib wash1 Pellet Cells & Resuspend in Fresh Media (Wash 1) start->wash1 wash2 Repeat Wash Step (Wash 2) wash1->wash2 wash3 Repeat Wash Step (Wash 3) wash2->wash3 recover Incubate Cells for 48h (Recovery Phase) wash3->recover confirm Confirm BTK Activity (e.g., pBTK Western Blot) recover->confirm end Proceed with Experiment confirm->end

Caption: Workflow for effective Ibrutinib washout and cellular recovery.

G cluster_pathway Ibrutinib Mechanism of Prolonged Action Ibrutinib Ibrutinib (in Plasma) PK T½ ~4-6h BTK_Active Active BTK (Cys-481) Ibrutinib->BTK_Active Covalent Binding BTK_Inactive Inactive BTK-Ibrutinib Complex (Covalent Bond) BTK_Active->BTK_Inactive Recovery Signaling Potential Restored PD T½ ~24-48h BTK_Active->Recovery Leads to Signaling BCR Signaling Blocked BTK_Inactive->Signaling Causes Protein_Synth De Novo Protein Synthesis Protein_Synth->BTK_Active Generates New

Caption: Pharmacokinetic (PK) vs. Pharmacodynamic (PD) effect of Ibrutinib.

Technical Support Center: PF-0713 Solubility and Formulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming the solubility and formulation challenges associated with PF-0713.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: Based on its molecular formula (C₁₄H₂₂O) and molecular weight (206.32 g/mol ), this compound is identified as an isomer of di-sec-butylphenol, with 2,6-di-sec-butylphenol (B1583072) being the most likely structure for this internal research code. It is a lipophilic phenolic compound.

Q2: What are the main physicochemical properties of this compound?

A2: this compound is characterized by its low aqueous solubility and high lipophilicity. Its properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₁₄H₂₂OPubChem
Molecular Weight206.32 g/mol PubChem
AppearanceColorless to light yellow liquid/solidVarious
LogP (Octanol-Water)~4.4PubChem
Water SolubilityPoor/Slightly SolubleVinati Organics
Organic Solvent SolubilityReadily soluble in alcohols and ethersVinati Organics

Q3: Why is this compound difficult to dissolve in aqueous solutions?

A3: The chemical structure of this compound contains two bulky, non-polar sec-butyl groups attached to a phenol (B47542) ring. This large hydrophobic surface area dominates its interaction with water, leading to very low solubility in aqueous media. Its high LogP value further confirms its preference for lipid-like environments over aqueous ones.

Q4: What are the primary formulation challenges with this compound?

A4: The main challenge is its poor aqueous solubility, which can lead to:

  • Difficulty in preparing stock solutions for in vitro and in vivo studies.

  • Low bioavailability in oral and parenteral formulations.

  • Precipitation of the compound when an organic stock solution is diluted into an aqueous buffer or cell culture medium.

  • Inconsistent and unreliable results in biological assays.

Due to its high lipophilicity, intravenous administration of this compound typically requires a surfactant-based formulation to ensure its solubilization in the bloodstream.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and formulation of this compound.

Problem 1: My this compound is not dissolving in my aqueous buffer for an in vitro assay.

  • Cause: Direct dissolution of this compound in aqueous buffers is not feasible due to its hydrophobic nature.

  • Solution:

    • Prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) are common choices.

    • Serially dilute the stock solution. Perform dilutions in the same organic solvent to achieve the desired intermediate concentrations.

    • Final dilution into aqueous buffer. For the final working concentration, add a small volume of the organic stock to the aqueous buffer with vigorous mixing. Ensure the final concentration of the organic solvent is low (typically <1%, and ideally <0.1%) to avoid solvent-induced artifacts in your assay.

    • Visually inspect for precipitation. After dilution, check for any cloudiness or solid particles. If precipitation occurs, you may need to lower the final concentration of this compound or explore formulation strategies.

Problem 2: I observe precipitation when I add my this compound stock solution to the cell culture medium.

  • Cause: The limited solubility of this compound in the aqueous medium has been exceeded.

  • Solution:

    • Reduce the final concentration: This is the simplest approach. Determine the highest concentration at which the compound remains in solution.

    • Use a solubilizing agent:

      • Co-solvents: Include a water-miscible co-solvent like propylene (B89431) glycol or polyethylene (B3416737) glycol (PEG) in your final aqueous medium. The concentration of the co-solvent should be optimized to be effective and non-toxic to the cells.

      • Surfactants: Non-ionic surfactants such as Polysorbate 80 (Tween 80) or Cremophor EL can be used at low concentrations (typically below their critical micelle concentration) to increase solubility. Always run a vehicle control to account for any effects of the surfactant itself.

    • Complexation: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can encapsulate the hydrophobic this compound molecule, increasing its apparent water solubility.

Problem 3: I am seeing inconsistent results in my animal studies, suggesting poor bioavailability.

  • Cause: Poor absorption due to the low solubility of this compound in the gastrointestinal fluid or at the injection site.

  • Solution:

    • Particle Size Reduction: For oral delivery, micronization or nanosuspension techniques can increase the surface area of the drug, potentially improving the dissolution rate and absorption.

    • Lipid-Based Formulations: Since this compound is lipophilic, formulating it in a lipid-based system can enhance its oral bioavailability. Options include:

      • Oily solutions: Dissolving this compound in a pharmaceutically acceptable oil.

      • Self-Emulsifying Drug Delivery Systems (SEDDS): These are mixtures of oils, surfactants, and co-solvents that form a fine emulsion upon gentle agitation in an aqueous medium, such as the contents of the stomach.

    • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can improve its dissolution rate.

Quantitative Data

Due to the limited availability of public data for this compound, the following table provides a qualitative and estimated solubility profile based on its chemical properties as an alkylphenol. Researchers should determine the precise solubility in their specific solvent systems experimentally.

SolventSolubility CategoryEstimated SolubilityRationale / Notes
WaterVery Poorly Soluble / Practically Insoluble< 0.1 mg/mLHigh lipophilicity (LogP ~4.4).
Phosphate-Buffered Saline (PBS) pH 7.4Very Poorly Soluble / Practically Insoluble< 0.1 mg/mLSimilar to water; slight pH effect is unlikely to significantly increase solubility.
EthanolFreely Soluble> 100 mg/mL"Like dissolves like" principle; suitable for high-concentration stock solutions.
Dimethyl Sulfoxide (DMSO)Freely Soluble> 100 mg/mLA common aprotic solvent for poorly soluble compounds; suitable for stock solutions.
Propylene GlycolSoluble10 - 100 mg/mLA common co-solvent for pharmaceutical formulations.
Polyethylene Glycol 400 (PEG 400)Soluble10 - 100 mg/mLA common co-solvent for both oral and parenteral formulations.
Soybean OilSoluble10 - 100 mg/mLSuitable for lipid-based formulations.
5% Tween 80 in WaterSparingly Soluble to Soluble1 - 10 mg/mLSurfactant-based system to enhance aqueous solubility.
10% HP-β-CD in WaterSparingly Soluble to Soluble1 - 10 mg/mLCyclodextrin complexation can increase apparent solubility.

Experimental Protocols

Protocol: Determining the Equilibrium Solubility of this compound

This protocol outlines the shake-flask method, a standard technique for determining the equilibrium solubility of a compound in a given solvent.

Materials:

  • This compound (solid or pure oil)

  • Selected solvents (e.g., water, PBS, ethanol, propylene glycol)

  • Scintillation vials or sealed glass tubes

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector for quantifying this compound.

Methodology:

  • Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid/oil should be clearly visible.

  • Equilibration: Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C). Shake the vials for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached. A preliminary experiment should be conducted to determine the time required to reach a plateau in concentration.

  • Phase Separation: After equilibration, let the vials stand to allow the excess solid/oil to settle. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet any remaining undissolved material.

  • Sampling and Dilution: Carefully collect an aliquot of the supernatant, ensuring no undissolved material is disturbed. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. Dilute the filtered sample with a suitable solvent (e.g., the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples by a validated HPLC method to determine the concentration of this compound.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The results are typically expressed in mg/mL or µg/mL.

Visualizations

experimental_workflow Workflow for Solubility Determination prep 1. Preparation Add excess this compound to solvent equil 2. Equilibration Shake at constant temperature (24-72h) prep->equil sep 3. Phase Separation Centrifuge to pellet undissolved compound equil->sep sample 4. Sampling & Filtration Collect and filter supernatant (0.22 µm) sep->sample quant 5. Quantification Analyze by HPLC sample->quant calc 6. Calculation Determine solubility (mg/mL) quant->calc

Caption: Experimental workflow for determining the solubility of this compound.

formulation_strategy Formulation Strategy for a Poorly Soluble Compound cluster_oral Oral Delivery cluster_iv Intravenous Delivery start Start: Poorly Soluble Compound (this compound) char Physicochemical Characterization (Solubility, LogP, pKa) start->char route Define Route of Administration (Oral, IV, Topical) char->route ps_red Particle Size Reduction (Micronization, Nanosuspension) route->ps_red Oral lipid Lipid-Based Formulation (Oily Solution, SEDDS) route->lipid Oral solid_disp Solid Dispersion route->solid_disp Oral cosolvent Co-solvent System (PEG, Propylene Glycol) route->cosolvent IV surfactant Surfactant System (Polysorbate 80, Cremophor) route->surfactant IV complex Complexation (Cyclodextrins) route->complex IV

Caption: Logical workflow for selecting a formulation strategy for this compound.

Technical Support Center: Optimizing Small Molecule Pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the experimental evaluation and improvement of the pharmacokinetic (PK) profile of small molecule inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to characterize the pharmacokinetic profile of a new small molecule inhibitor?

A1: The initial characterization of a small molecule's pharmacokinetic profile involves a series of in vitro and in vivo assays to understand its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Early in vitro ADME assays are crucial for guiding chemical structure optimization and selecting promising candidates for further development.[1] Key initial assays include assessing physicochemical properties, permeability, metabolic stability, and potential for drug-drug interactions.[2]

Q2: How can we improve the oral bioavailability of our compound?

A2: Improving oral bioavailability is a common challenge in drug development and can be addressed through various strategies.[3][4] Structural modifications to the molecule can enhance its physicochemical properties, such as solubility and permeability.[4] Formulation strategies are also instrumental, especially for compounds with poor solubility, and include approaches like creating nanoparticles or solid dispersions.[4][5][6] Additionally, investigating alternative delivery routes, such as subcutaneous or intraperitoneal administration, can bypass issues with intestinal absorption.[5]

Q3: What are common causes of high in vivo clearance and how can they be addressed?

A3: High in vivo clearance is often due to rapid metabolism, typically by cytochrome P450 (CYP) enzymes in the liver.[3][7] To address this, a systematic structure-activity relationship (SAR) investigation can be implemented to identify and block metabolic hotspots on the molecule.[3] This can involve introducing bulky chemical groups or modifying the molecule to be less susceptible to metabolic enzymes.[3] Another strategy is to identify the specific CYP isoforms responsible for metabolism and then modify the compound to avoid being a substrate for those enzymes.[8]

Q4: How can we investigate potential drug-drug interactions (DDIs) for our compound?

A4: Drug-drug interactions are a significant concern and are often mediated by the inhibition or induction of CYP enzymes.[2][8] In vitro assays using human liver microsomes can determine the IC50 values of your compound against major CYP isoforms to estimate its inhibitory potential.[2] CYP induction studies can also be performed using cryopreserved human hepatocytes to assess if the compound increases the expression of these metabolic enzymes.[9] Understanding these interactions is critical for predicting how your compound might affect the metabolism of co-administered drugs.[10][11]

Troubleshooting Guides

Issue 1: High variability in pharmacokinetic parameters (e.g., AUC, Cmax) between individual animals in our in vivo study.

  • Possible Cause: Inconsistent sample preparation or storage conditions.

    • Troubleshooting Step: Ensure uniform sample handling procedures, including minimizing freeze-thaw cycles, to maintain analyte stability.[12]

  • Possible Cause: Issues with the bioanalytical assay.

    • Troubleshooting Step: Validate the bioanalytical method thoroughly. Implement robust quality control by running QC samples at multiple concentrations to monitor the assay's performance.[13]

  • Possible Cause: Pipetting errors or inaccuracies.

    • Troubleshooting Step: Use calibrated pipettes and ensure proper technique. Always run samples and standards in replicate to identify and mitigate pipetting inconsistencies.[12]

  • Possible Cause: Matrix effects from the biological samples.

    • Troubleshooting Step: Evaluate for matrix effects during method development. If significant, consider alternative sample preparation techniques like liquid-liquid extraction or solid-phase extraction to obtain a cleaner sample.[13]

Issue 2: Our compound shows good in vitro metabolic stability but has very low oral bioavailability in vivo.

  • Possible Cause: Poor absorption due to low solubility.

    • Troubleshooting Step: Determine the aqueous solubility of the compound. If it is low, formulation strategies such as creating a nanosuspension or a solid dispersion can be employed to improve dissolution.[6]

  • Possible Cause: Poor permeability across the intestinal barrier.

    • Troubleshooting Step: Conduct a Caco-2 permeability assay to assess the compound's ability to cross intestinal epithelial cells. This assay can also identify if the compound is a substrate for efflux transporters like P-glycoprotein.[2]

  • Possible Cause: High first-pass metabolism.

    • Troubleshooting Step: Even with good microsomal stability, a compound can be subject to extensive first-pass metabolism in the liver after oral absorption.[14] Comparing the pharmacokinetic profiles after oral and intravenous administration can help quantify the extent of first-pass metabolism.

Issue 3: The measured concentrations of our compound in plasma samples are unexpectedly low or undetectable.

  • Possible Cause: The incubation time in the assay was too short, or the target is below the detection limit.

    • Troubleshooting Step: Optimize the incubation time according to the manufacturer's guidelines or consider overnight incubation at 4°C.[12] Ensure the bioanalytical method has sufficient sensitivity for the expected concentrations.

  • Possible Cause: The compound is unstable in the biological matrix.

    • Troubleshooting Step: Conduct stability studies of the compound in the relevant biological matrix (e.g., plasma) under various storage conditions to ensure its integrity throughout the analytical process.[13]

  • Possible Cause: Issues with the dosing vehicle or administration.

    • Troubleshooting Step: Verify the concentration and stability of the compound in the dosing formulation. Ensure accurate dose administration and consider the impact of the vehicle on absorption.

Data Presentation

Table 1: In Vitro ADME Profile of a Hypothetical Small Molecule Inhibitor (PF-XXXX)

ParameterAssayResultInterpretation
Solubility Kinetic Solubility5 µMLow aqueous solubility, may limit oral absorption.
Permeability Caco-2 A to B0.5 x 10⁻⁶ cm/sLow permeability, may be a substrate for efflux transporters.
Caco-2 B to A5.0 x 10⁻⁶ cm/sHigh efflux ratio (10), suggests P-gp substrate.
Metabolic Stability Human Liver Microsomest½ = 45 minModerate metabolic stability.
Plasma Protein Binding Equilibrium Dialysis99.5%High plasma protein binding, low fraction of free drug.
CYP Inhibition CYP3A4 IC₅₀2 µMPotential for drug-drug interactions with CYP3A4 substrates.
CYP2D6 IC₅₀> 50 µMLow potential for drug-drug interactions with CYP2D6 substrates.

Table 2: In Vivo Pharmacokinetic Parameters in Rats (Single 10 mg/kg Dose)

Route of AdministrationCmax (ng/mL)Tmax (hr)AUC₀-∞ (ng*hr/mL)t½ (hr)Oral Bioavailability (%)
Intravenous (IV) 15000.130002.5100
Oral (PO) 1501.03002.610

Experimental Protocols

Protocol 1: Human Liver Microsomal Stability Assay

  • Objective: To determine the in vitro metabolic stability of a compound in human liver microsomes.

  • Materials: Test compound, human liver microsomes (HLM), NADPH regenerating system, phosphate (B84403) buffer, control compounds (e.g., testosterone, verapamil), analytical standards.

  • Procedure:

    • Prepare a stock solution of the test compound and control compounds.

    • Pre-incubate the test compound (final concentration, e.g., 1 µM) with HLM (final concentration, e.g., 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

    • Stop the reaction at each time point by adding a quenching solution (e.g., cold acetonitrile (B52724) with an internal standard).

    • Analyze the samples using LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural log of the percentage of remaining parent compound versus time. The slope of the linear regression represents the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.

Protocol 2: Caco-2 Permeability Assay

  • Objective: To assess the intestinal permeability and potential for active efflux of a compound.[2]

  • Materials: Caco-2 cells, Transwell inserts, test compound, control compounds (e.g., propranolol (B1214883) for high permeability, atenolol (B1665814) for low permeability), transport buffer (HBSS), analytical standards.

  • Procedure:

    • Seed Caco-2 cells on Transwell inserts and culture for 21 days to form a differentiated monolayer.

    • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).

    • Wash the cell monolayers with transport buffer.

    • Add the test compound to either the apical (A) or basolateral (B) side of the monolayer.

    • Collect samples from the receiver compartment at specified time points.

    • Analyze the concentration of the compound in the donor and receiver compartments using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. The efflux ratio is calculated as Papp (B-to-A) / Papp (A-to-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

Mandatory Visualization

experimental_workflow solubility Solubility Assay permeability Caco-2 Permeability metabolic_stability Microsomal Stability ppb Plasma Protein Binding cyp_inhibition CYP Inhibition iv_pk Intravenous PK Study cyp_inhibition->iv_pk po_pk Oral PK Study iv_pk->po_pk sar Structure-Activity Relationship po_pk->sar po_pk->sar formulation Formulation Development sar->formulation end end formulation->end start start->solubility

Caption: Experimental workflow for pharmacokinetic profiling and lead optimization.

troubleshooting_bioavailability start Low Oral Bioavailability solubility Assess Solubility start->solubility permeability Assess Permeability (Caco-2) start->permeability first_pass Assess First-Pass Metabolism start->first_pass solubility_low Low Solubility solubility->solubility_low permeability_low Low Permeability permeability->permeability_low first_pass_high High First-Pass Metabolism first_pass->first_pass_high solubility_low->permeability No formulation Formulation Strategies (e.g., Nanosuspension) solubility_low->formulation Yes efflux_high High Efflux Ratio permeability_low->efflux_high No structural_mods_perm Structural Modifications to Increase Permeability permeability_low->structural_mods_perm Yes efflux_high->first_pass No p_gp_inhibitor Co-dose with P-gp Inhibitor efflux_high->p_gp_inhibitor Yes structural_mods_metabolism Structural Modifications to Block Metabolism first_pass_high->structural_mods_metabolism Yes

Caption: Decision tree for troubleshooting poor oral bioavailability.

metabolic_pathways cluster_phase1 Phase I Metabolism (Functionalization) cluster_phase2 Phase II Metabolism (Conjugation) parent Parent Drug oxidation Oxidation (CYP450s) parent->oxidation reduction Reduction parent->reduction hydrolysis Hydrolysis parent->hydrolysis excretion Excretion (Urine, Feces) parent->excretion glucuronidation Glucuronidation (UGTs) oxidation->glucuronidation sulfation Sulfation (SULTs) oxidation->sulfation glutathione Glutathione Conjugation (GSTs) oxidation->glutathione reduction->glucuronidation hydrolysis->glucuronidation glucuronidation->excretion sulfation->excretion glutathione->excretion

Caption: Common metabolic pathways for small molecule inhibitors.

References

Technical Support Center: PF-0713 Dose-Response Curve Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PF-0713, a GABAA receptor agonist. The information is designed to help optimize dose-response curve experiments and address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule that acts as a positive allosteric modulator of the GABAA (gamma-aminobutyric acid type A) receptor. As a propofol-related structure, it enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system. By binding to the GABAA receptor, this compound increases the flow of chloride ions into the neuron, leading to hyperpolarization and a decrease in neuronal excitability.

Q2: What are the key parameters to consider when designing a dose-response experiment for this compound?

A2: When designing a dose-response experiment for this compound, it is crucial to consider the following:

  • Cell System: The choice of cell line (e.g., HEK293 or CHO cells stably expressing specific GABAA receptor subunits) or primary neurons will significantly impact the results.

  • GABAA Receptor Subtype: The potency of this compound may vary depending on the subunit composition of the GABAA receptor (e.g., α1β2γ2, α5β3γ2).

  • Assay Type: The experimental method, such as electrophysiology (e.g., patch-clamp) or a fluorescence-based functional assay (e.g., FLIPR or YFP-based assays), will determine the nature of the readout.

  • Concentration Range: A wide range of this compound concentrations, typically spanning several orders of magnitude and plotted on a logarithmic scale, is necessary to generate a complete sigmoidal dose-response curve.

  • Controls: Appropriate positive (e.g., a known GABAA agonist like diazepam) and negative (vehicle) controls are essential for data normalization and interpretation.

Q3: How is the potency of this compound quantified from a dose-response curve?

A3: The potency of this compound is typically quantified by its half-maximal effective concentration (EC50). The EC50 represents the concentration of this compound that elicits 50% of the maximum response in a given assay. A lower EC50 value indicates higher potency. This value is determined by fitting the dose-response data to a sigmoidal (four-parameter logistic) model.

Troubleshooting Guide

This guide addresses common issues encountered during this compound dose-response experiments.

Problem Possible Cause(s) Recommended Solution(s)
No or Weak Response to this compound 1. Low Receptor Expression: The cell line may have low or inconsistent expression of the target GABAA receptor. 2. Incorrect Subunit Composition: this compound may have low efficacy on the specific GABAA receptor subtype being expressed. 3. Compound Degradation: this compound may have degraded due to improper storage or handling. 4. Insufficient GABA Concentration: As a positive allosteric modulator, this compound requires the presence of GABA to exert its effect.1. Verify Receptor Expression: Use techniques like Western blot or qPCR to confirm the expression of the GABAA receptor subunits. 2. Use a Different Cell Line: Test cell lines expressing different GABAA receptor subunit combinations known to be sensitive to propofol (B549288) analogs. 3. Use Fresh Compound: Prepare fresh stock solutions of this compound and store them according to the manufacturer's recommendations. 4. Optimize GABA Concentration: Perform experiments with a fixed, sub-maximal concentration of GABA (typically around EC20) to observe the modulatory effect of this compound.
High Variability Between Replicates 1. Inconsistent Cell Seeding: Uneven cell density across wells can lead to variable responses. 2. Pipetting Errors: Inaccurate dispensing of this compound or other reagents. 3. Edge Effects in Microplates: Evaporation or temperature gradients at the edges of the plate can affect cell health and response.1. Ensure Uniform Cell Seeding: Use a calibrated multichannel pipette or an automated cell dispenser. Allow the plate to sit at room temperature for a short period before incubation to ensure even cell distribution. 2. Calibrate Pipettes: Regularly calibrate all pipettes used in the assay. 3. Minimize Edge Effects: Avoid using the outermost wells of the microplate for experimental data points. Fill these wells with sterile buffer or media to create a humidity barrier.
Incomplete or Non-Sigmoidal Dose-Response Curve 1. Inappropriate Concentration Range: The tested concentrations of this compound may be too high or too low to define the top and bottom plateaus of the curve. 2. Compound Solubility Issues: At high concentrations, this compound may precipitate out of solution. 3. Cell Toxicity: High concentrations of this compound may be toxic to the cells, leading to a decrease in response that is not related to its modulatory activity.1. Expand Concentration Range: Test a wider range of this compound concentrations, typically from picomolar to micromolar, in a log or semi-log dilution series. 2. Check Solubility: Visually inspect the compound solutions for any signs of precipitation. Consider using a small amount of a biocompatible solvent like DMSO, ensuring the final concentration does not affect the cells. 3. Perform a Cytotoxicity Assay: Assess the viability of the cells at the highest concentrations of this compound to rule out toxic effects.
High Background Signal in Fluorescence-Based Assays 1. Autofluorescence of this compound: The compound itself may be fluorescent at the excitation and emission wavelengths used in the assay. 2. Assay Buffer Components: Certain components in the buffer may contribute to background fluorescence.1. Measure Compound Autofluorescence: Run a control plate with this compound in assay buffer without cells to determine its intrinsic fluorescence. If significant, consider using a different fluorescent dye or assay principle. 2. Optimize Assay Buffer: Test different buffer formulations to identify and remove any components contributing to high background.

Quantitative Data Summary

The following table presents hypothetical EC50 values for this compound and a reference compound, diazepam, acting on a common GABAA receptor subtype (α1β2γ2) expressed in HEK293 cells, as determined by a fluorescence-based membrane potential assay. Note: As of the last update, specific EC50 values for this compound are not publicly available. The values below are for illustrative purposes.

Compound Target Assay Type Cell Line Hypothetical EC50 (nM)
This compoundGABAA Receptor (α1β2γ2)Fluorescence (Membrane Potential)HEK293150
Diazepam (Reference)GABAA Receptor (α1β2γ2)Fluorescence (Membrane Potential)HEK29350

Experimental Protocols

Fluorescence-Based Membrane Potential Assay (FLIPR)

This protocol describes a method for determining the dose-response curve of this compound using a FLIPR (Fluorometric Imaging Plate Reader) system and a membrane potential-sensitive dye.

Materials:

  • HEK293 cells stably expressing the GABAA receptor (e.g., α1β2γ2 subtype)

  • This compound

  • GABA

  • Diazepam (positive control)

  • FLIPR Membrane Potential Assay Kit

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

  • 384-well black-walled, clear-bottom microplates

Procedure:

  • Cell Plating: Seed the HEK293-GABAA cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO2.

  • Dye Loading: On the day of the assay, remove the culture medium and add the membrane potential dye solution prepared in assay buffer to each well. Incubate the plate at 37°C for 60 minutes.

  • Compound Plate Preparation: Prepare a serial dilution of this compound in assay buffer in a separate 384-well plate. Also, prepare dilutions of diazepam and a vehicle control.

  • Assay Protocol: a. Place both the cell plate and the compound plate into the FLIPR instrument. b. Establish a baseline fluorescence reading for 10-20 seconds. c. Add a fixed, sub-maximal concentration of GABA (e.g., EC20) to all wells and incubate for 3-5 minutes. d. Add the this compound, diazepam, or vehicle solutions from the compound plate to the cell plate. e. Monitor the change in fluorescence for 3-5 minutes.

  • Data Analysis: The change in fluorescence is proportional to the membrane potential change. Plot the peak fluorescence change against the logarithm of the this compound concentration. Fit the data using a four-parameter logistic equation to determine the EC50 value.

Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a general workflow for assessing the effect of this compound on GABAA receptor currents using whole-cell patch-clamp electrophysiology.

Materials:

  • Cells expressing GABAA receptors (e.g., HEK293 or cultured neurons)

  • This compound

  • GABA

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Internal solution (in mM): 140 CsCl, 2 MgCl2, 10 EGTA, 10 HEPES, 2 ATP-Mg (pH 7.2 with CsOH)

  • Patch pipettes (3-5 MΩ resistance)

  • Electrophysiology rig with amplifier, digitizer, and data acquisition software

Procedure:

  • Cell Preparation: Plate cells on glass coverslips suitable for microscopy and recording.

  • Recording Setup: Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.

  • Patching: Obtain a gigaseal and establish a whole-cell configuration on a target cell. Clamp the cell at a holding potential of -60 mV.

  • GABA Application: Apply a low concentration of GABA (e.g., EC10-EC20) to elicit a stable baseline current.

  • This compound Application: Co-apply different concentrations of this compound with the fixed concentration of GABA.

  • Data Acquisition: Record the current potentiation induced by each concentration of this compound.

  • Data Analysis: Normalize the potentiated current to the baseline GABA current. Plot the normalized current against the logarithm of the this compound concentration and fit with a sigmoidal dose-response equation to determine the EC50.

Visualizations

GABAergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD GABA_pre GABA GAD->GABA_pre Vesicle Synaptic Vesicle GABA_pre->Vesicle Packaged GABA_cleft GABA Vesicle->GABA_cleft Release GAT GAT GABA_cleft->GAT Reuptake GABAAR GABA(A) Receptor (Ligand-gated Cl- channel) GABA_cleft->GABAAR Binds Chloride Cl- GABAAR->Chloride Opens Channel Hyperpolarization Hyperpolarization (Inhibition) Chloride->Hyperpolarization Influx leads to PF0713 This compound PF0713->GABAAR Positive Allosteric Modulation

Caption: GABAergic signaling pathway with this compound modulation.

Dose_Response_Workflow start Start: Prepare Cell Culture plate_cells Plate cells in microplate start->plate_cells dye_loading Load cells with fluorescent dye plate_cells->dye_loading run_assay Run FLIPR assay: 1. Baseline 2. GABA addition 3. This compound addition dye_loading->run_assay compound_prep Prepare serial dilutions of this compound compound_prep->run_assay data_acq Acquire fluorescence data run_assay->data_acq data_analysis Analyze data: - Normalize to controls - Plot dose-response curve data_acq->data_analysis fit_curve Fit curve to sigmoidal model data_analysis->fit_curve end End: Determine EC50 fit_curve->end

Caption: Experimental workflow for a fluorescence-based assay.

Troubleshooting_Logic start Experiment yields unexpected results check_response Is there a response? start->check_response check_variability Is there high variability? check_response->check_variability Yes no_response Troubleshoot: - Receptor expression - Compound integrity - GABA concentration check_response->no_response No check_curve_shape Is the curve non-sigmoidal? check_variability->check_curve_shape No high_variability Troubleshoot: - Cell seeding - Pipetting - Edge effects check_variability->high_variability Yes bad_curve Troubleshoot: - Concentration range - Compound solubility - Cell toxicity check_curve_shape->bad_curve Yes optimize Optimize and repeat experiment check_curve_shape->optimize No no_response->optimize high_variability->optimize bad_curve->optimize

Caption: Troubleshooting decision tree for dose-response experiments.

Technical Support Center: PF-0713 Experimental Variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in experimental results obtained with PF-0713, a selective CDK inhibitor. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle. Specifically, compounds in this class, such as Tegtociclib (PF-07104091), selectively target CDK2.[1] By inhibiting CDK2, this compound can lead to cell cycle arrest, primarily through the reduced phosphorylation of the retinoblastoma protein (Rb) and other key substrates involved in cell cycle progression.[1]

Q2: I am observing significant variability in the IC50 values of this compound across different cancer cell lines. What could be the cause?

A2: Variability in IC50 values is expected and can be attributed to several factors:

  • Genetic Background of Cell Lines: Different cell lines have unique genetic and molecular profiles. The expression levels of CDK2, its cyclin partners (Cyclin E and A), and the status of tumor suppressor genes like Rb can significantly influence sensitivity to this compound.

  • Cell Culture Conditions: Factors such as cell density, passage number, and media composition can affect the physiological state of the cells and their response to treatment.

  • Assay-Specific Parameters: The type of viability assay used (e.g., MTT, CellTiter-Glo), incubation time with the compound, and the seeding density of cells can all contribute to variations in measured IC50 values.

Q3: My in vivo xenograft study with this compound is not showing the expected tumor growth inhibition. What are the potential reasons?

A3: Suboptimal efficacy in in vivo models can arise from several factors:

  • Pharmacokinetics and Bioavailability: The formulation, route of administration, and dosing schedule of this compound can impact its absorption, distribution, metabolism, and excretion (ADME), leading to insufficient drug exposure at the tumor site.

  • Tumor Model Selection: The chosen xenograft model may have intrinsic resistance to CDK2 inhibition. It is crucial to use models with a demonstrated dependence on the CDK2 pathway.

  • Tumor Heterogeneity: Solid tumors are often heterogeneous, containing subpopulations of cells with varying sensitivity to the drug.

Troubleshooting Guides

Issue 1: Inconsistent Results in Cell Viability Assays

If you are observing high variability in your cell viability assay results, consider the following troubleshooting steps:

Potential Cause Recommended Solution
Cell Seeding Density Optimize cell seeding density to ensure cells are in the exponential growth phase during the experiment. Create a growth curve for your cell line to determine the optimal density.
Compound Solubility Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting in cell culture media. Visually inspect for any precipitation.
Incubation Time The duration of drug exposure can significantly impact the outcome. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time for your cell line and assay.
Assay Interference Some compounds can interfere with the chemistry of viability assays. Run a control with the compound in cell-free media to check for any direct interaction with the assay reagents.
Issue 2: Difficulty in Detecting Downstream Pathway Modulation

If you are unable to consistently detect the expected changes in downstream signaling pathways (e.g., p-Rb levels) after this compound treatment, refer to the following guide:

Potential Cause Recommended Solution
Suboptimal Treatment Conditions Optimize the concentration of this compound and the treatment duration. A time-course and dose-response experiment is recommended to identify the optimal window for detecting changes in protein phosphorylation.
Antibody Quality The quality of primary antibodies used for Western blotting or other immunoassays is critical. Validate your antibodies using positive and negative controls.
Sample Handling Ensure rapid processing of cell lysates and consistent use of phosphatase and protease inhibitors to preserve the phosphorylation status of target proteins.
Cell Line Specifics Some cell lines may have compensatory mechanisms or redundant pathways that mask the effect of CDK2 inhibition. Consider using a cell line known to be sensitive to CDK inhibitors.

Experimental Protocols

Protocol 1: Cell Viability (IC50) Determination
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO and then further dilute in cell culture media to the final desired concentrations.

  • Treatment: Remove the old media from the cells and add the media containing the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired period (e.g., 72 hours) under standard cell culture conditions.

  • Viability Assay: Perform a cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, according to the manufacturer's instructions.

  • Data Analysis: Normalize the data to the vehicle control and plot the results to determine the IC50 value using a non-linear regression curve fit.

Protocol 2: Western Blot for p-Rb Analysis
  • Cell Treatment: Treat cells with this compound at various concentrations and for different time points.

  • Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody against phospho-Rb (e.g., Ser807/811). Follow this with incubation with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Normalization: Strip the membrane and re-probe with an antibody for total Rb or a loading control (e.g., GAPDH) for normalization.

Visualizations

CDK2_Signaling_Pathway cluster_G1_S_Transition G1/S Transition cluster_Inhibition Inhibition by this compound CyclinE Cyclin E CyclinE_CDK2 Cyclin E/CDK2 Active Complex CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 pRb p-Rb CyclinE_CDK2->pRb Phosphorylation Rb Rb E2F E2F Rb->E2F Inhibits S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates Cell_Cycle_Progression Cell Cycle Progression S_Phase_Genes->Cell_Cycle_Progression PF0713 This compound PF0713->CyclinE_CDK2 Inhibits

Caption: Simplified signaling pathway of CDK2 in cell cycle progression and its inhibition by this compound.

Experimental_Workflow_IC50 start Start seed_cells Seed Cells in 96-well Plate start->seed_cells prepare_compound Prepare Serial Dilution of this compound seed_cells->prepare_compound treat_cells Treat Cells prepare_compound->treat_cells incubate Incubate (e.g., 72h) treat_cells->incubate add_reagent Add Viability Reagent (e.g., CellTiter-Glo) incubate->add_reagent read_plate Read Luminescence add_reagent->read_plate analyze_data Analyze Data & Calculate IC50 read_plate->analyze_data end End analyze_data->end

Caption: A standard experimental workflow for determining the IC50 value of this compound.

Troubleshooting_Logic start Inconsistent Results? check_assay Check Assay Parameters (Density, Time, Reagents) start->check_assay Yes re_run Re-run Experiment start->re_run No check_compound Check Compound (Solubility, Purity) check_assay->check_compound check_cells Check Cell Health (Passage, Contamination) check_compound->check_cells optimize Optimize Conditions check_cells->optimize optimize->re_run

Caption: A logical troubleshooting workflow for addressing inconsistent experimental results.

References

Technical Support Center: PF-0713 Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice: Publicly available data on the side effect profile of a compound specifically identified as "PF-0713" in animal studies is not available at this time. Extensive searches of scientific literature and toxicology databases did not yield specific preclinical safety and toxicology information for a substance with this designation.

The information that could be retrieved refers to different substances, such as the PET radiotracer "124I-DPA-713" or a bacterial strain "L. shortcombicus FZU0713", which are distinct from a potential drug candidate "this compound". For instance, studies on 124I-DPA-713 in a limited number of human subjects showed no adverse or clinically detectable pharmacologic effects.[1] However, this does not represent a comprehensive preclinical animal toxicology assessment.

Without specific data on this compound, we are unable to provide the detailed troubleshooting guides, FAQs, data tables, and visualizations as requested.

To assist researchers in their experimental design and troubleshooting for similar small molecule drug candidates, we are providing a generalized framework and a set of frequently asked questions that are commonly addressed during preclinical animal safety studies.

General Troubleshooting for In Vivo Compound Administration

This section provides general guidance for researchers encountering common issues during animal studies with novel small molecules.

Issue Potential Cause Troubleshooting Steps
Acute Toxicity (e.g., lethargy, seizures, mortality) shortly after dosing - Formulation issue (e.g., precipitation, incorrect pH) - Vehicle toxicity - Rapid absorption leading to high Cmax - On-target or off-target toxicity- Analyze the formulation for stability and solubility under physiological conditions. - Run a vehicle-only control group. - Consider a dose-escalation study with smaller initial increments. - Evaluate alternative routes of administration or slower infusion rates. - Conduct in vitro safety pharmacology assays to identify potential off-target effects.
Injection Site Reactions (e.g., swelling, necrosis) - High concentration of the compound - Irritating properties of the compound or vehicle - pH or osmolality of the formulation- Reduce the concentration of the dosing solution. - Screen alternative, biocompatible vehicles. - Adjust the pH and osmolality of the formulation to be closer to physiological levels. - Consider a different route of administration.
Unexpected Weight Loss - Reduced food and water intake - Gastrointestinal toxicity - Systemic toxicity affecting metabolism- Monitor food and water consumption daily. - Perform detailed clinical observations for signs of GI distress (e.g., diarrhea, changes in feces). - Conduct a comprehensive metabolic panel from blood samples. - Consider pair-feeding studies to differentiate between reduced appetite and metabolic effects.
Altered Organ-Specific Biomarkers (e.g., elevated liver enzymes) - Direct organ toxicity - Disruption of metabolic pathways - Inflammatory response- Perform histopathological examination of the target organs. - Measure compound and metabolite concentrations in the affected organ. - Analyze inflammatory markers in blood and tissue samples.

Frequently Asked Questions (FAQs) for Preclinical Safety Studies

Q1: What are the initial steps to take when an unexpected adverse effect is observed in an animal study?

A1: When an unexpected adverse effect is noted, the first step is to ensure the welfare of the animal and record all observations in detail. This should be followed by a systematic investigation, starting with a review of the dosing procedure, formulation preparation, and animal health records. It is crucial to include a vehicle-only control group to rule out effects from the formulation components. A preliminary necropsy and histopathology of key organs can provide initial insights into the potential cause of the adverse event.

Q2: How can I differentiate between on-target and off-target toxicity?

A2: Differentiating between on-target and off-target toxicity can be challenging. An initial approach is to conduct in vitro pharmacology screening against a broad panel of receptors, enzymes, and ion channels to identify potential off-target interactions. If a potential off-target is identified, in vivo studies with a tool compound that is structurally distinct but has the same on-target activity can be helpful. Additionally, using a knockout animal model for the intended target can help elucidate if the observed toxicity is target-mediated.

Q3: What are the key considerations for selecting animal models for toxicology studies?

A3: The selection of animal models is a critical step in preclinical safety assessment. Key considerations include the relevance of the model to human physiology and the metabolic profile of the test compound. It is recommended to use at least two species, one rodent and one non-rodent, as per regulatory guidelines. The chosen species should ideally show a similar pharmacokinetic and pharmacodynamic profile to what is anticipated in humans.

Experimental Workflow and Decision Making

The following diagram illustrates a general workflow for investigating an unexpected in vivo adverse event.

experimental_workflow observe_ae Observe Unexpected Adverse Event record_document Record and Document All Observations observe_ae->record_document review_protocol Review Dosing Protocol and Formulation record_document->review_protocol prelim_necropsy Preliminary Necropsy and Histopathology review_protocol->prelim_necropsy formulation_analysis Analyze Formulation (Stability, pH, etc.) review_protocol->formulation_analysis vehicle_control Run Vehicle-Only Control Group review_protocol->vehicle_control hypothesis Formulate Hypothesis (On-target vs. Off-target, Formulation Issue, etc.) prelim_necropsy->hypothesis formulation_analysis->hypothesis vehicle_control->hypothesis in_vitro_screen In Vitro Safety Pharmacology Screening hypothesis->in_vitro_screen dose_response Dose-Response Escalation/De-escalation hypothesis->dose_response alt_formulation Test Alternative Formulations/Vehicles hypothesis->alt_formulation decision Decision Point: Continue, Modify, or Terminate Compound in_vitro_screen->decision dose_response->decision alt_formulation->decision

References

Technical Support Center: Investigational Compound PF-0713

Author: BenchChem Technical Support Team. Date: December 2025

Question: Why were the clinical trials for PF-0713 discontinued?

Answer:

Based on a comprehensive review of publicly available information, including clinical trial registries and publications, there is no evidence to suggest that clinical trials for a compound designated this compound were ever initiated or discontinued.

Our search of global clinical trial databases and corporate pipelines did not yield any results for the specific identifier "this compound." This suggests several possibilities:

  • Incorrect Identifier: The designation "this compound" may be inaccurate. Pharmaceutical companies use specific nomenclature for their investigational compounds, and a typographical error in the identifier could lead to a fruitless search. We recommend verifying the compound's official designation.

  • Preclinical Stage: this compound may be a preclinical compound that did not advance to the clinical trial stage. Drug development is a lengthy process, and many compounds are evaluated in laboratory and animal studies before being tested in humans. A compound may be terminated during the preclinical phase for various reasons, including lack of efficacy, unforeseen toxicity, or strategic business decisions. Information on preclinical candidates is often not publicly disclosed.

  • Early-Stage Development: It is possible that this compound is in a very early stage of development, and information has not yet been made public. Companies may not disclose details about their early pipeline for competitive reasons.

  • Internal Project Code: "this compound" could be an internal project code that does not correspond to the official compound name or clinical trial identifier.

Troubleshooting Guide for Researchers

If you are a researcher or drug development professional working with a compound you believe to be this compound, here are some steps you can take to find more information:

  • Verify the Compound Identifier: Double-check all internal documentation for the correct and complete identifier. Ensure there are no transcription errors.

  • Consult Internal Databases: If you are within a research organization, consult your internal compound registration and tracking databases. These systems will contain the most accurate and up-to-date information on the status of a particular compound.

  • Contact the Originating Department: Reach out to the chemistry or discovery department that synthesized or initially characterized the compound. They may have records on its development history and ultimate fate.

  • Review Internal Project Documentation: Examine project reports, meeting minutes, and decision logs related to the therapeutic area for which this compound was being investigated. This may provide context on why the project was not pursued.

Logical Relationship Diagram: Investigational Compound Status Inquiry

Below is a diagram illustrating the logical workflow for determining the status of an investigational compound when public information is unavailable.

start Start Inquiry: Investigational Compound 'this compound' public_search Search Public Databases (e.g., ClinicalTrials.gov, PubMed, Corporate Pipelines) start->public_search info_found Information Found? public_search->info_found no_public_info No Public Information Available info_found->no_public_info No status_determined Compound Status Determined info_found->status_determined Yes internal_verification Initiate Internal Verification Process no_public_info->internal_verification verify_id Verify Compound Identifier internal_verification->verify_id consult_db Consult Internal Databases verify_id->consult_db contact_dept Contact Originating Department consult_db->contact_dept review_docs Review Project Documentation contact_dept->review_docs review_docs->status_determined

Caption: Workflow for Investigating the Status of a Compound.

Due to the lack of public data on this compound, we are unable to provide specific details on its signaling pathways, quantitative data from experiments, or detailed experimental protocols. The information and tools provided above are intended to guide researchers in their internal search for information regarding this compound.

Technical Support Center: Modifying PF-0713 for Enhanced Clinical Potential

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and detailed protocols for researchers and drug development professionals working to optimize the hypothetical small molecule kinase inhibitor, PF-0713. The following information is based on established principles for kinase inhibitor development and aims to address common challenges encountered during the modification and evaluation process.

Frequently Asked Questions (FAQs)

Q1: My this compound analog has poor solubility in aqueous buffers. How can I address this?

A1: Poor aqueous solubility is a frequent challenge with small molecule inhibitors.[1] Consider the following strategies:

  • Solvent Choice: While DMSO is a standard solvent for creating stock solutions, ensure the final concentration in your assay medium remains low (typically below 0.5%) to prevent solvent-induced artifacts.[1]

  • pH Adjustment: The solubility of ionizable compounds like this compound can be highly dependent on pH. Experiment with adjusting the buffer pH to a range where the molecule is more soluble.[1]

  • Formulation Aids: For in vitro assays, incorporating low concentrations of non-ionic surfactants (e.g., Tween-20) or using formulation vehicles like cyclodextrins can help encapsulate and solubilize hydrophobic molecules.[1]

  • Structural Modification: During analog design, consider incorporating polar functional groups or creating salt forms of the molecule to intrinsically improve aqueous solubility.[2]

Q2: I'm observing significant variability in my assay results between different experimental batches. What could be the cause?

A2: Inconsistent results can arise from several factors.[1] A systematic approach to troubleshooting is essential:

  • Compound Stability: Small molecules can degrade during storage, especially with repeated freeze-thaw cycles or exposure to light.[1][3] Always prepare fresh working dilutions from a stable, frozen stock for each experiment and periodically check the stock solution's integrity via HPLC.[3]

  • Cell Culture Consistency: Variations in cell passage number, confluency, or serum batches can dramatically affect how cells respond to a compound.[1] Maintain a standardized cell culture protocol and regularly screen for mycoplasma contamination.

  • Reagent and Equipment: Ensure all assay reagents are within their expiration dates and have been stored correctly.[1] Calibrate pipettes regularly to avoid errors in compound concentration.[1]

Q3: How can I determine if the observed cellular effects are due to on-target inhibition by this compound or off-target activity?

A3: Differentiating on-target from off-target effects is critical for validating your findings.[1] Employ a multi-pronged approach:

  • Use of Controls: Test a structurally related but inactive analog of this compound as a negative control. This helps confirm that the observed phenotype is not due to the chemical scaffold itself.[2]

  • Target Engagement Assays: Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is physically binding to its intended target inside the cell.[4]

  • Rescue Experiments: If possible, overexpress a drug-resistant mutant of the target kinase. If the cells become resistant to this compound, it strongly suggests the effect is on-target.

  • Kinase Profiling: Screen your lead compounds against a broad panel of kinases to identify potential off-targets.[4] This can explain unexpected phenotypes and guide further structural modifications to improve selectivity.

Troubleshooting Guides

Issue 1: High Background Signal in Cellular Assays

  • Potential Cause: Non-specific binding of antibodies or detection reagents.

  • Troubleshooting Steps:

    • Optimize Blocking: Test different blocking agents (e.g., BSA, non-fat milk) and increase the blocking incubation time to minimize non-specific binding.[1]

    • Check Antibody Specificity: Validate your primary antibody's specificity using knockout/knockdown cell lines or by testing against a recombinant protein.

    • Wash Steps: Increase the number and duration of wash steps after antibody incubations to remove unbound reagents.

    • Cell Health: Ensure cells are healthy and not overly confluent, as stressed or dying cells can contribute to background signal.[1]

Issue 2: Unexpected Cytotoxicity at Low Concentrations

  • Potential Cause: Compound instability, off-target toxicity, or solvent effects.

  • Troubleshooting Steps:

    • Solvent Toxicity Control: Always include a "vehicle-only" control (e.g., cells treated with the highest concentration of DMSO used) to assess the toxicity of the solvent itself.[1]

    • Assess Compound Stability: The degradation products of your inhibitor might be more toxic than the parent compound.[1] Verify the stability of this compound under your specific experimental conditions (e.g., in culture medium at 37°C).

    • Investigate Off-Target Effects: Use a broad kinase screen or other profiling methods to determine if this compound is potently inhibiting kinases essential for cell survival.[1]

    • Assay Interference: Rule out assay artifacts where the compound might interfere with the viability readout itself (e.g., reacting with MTT reagent).

Data Presentation

Table 1: In Vitro Kinase Selectivity Profile of this compound and Analogs This table summarizes the inhibitory activity (IC₅₀) of this compound and two modified analogs against the primary target kinase and a selection of common off-target kinases. Data is presented as the mean IC₅₀ in nanomolars (nM) from three independent experiments.

CompoundPrimary Target IC₅₀ (nM)Off-Target Kinase A IC₅₀ (nM)Off-Target Kinase B IC₅₀ (nM)Off-Target Kinase C IC₅₀ (nM)
This compound151,250>10,000850
Analog 1.1103,500>10,0001,500
Analog 1.225>10,000>10,000>10,000

Table 2: Cellular Potency of this compound Analogs in Cancer Cell Line X This table shows the half-maximal inhibitory concentration (IC₅₀) for cell proliferation and target phosphorylation for each compound.

CompoundProliferation IC₅₀ (µM) (MTT Assay)Target Phosphorylation IC₅₀ (µM) (Western Blot)
This compound0.50.2
Analog 1.10.30.1
Analog 1.21.20.8

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (TR-FRET)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC₅₀ value of this compound analogs.[5]

  • Reagent Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 100 µM, followed by 10-point, 3-fold dilutions.[4] Further dilute these in the kinase assay buffer.

  • Reaction Setup: In a 384-well plate, add 2.5 µL of the diluted test compound or vehicle control (DMSO) to the appropriate wells.

  • Kinase Addition: Add 2.5 µL of a 2x kinase solution to each well.

  • Initiation: Initiate the kinase reaction by adding 5 µL of a 2x substrate/ATP solution. The ATP concentration should be near the Kₘ for the kinase to accurately determine the IC₅₀.[4]

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Stop the reaction by adding 5 µL of a stop/detection solution containing EDTA and the appropriate TR-FRET reagents (e.g., Europium-labeled anti-phospho-antibody and Streptavidin-APC).

  • Final Incubation: Incubate the plate at room temperature for another 60 minutes to allow for antibody binding.

  • Measurement: Read the plate on a TR-FRET compatible plate reader, measuring emission at both donor and acceptor wavelengths.[5]

  • Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[5]

Protocol 2: Cellular Proliferation Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.[5]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[5]

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in the complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the equivalent concentration of DMSO).[5]

  • Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).[5]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until purple formazan (B1609692) crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[5]

  • Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[5]

  • Data Analysis: Subtract the background absorbance, calculate the percentage of cell viability relative to the vehicle control, and plot this against compound concentration to determine the IC₅₀ value.[5]

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Promotes PF0713 This compound PF0713->PI3K Inhibits EGF Growth Factor (EGF) EGF->EGFR Binds

Caption: Hypothetical signaling pathway showing this compound inhibiting the PI3K/Akt/mTOR cascade.

Experimental_Workflow A Design & Synthesize This compound Analogs B In Vitro Kinase Assay (Determine IC50) A->B C Cellular Proliferation Assay (Determine Potency) B->C D Assess ADME Properties (Solubility, Permeability) C->D E Data Analysis & Structure-Activity Relationship (SAR) D->E F Select Lead Candidate for In Vivo Studies E->F Good Profile G Refine Chemical Scaffold E->G Poor Profile G->A Iterate

Caption: Iterative experimental workflow for the lead optimization of this compound.

Troubleshooting_Flowchart Start Inconsistent Assay Results Between Batches Q1 Is the compound stock stable? (Check by HPLC) Start->Q1 A1_No Synthesize or acquire fresh compound stock Q1->A1_No No Q2 Are cell culture conditions standardized? Q1->Q2 Yes A1_Yes Prepare fresh dilutions from stock for each experiment Q3 Are pipettes calibrated and technique consistent? A1_Yes->Q3 Q2->A1_Yes Yes A2_No Standardize passage number, confluency, and serum. Test for mycoplasma. Q2->A2_No No A2_Yes Check for reagent variability (expiration, storage) A3_Yes Problem likely resolved or requires deeper investigation. Q3->A3_Yes Yes A3_No Recalibrate pipettes and ensure consistent handling. Q3->A3_No No

Caption: Troubleshooting flowchart for diagnosing inconsistent experimental results.

References

Validation & Comparative

A Comparative Analysis of PF-0713 and Propofol: GABAA Receptor Affinity and Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the GABAA receptor affinity and modulatory effects of the investigational compound PF-0713 and the widely used anesthetic, propofol (B549288). This analysis is based on available preclinical data and aims to objectively present their performance with supporting experimental details.

Executive Summary

Propofol, a cornerstone of intravenous anesthesia, exerts its effects primarily through positive allosteric modulation of the γ-aminobutyric acid type A (GABAA) receptor. The investigational compound this compound, identified as (R, R)-2,6-di-sec-butylphenol, is a structural analog of propofol. Preclinical evidence suggests that this compound is a potent GABAA receptor agonist, exhibiting a pharmacological profile similar to that of propofol. However, a comprehensive, direct comparative analysis of their binding affinities based on publicly available quantitative data is challenging due to the limited disclosure of specific affinity constants (Ki, Kd, or IC50) for this compound. This guide synthesizes the available information to draw a comparative picture and outlines the standard experimental protocols used to characterize these compounds.

Data Presentation: GABAA Receptor Activity

CompoundChemical NameGABAA Receptor InteractionPotency/EfficacyQuantitative Data (Exemplary)
This compound (R, R)-2,6-di-sec-butylphenolAgonistPotent agonist, similar to propofol in functional assays.[1]Specific binding affinity data (Ki, IC50) not publicly disclosed.
Propofol 2,6-diisopropylphenolPositive Allosteric Modulator and Direct Agonist at higher concentrationsWell-established modulator and agonistDirect Activation: EC50 = 61 µM (in cultured murine hippocampal neurons)[1].Potentiation of GABA: EC50 for potentiation of [3H]muscimol binding is 18.7 µM[2].Modulation of GABA-evoked currents: Potentiates currents at ~0.5 µM and directly activates at ~10 µM and higher[3].

Mechanism of Action at the GABAA Receptor

Both this compound and propofol interact with the GABAA receptor, a ligand-gated ion channel that is the primary mediator of fast inhibitory neurotransmission in the central nervous system.

Propofol acts as a positive allosteric modulator, meaning it enhances the effect of the endogenous ligand, GABA. It binds to specific sites on the GABAA receptor, distinct from the GABA binding site, causing the channel to open more frequently and for longer durations in the presence of GABA.[1][2] At higher, clinically relevant concentrations, propofol can also directly activate the GABAA receptor in the absence of GABA, behaving as a direct agonist.[1][3]

This compound is described as a potent GABAA receptor agonist.[1] Functional studies in hippocampal brain slices have shown that it behaves similarly to propofol, fully potentiating the response mediated by the GABAA receptor agonist muscimol.[1] This indicates that this compound also enhances GABAA receptor function, likely through a similar allosteric mechanism.

Experimental Protocols

The characterization of compounds like this compound and propofol at the GABAA receptor typically involves two primary experimental approaches: radioligand binding assays and electrophysiological recordings.

Radioligand Binding Assays

These assays are used to determine the affinity of a compound for a specific receptor.

Objective: To quantify the binding affinity (Ki or IC50) of the test compound to the GABAA receptor.

General Protocol:

  • Membrane Preparation: Brain tissue (e.g., cortex or hippocampus) from rodents is homogenized and centrifuged to isolate cell membranes rich in GABAA receptors.

  • Incubation: The prepared membranes are incubated with a radiolabeled ligand that binds to a specific site on the GABAA receptor (e.g., [3H]muscimol for the agonist site or [3H]flunitrazepam for the benzodiazepine (B76468) site).

  • Competition: Increasing concentrations of the unlabeled test compound (e.g., propofol or this compound) are added to compete with the radioligand for binding to the receptor.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The affinity constant (Ki) can then be calculated using the Cheng-Prusoff equation.

A study examining the effects of propofol on ligand binding to GABAA receptors in bovine brain membranes found that propofol potentiated the binding of [3H]muscimol with an EC50 value of 18.7 µM.[2]

Electrophysiological Recordings

These techniques directly measure the functional consequences of a compound's interaction with the GABAA receptor by recording the ion flow through the channel.

Objective: To determine the effect of the test compound on GABAA receptor function (e.g., direct activation, potentiation of GABA-evoked currents) and to quantify its potency (EC50).

General Protocol (Two-Electrode Voltage Clamp in Xenopus Oocytes):

  • Receptor Expression: Oocytes from Xenopus laevis are injected with cRNA encoding the subunits of the desired GABAA receptor subtype (e.g., α1β2γ2).

  • Recording Setup: The oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and one for current recording.

  • Drug Application: The oocyte is perfused with a solution containing GABA at a specific concentration (often the EC10-EC20 to assess potentiation) in the absence and presence of various concentrations of the test compound. To assess direct agonism, the test compound is applied alone.

  • Data Acquisition: The resulting ion currents are recorded and measured.

  • Data Analysis: Concentration-response curves are generated to determine the EC50 for direct activation or potentiation.

For propofol, electrophysiological studies on cultured murine hippocampal neurons showed direct activation with an EC50 of 61 µM.[1] In Xenopus oocytes expressing human GABAA receptors, propofol potentiates GABA-induced currents at concentrations around 0.5 µM and directly activates the receptor at concentrations of 20-fold higher.[3] The patent for this compound describes similar electrophysiological experiments in Xenopus oocytes to characterize its effect on GABAA receptors.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the GABAA receptor signaling pathway and a typical experimental workflow for assessing compound affinity.

GABAA_Signaling_Pathway cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron GABA_vesicle GABA Vesicle Release Release GABA_vesicle->Release Action Potential GABA GABA Release->GABA GABAAR GABAA Receptor (Ligand-gated Cl- channel) GABA->GABAAR Binds to orthosteric site Compound Propofol / this compound Compound->GABAAR Binds to allosteric site Chloride_influx Cl- Influx GABAAR->Chloride_influx Channel Opening Hyperpolarization Hyperpolarization (Inhibition) Chloride_influx->Hyperpolarization

Caption: GABAA Receptor Signaling Pathway.

Experimental_Workflow cluster_0 Radioligand Binding Assay cluster_1 Electrophysiology A1 Prepare Brain Membranes A2 Incubate with Radioligand & Test Compound A1->A2 A3 Filter to Separate Bound & Free Ligand A2->A3 A4 Quantify Radioactivity A3->A4 A5 Calculate IC50 & Ki A4->A5 B1 Express GABAA Receptors in Xenopus Oocytes B2 Two-Electrode Voltage Clamp B1->B2 B3 Apply GABA and/or Test Compound B2->B3 B4 Record Ion Currents B3->B4 B5 Determine EC50 B4->B5 start Compound Characterization start->A1 start->B1

Caption: Experimental Workflow for GABAA Receptor Affinity.

Conclusion

Based on the available preclinical data, this compound is a potent GABAA receptor agonist with a functional profile that closely mirrors that of propofol. Both compounds enhance the inhibitory effects of GABA, which is consistent with their expected sedative and hypnotic properties. While a direct quantitative comparison of their binding affinities is currently limited by the lack of publicly disclosed data for this compound, the qualitative evidence strongly suggests a similar mechanism of action at the GABAA receptor. Further publication of detailed pharmacological data for this compound will be necessary to fully elucidate its comparative profile with propofol and its potential as a clinical agent.

References

A Comparative Analysis of the Anesthetic Efficacy of PF-0713 (Ciprofol) and Propofol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anesthetic efficacy of PF-0713 (also known as HSK3486 or ciprofol), a novel 2,6-disubstituted phenol (B47542) derivative, and propofol (B549288), the current standard for intravenous general anesthesia. This analysis is based on available data from clinical trials and systematic reviews, focusing on key performance metrics, safety profiles, and the underlying mechanism of action.

Executive Summary

This compound (ciprofol) has emerged as a promising alternative to propofol, demonstrating non-inferiority in anesthetic induction and maintenance with a significantly improved safety profile, most notably a lower incidence of injection-site pain and potentially a reduced risk of hypotension. As a structural analogue of propofol, this compound shares its mechanism of action as a positive modulator of the GABA-A receptor. Clinical data indicates comparable induction and recovery times, positioning this compound as a viable candidate for a wide range of surgical procedures.

Quantitative Data Comparison

The following tables summarize the key efficacy and safety parameters from comparative clinical studies of this compound (ciprofol) and propofol.

Table 1: Anesthetic Efficacy

ParameterThis compound (Ciprofol)PropofolKey FindingsCitations
Success Rate of Anesthesia Induction 97.0% - 100%97.6% - 100%Non-inferiority of this compound to propofol established.[1][2]
Success Rate of Anesthesia Maintenance 100%100%Both agents are highly effective for maintaining general anesthesia.[2]
Time to Successful Sedation Induction 38.4 ± 6.5 s30.6 ± 6.2 sPropofol may have a slightly faster onset of action.[3]
Time to Full Alertness No significant differenceNo significant differenceRecovery profiles are generally comparable.[2]
Time of Complete Recovery 12.8 ± 5.8 min16.9 ± 5.0 minThis compound may offer a faster complete recovery.[3]

Table 2: Safety Profile

Adverse EventThis compound (Ciprofol)PropofolKey FindingsCitations
Injection-Site Pain 2% - 18.0%21.4% - 77.1%Significantly lower incidence with this compound.[1][2][3][4]
Hypotension 30.2% (drug-related)28.6% (drug-related)Some meta-analyses suggest a lower risk with this compound.[2][5][6]
Bradycardia 20.9% (drug-related)21.4% (drug-related)No significant difference observed.[2]
Respiratory Depression Comparable to propofolComparable to this compoundBoth agents require careful respiratory monitoring.[5]

Mechanism of Action

Both this compound and propofol exert their anesthetic effects primarily through the potentiation of γ-aminobutyric acid (GABA) signaling at the GABA-A receptor in the central nervous system. GABA is the primary inhibitory neurotransmitter in the brain. By binding to the GABA-A receptor, these agents enhance the influx of chloride ions into neurons, leading to hyperpolarization of the cell membrane and a reduction in neuronal excitability. This widespread neuronal inhibition results in the clinical states of sedation, hypnosis, and general anesthesia.[2][7]

GABASignaling cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 Anesthetic Action GABA_vesicle GABA Vesicles GABA_A_Receptor GABA-A Receptor GABA_vesicle->GABA_A_Receptor GABA Release Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- Influx PF0713_Propofol This compound / Propofol PF0713_Propofol->GABA_A_Receptor Positive Allosteric Modulation

Figure 1: Simplified signaling pathway of this compound and propofol via the GABA-A receptor.

Experimental Protocols

The following section details a representative experimental protocol from a phase 3 clinical trial comparing the efficacy and safety of this compound (ciprofol) and propofol for the induction and maintenance of general anesthesia.

Study Design: A multicenter, randomized, single-blind, parallel-group, phase 3 clinical trial.[2]

Patient Population: Adult patients scheduled for elective surgery under general anesthesia.

Randomization: Patients were randomly assigned in a 2:1 ratio to receive either this compound or propofol.

Anesthesia Induction:

  • This compound Group: An induction dose of 0.4 mg/kg was administered.[2]

  • Propofol Group: An induction dose of 2.0 mg/kg was administered.[2]

  • A top-up dose could be administered if anesthesia was not achieved within a specified time.

Anesthesia Maintenance:

  • This compound Group: Continuous infusion at an initial rate of 0.8 mg/kg/h, adjusted to maintain a Bispectral Index (BIS) between 40 and 60.[2]

  • Propofol Group: Continuous infusion at an initial rate of 5.0 mg/kg/h, adjusted to maintain a BIS between 40 and 60.[2]

Primary Outcome: The primary endpoint was the success rate of anesthetic maintenance, with non-inferiority being the key objective.

Secondary Outcomes:

  • Success rate of anesthetic induction.

  • Time to loss of consciousness (LOC).

  • Time to full alertness.

  • Time to respiratory recovery.

  • Time to discharge from the post-anesthesia care unit (PACU).

  • Incidence of adverse events, including injection-site pain, hypotension, and bradycardia.

ExperimentalWorkflow cluster_screening Patient Screening cluster_randomization Randomization cluster_treatment Treatment Phase cluster_assessment Outcome Assessment cluster_analysis Data Analysis InclusionCriteria Inclusion Criteria Met ExclusionCriteria Exclusion Criteria Not Met InclusionCriteria->ExclusionCriteria InformedConsent Informed Consent ExclusionCriteria->InformedConsent Randomization Randomization (2:1) InformedConsent->Randomization PF0713_Arm This compound Administration (Induction & Maintenance) Randomization->PF0713_Arm Propofol_Arm Propofol Administration (Induction & Maintenance) Randomization->Propofol_Arm Efficacy_Endpoints Efficacy Endpoints (Success Rate, Induction/Recovery Time) PF0713_Arm->Efficacy_Endpoints Safety_Endpoints Safety Endpoints (Adverse Events) PF0713_Arm->Safety_Endpoints Propofol_Arm->Efficacy_Endpoints Propofol_Arm->Safety_Endpoints Statistical_Analysis Statistical Analysis Efficacy_Endpoints->Statistical_Analysis Safety_Endpoints->Statistical_Analysis

Figure 2: Generalized experimental workflow for a comparative clinical trial of this compound and propofol.

Conclusion

The available evidence strongly suggests that this compound (ciprofol) is a safe and effective alternative to propofol for the induction and maintenance of general anesthesia. Its primary advantage lies in the significantly lower incidence of injection-site pain, a common and undesirable side effect of propofol. While some studies indicate a slightly slower onset of action for this compound, its overall recovery profile is comparable, and it may offer a faster time to complete recovery. The potential for a lower risk of hypotension further enhances its favorable safety profile. As a potent GABA-A receptor agonist, its mechanism of action is well-understood. Further research is warranted to explore its utility in specific patient populations, such as pediatric and elderly patients, and in various clinical settings.

References

Comparative Analysis of Oral Antiviral Agents for COVID-19: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

This guide provides a comparative analysis of PF-07321332 (Nirmatrelvir, the active component of Paxlovid) and other prominent antiviral agents utilized in the treatment of COVID-19. It is important to clarify that initial inquiries regarding "PF-0713" as a GABA-A receptor agonist appear to be based on a misidentification. The compound PF-07321332 is, in fact, a potent inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro) and does not interact with GABA-A receptors.[1][2] Therefore, this comparison will focus on its role as an antiviral agent against SARS-CoV-2, alongside other key therapeutics such as Molnupiravir and Remdesivir. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the mechanisms of action, comparative efficacy from clinical trials, and the experimental protocols that underpin these findings.

Mechanism of Action

The antiviral agents discussed herein employ distinct mechanisms to inhibit the replication of SARS-CoV-2. Understanding these differences is crucial for the development of novel therapeutics and combination strategies.

  • PF-07321332 (Nirmatrelvir/Paxlovid): Nirmatrelvir (B3392351) is an orally bioavailable peptidomimetic inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro).[1] This enzyme is essential for the cleavage of viral polyproteins into functional non-structural proteins required for viral replication.[1] By binding to the catalytic cysteine residue (Cys145) in the Mpro active site, Nirmatrelvir blocks this cleavage process, thereby halting viral replication.[3] It is co-administered with a low dose of Ritonavir (B1064), a pharmacokinetic enhancer that inhibits the cytochrome P450 3A4 (CYP3A4) enzyme.[4] This inhibition of CYP3A4 slows the metabolism of Nirmatrelvir, leading to higher and more sustained plasma concentrations, which enhances its antiviral activity.[3]

  • Molnupiravir: Molnupiravir is an oral prodrug of the ribonucleoside analog β-D-N4-hydroxycytidine (NHC).[5][6] After administration, it is converted to NHC, which is then phosphorylated to its active triphosphate form (NHC-TP) within host cells.[5][7] NHC-TP is incorporated into the viral RNA by the RNA-dependent RNA polymerase (RdRp), leading to an accumulation of mutations in the viral genome through a process known as "viral error catastrophe" or "lethal mutagenesis."[8] This high mutational load results in the production of non-viable viral particles, thus inhibiting replication.[9]

  • Remdesivir: Remdesivir is an adenosine (B11128) nucleotide analog prodrug that is administered intravenously.[10] Inside the cell, it is metabolized to its active triphosphate form (RDV-TP).[11] RDV-TP acts as a direct-acting antiviral by competing with adenosine triphosphate (ATP) for incorporation into the nascent viral RNA chain by the RdRp.[12] Once incorporated, Remdesivir causes delayed chain termination, effectively stopping viral RNA synthesis.[11]

Signaling Pathway: SARS-CoV-2 Replication and Points of Antiviral Intervention

SARS_CoV_2_Replication cluster_host_cell Host Cell cluster_drugs Antiviral Intervention Viral_Entry 1. Viral Entry (Spike Protein & ACE2) Uncoating 2. Uncoating & RNA Release Viral_Entry->Uncoating Translation 3. Translation of Polyproteins Uncoating->Translation Proteolytic_Cleavage 4. Proteolytic Cleavage (Mpro/3CLpro) Translation->Proteolytic_Cleavage Replication_Transcription_Complex 5. Formation of Replication- Transcription Complex (RTC) Proteolytic_Cleavage->Replication_Transcription_Complex RNA_Replication 6. RNA Replication (RdRp) Replication_Transcription_Complex->RNA_Replication Viral_Assembly 7. Viral Protein Synthesis & Assembly RNA_Replication->Viral_Assembly Exocytosis 8. Viral Release (Exocytosis) Viral_Assembly->Exocytosis Nirmatrelvir Nirmatrelvir (Paxlovid) Nirmatrelvir->Proteolytic_Cleavage Inhibits Molnupiravir Molnupiravir Molnupiravir->RNA_Replication Induces Mutations Remdesivir Remdesivir Remdesivir->RNA_Replication Inhibits (Chain Termination) RCT_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Randomization Randomization (1:1) Informed_Consent->Randomization Treatment_Arm Treatment Arm (e.g., Nirmatrelvir/Ritonavir) Randomization->Treatment_Arm Placebo_Arm Placebo Arm Randomization->Placebo_Arm Treatment_Period 5-Day Treatment Period Treatment_Arm->Treatment_Period Oral, twice daily Placebo_Arm->Treatment_Period Oral, twice daily Follow_Up Follow-up (e.g., 28 Days) Treatment_Period->Follow_Up Endpoint_Analysis Primary Endpoint Analysis (Hospitalization/Death) Follow_Up->Endpoint_Analysis Safety_Analysis Safety & Tolerability Analysis Follow_Up->Safety_Analysis

References

Pharmacokinetic Profile: A Comparative Analysis of PF-0713 and Propofol

Author: BenchChem Technical Support Team. Date: December 2025

A direct pharmacokinetic comparison between PF-0713 and the widely used anesthetic agent propofol (B549288) cannot be provided at this time. Extensive searches for publicly available scientific literature and clinical trial data regarding a compound specifically identified as "this compound" have not yielded any relevant results. This suggests that "this compound" may be an internal development code, a misidentified compound, or a drug candidate for which no public data has been released.

Consequently, this guide will focus on providing a comprehensive overview of the pharmacokinetic properties of propofol, a cornerstone of modern anesthesia, supported by established experimental data. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals.

Propofol: A Detailed Pharmacokinetic Overview

Propofol (2,6-diisopropylphenol) is a short-acting, intravenously administered hypnotic agent. Its favorable pharmacokinetic profile, characterized by rapid onset and offset of action, allows for precise control of the depth of anesthesia and sedation.

Quantitative Pharmacokinetic Data for Propofol

The pharmacokinetic parameters of propofol can vary depending on the patient population (e.g., age, weight, organ function) and the duration of infusion. The following table summarizes typical pharmacokinetic values reported in adult patients.

Pharmacokinetic ParameterValueReference
Volume of Distribution (Vd) 2-10 L/kg[1]
Clearance (CL) 20-30 mL/kg/min[2]
Elimination Half-life (t½) Biphasic: Initial (alpha) phase 2-8 minutes; Terminal (beta) phase 1-3 hours[3]
Protein Binding 97-99%[1]
Onset of Action 15-30 seconds[1]
Duration of Action (single bolus) 5-10 minutes[3]
Experimental Protocols for Propofol Pharmacokinetic Studies

The determination of propofol's pharmacokinetic parameters typically involves the following key experimental steps:

1. Study Design:

  • Participants: Healthy adult volunteers or specific patient populations (e.g., ICU patients, children) are recruited.

  • Dosing: Propofol is administered intravenously, either as a single bolus injection or a continuous infusion.

  • Sampling: Serial blood samples are collected at predefined time points before, during, and after drug administration.

2. Sample Analysis:

  • Sample Preparation: Blood samples are processed to separate plasma.

  • Analytical Method: High-performance liquid chromatography (HPLC) with fluorescence or mass spectrometric detection is a common and robust method for quantifying propofol concentrations in plasma.

3. Pharmacokinetic Modeling:

  • The plasma concentration-time data are analyzed using pharmacokinetic software (e.g., NONMEM).

  • The data are typically fitted to a multi-compartment model (often a two or three-compartment model) to describe the distribution and elimination phases of the drug.

  • This modeling allows for the calculation of key pharmacokinetic parameters such as volume of distribution, clearance, and half-life.

Metabolism and Elimination

Propofol is extensively metabolized in the liver, primarily through glucuronide conjugation to form inactive metabolites.[4] These metabolites are then excreted by the kidneys.[4] Less than 1% of the administered dose is excreted unchanged in the urine.[2] The high clearance of propofol, often exceeding hepatic blood flow, suggests the involvement of extrahepatic metabolism.[2]

Visualizing Experimental Workflow

The following diagram illustrates a typical workflow for a clinical pharmacokinetic study of an intravenous drug like propofol.

Pharmacokinetic_Study_Workflow cluster_planning Phase 1: Study Planning & Setup cluster_execution Phase 2: Clinical Execution cluster_analysis Phase 3: Bioanalysis & Data Interpretation P1 Protocol Design & Ethics Approval P2 Subject Recruitment & Informed Consent P1->P2 E1 Drug Administration (IV Bolus or Infusion) P2->E1 E2 Serial Blood Sampling E1->E2 E3 Sample Processing (Plasma Separation) E2->E3 A1 Quantification of Drug Concentration (e.g., HPLC) E3->A1 A2 Pharmacokinetic Modeling A1->A2 A3 Data Analysis & Parameter Calculation A2->A3 R1 Study Report & Publication A3->R1 Final Report

Caption: A generalized workflow for a clinical pharmacokinetic study.

References

Unveiling the Sedative Landscape: A Comparative Look at Propofol Analogues and Alternative Sedatives

Author: BenchChem Technical Support Team. Date: December 2025

Absence of direct head-to-head clinical trial data for the specific propofol (B549288) analogue PF-0713 necessitates a broader comparative analysis of its parent compound, propofol, against other commonly used sedatives. This guide provides an objective comparison for researchers, scientists, and drug development professionals, summarizing available experimental data, outlining methodologies, and visualizing key pathways to inform future research and development in sedation.

While specific head-to-head studies and detailed experimental data for the sedative this compound are not publicly available, it has been identified as an analogue of propofol. The development of propofol analogues is often aimed at improving upon the characteristics of the parent compound, such as reducing injection-site pain. In the absence of specific data for this compound, this guide will focus on a comprehensive comparison of propofol with other major classes of sedatives, including benzodiazepines and dexmedetomidine, based on available scientific literature.

Quantitative Data Summary: Propofol vs. Other Sedatives

The following tables summarize key quantitative data from comparative studies of major sedative agents.

Table 1: Efficacy and Recovery in ICU Sedation

Outcome MeasurePropofolBenzodiazepines (Midazolam, Lorazepam)Key Findings
Time to Extubation ShorterLongerPropofol is associated with a more rapid and predictable time to awakening and extubation.[1]
ICU Length of Stay ShorterLongerPatients sedated with propofol tend to have a shorter stay in the ICU.[2]
Probability of ICU Discharge (28 days) Higher (78.9% vs. 69.5% for midazolam; 79.2% vs. 71.9% for lorazepam)LowerPropofol-treated patients showed a statistically higher probability of being discharged from the ICU within 28 days.[3]
Probability of Ventilator Removal (28 days) Higher (84.4% vs. 75.1% for midazolam; 84.3% vs. 78.8% for lorazepam)LowerPatients on propofol were more likely to be weaned off mechanical ventilation sooner.[3]

Table 2: Safety and Adverse Events

Adverse EventPropofolBenzodiazepinesDexmedetomidineKey Findings
Hospital Mortality LowerHigherLowerStudies have shown a reduced risk of mortality in patients treated with propofol compared to benzodiazepines.[1][3][4] Dexmedetomidine has also been associated with lower mortality rates compared to propofol in some studies.[5][6]
Delirium Lower incidenceHigher incidenceLower incidenceBenzodiazepine use is an independent risk factor for delirium.[1] Dexmedetomidine may reduce the duration of delirium compared to propofol.[5][6]
Hypotension More pronouncedLess pronouncedCan cause hypotension and bradycardiaPropofol has more significant hemodynamic effects, with potential for a 30% or more drop in blood pressure.[7]
Respiratory Depression SignificantSignificantLess pronouncedBoth propofol and benzodiazepines can cause respiratory depression, an effect that is increased when used in combination.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of typical experimental protocols used in the evaluation of sedative agents.

Protocol 1: Comparative Efficacy of Sedatives in Mechanically Ventilated ICU Patients
  • Study Design: A prospective, randomized, controlled clinical trial.[8][9]

  • Patient Population: Adult ICU patients requiring mechanical ventilation and continuous sedation.

  • Intervention: Patients are randomized to receive either a propofol-based or a benzodiazepine-based sedation regimen.

  • Primary Outcome Measures:

    • Time to achieve target sedation level (e.g., using the Richmond Agitation-Sedation Scale - RASS).

    • Duration of mechanical ventilation.

    • ICU length of stay.

  • Secondary Outcome Measures:

    • Incidence and duration of delirium (assessed using the Confusion Assessment Method for the ICU - CAM-ICU).

    • Adverse events (e.g., hypotension, bradycardia, respiratory depression).

    • Mortality rates.

  • Data Collection: Regular assessment of sedation levels, delirium status, vital signs, and ventilator parameters.

  • Statistical Analysis: Comparison of primary and secondary outcomes between the two groups using appropriate statistical tests (e.g., t-tests, chi-square tests, survival analysis).

Protocol 2: Preclinical Evaluation of a Novel Sedative Agent in an Animal Model
  • Animal Model: Rodents (e.g., rats, mice) are commonly used.

  • Experimental Groups:

    • Control group (vehicle).

    • Reference sedative group (e.g., propofol).

    • Experimental sedative group (at various doses).

  • Procedures:

    • Loss of Righting Reflex (LORR): A measure of hypnotic effect. The time from administration of the agent until the animal is unable to right itself when placed on its back is recorded.

    • Sedation Scoring: Behavioral observation to assess the level of sedation.

    • Hemodynamic Monitoring: Continuous monitoring of blood pressure and heart rate.

    • Respiratory Monitoring: Measurement of respiratory rate and oxygen saturation.

  • Data Analysis: Dose-response curves are generated to determine the effective dose (ED50) for hypnosis and sedation. Adverse effect profiles are compared between the experimental and reference groups.

Signaling Pathways and Experimental Workflows

Mechanism of Action: GABA-A Receptor Modulation

Most sedatives, including propofol and benzodiazepines, exert their effects by modulating the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter in the central nervous system.[10][11][12][13][14][15]

GABAA_Pathway cluster_neuron Postsynaptic Neuron GABAA_Receptor GABA-A Receptor (Chloride Ion Channel) Chloride Cl- Influx GABAA_Receptor->Chloride Opens Channel GABA GABA GABA->GABAA_Receptor Binds Propofol Propofol / Analogues Propofol->GABAA_Receptor Potentiates GABA effect (Positive Allosteric Modulator) Benzodiazepines Benzodiazepines Benzodiazepines->GABAA_Receptor Potentiates GABA effect (Positive Allosteric Modulator) Hyperpolarization Neuronal Hyperpolarization Chloride->Hyperpolarization Sedation Sedation / Hypnosis Hyperpolarization->Sedation

Caption: GABA-A Receptor Signaling Pathway for Sedation.

Typical Workflow for Sedative Clinical Trial

The following diagram illustrates a typical workflow for a clinical trial designed to evaluate a new sedative agent.[8][16][17]

Clinical_Trial_Workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase cluster_postmarket Post-Marketing A In Vitro Studies (Receptor Binding Assays) B Animal Model Studies (Efficacy & Safety) A->B C Phase I (Safety & Pharmacokinetics in Healthy Volunteers) B->C IND Submission D Phase II (Efficacy & Dose-Ranging in Patients) C->D E Phase III (Large-Scale Comparative Efficacy & Safety) D->E F Regulatory Review & Approval E->F G Phase IV (Long-term Safety & Effectiveness Monitoring) F->G Post-Approval Studies

Caption: General Workflow of Sedative Drug Development.

References

Validating the Sedative Effects of PF-0713 (Ciprofol/HSK3486): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the sedative effects of PF-0713, also known as ciprofol or HSK3486, with the widely used anesthetic agent, propofol (B549288). The information presented is based on available preclinical and clinical experimental data to assist researchers and drug development professionals in evaluating this novel sedative agent.

Overview of this compound (Ciprofol/HSK3486)

This compound, chemically identified as (R)-2-(1-cyclopropylethyl)-6-isopropylphenol, is a novel 2,6-disubstituted phenol (B47542) derivative and a structural analogue of propofol.[1] It is a potent, short-acting intravenous sedative-hypnotic agent.[2] Like propofol, this compound acts as a positive allosteric modulator and a direct agonist of the gamma-aminobutyric acid type A (GABA\u2090) receptor, which is the primary inhibitory neurotransmitter receptor in the central nervous system.[2][3] The introduction of a cyclopropyl (B3062369) group into its structure is believed to enhance its binding affinity to the GABA\u2090 receptor, resulting in a higher potency compared to propofol.[1][4]

Comparative Efficacy and Potency

Experimental data from both preclinical and clinical studies have demonstrated the sedative and hypnotic properties of this compound, often showing a higher potency than propofol.

Preclinical Data

In preclinical animal models, this compound has shown a rapid onset of hypnosis, similar to propofol, but with a higher therapeutic index.

Table 1: Preclinical Sedative Effects of this compound (HSK3486) vs. Propofol in Animal Models

ParameterAnimal ModelThis compound (HSK3486)PropofolKey Findings
Hypnotic Potency Rats~4-5 fold higher than propofol-HSK3486 induced hypnosis at lower doses compared to propofol.[2]
Therapeutic Index Rats~1.5 times that of propofol-HSK3486 demonstrated a wider safety margin in rats.[2]
Cardiovascular Effects Rats4 mg/kg reduced Mean Arterial Pressure (MAP) by 20%16 mg/kg reduced MAP by 30%HSK3486 showed a less pronounced effect on blood pressure for a similar duration of loss of righting reflex (LORR).[2][5]
Hypnosis Induction DogsRapid onset of hypnosisRapid onset of hypnosisBoth agents induced hypnosis quickly following intravenous administration.[2]
Clinical Data

Multiple clinical trials have compared the sedative and anesthetic efficacy of this compound (ciprofol) with propofol in various procedural settings.

Table 2: Clinical Efficacy of this compound (Ciprofol) vs. Propofol for Sedation and Anesthesia Induction

EndpointProcedureThis compound (Ciprofol) DosePropofol DoseResults
Success Rate of Sedation Painless Hysteroscopy0.53 mg/kg (ED₉₅)2.16 mg/kg (ED₉₅)Ciprofol demonstrated a potency ratio of approximately 4.1:1.0 over propofol.[6]
Success Rate of Sedation Outpatient Hysteroscopy0.444 mg/kg (ED₅₀)1.985 mg/kg (ED₅₀)The potency-ratio of ciprofol to propofol was determined to be 1.0:4.5.[7]
Induction Success Rate General AnesthesiaNot specifiedNot specifiedCiprofol showed similar advantages to propofol in terms of induction success rate.[8]
Time to Full Alertness Procedural Sedation/AnesthesiaMay be prolonged-Some studies suggest a potentially longer time to full alertness with ciprofol.[8]

Safety Profile Comparison

A key area of investigation for this compound has been its safety profile, particularly in comparison to the known side effects of propofol.

Table 3: Comparative Safety Profile of this compound (Ciprofol) vs. Propofol in Clinical Trials

Adverse EventThis compound (Ciprofol)PropofolKey Findings
Injection Site Pain Significantly lower incidenceHigher incidenceClinical trials consistently report a significantly lower incidence of pain on injection with ciprofol.[6][8]
Hypotension May be reduced-Some studies suggest a reduced risk of hypotension with ciprofol compared to propofol.[8]
Respiratory Depression May be reduced-Evidence suggests a potential for reduced respiratory depression with ciprofol.[6][8]

Experimental Protocols

Preclinical Sedative Effect Assessment in Rats
  • Animal Model: Sprague-Dawley rats.

  • Drug Administration: Intravenous (IV) bolus injection of HSK3486 or propofol.

  • Endpoint: Loss of Righting Reflex (LORR). The inability of the rat to right itself within 30 seconds when placed on its back was considered as the endpoint for hypnosis.

  • Cardiovascular Monitoring: Telemetry experiments to measure Mean Arterial Pressure (MAP) following drug administration.[2][5]

Clinical Trial Protocol for Sedation in Painless Hysteroscopy
  • Study Design: Randomized, double-blind, dose-response study.

  • Patient Population: Adult female patients undergoing elective hysteroscopy.

  • Intervention: Patients were allocated to receive a single intravenous bolus of either ciprofol (at varying doses) or propofol (at varying doses).

  • Primary Endpoint: Success rates of anesthesia induction, defined as achieving a Modified Observer's Assessment of Alertness/Sedation (MOAA/S) score of ≤1 within 2 minutes.

  • Data Analysis: Probit regression was used to estimate the ED₅₀ (dose for 50% response) and ED₉₅ (dose for 95% response).[6]

Mechanism of Action and Signaling Pathway

This compound (ciprofol) exerts its sedative effects by enhancing the function of the GABA\u2090 receptor, a ligand-gated ion channel. Binding of this compound to the GABA\u2090 receptor increases the influx of chloride ions into the neuron, leading to hyperpolarization of the cell membrane and inhibition of neuronal firing.[9][10]

GABAA_Signaling_Pathway cluster_neuron Postsynaptic Neuron cluster_synapse GABAA_receptor GABA-A Receptor Chloride_channel Chloride (Cl-) Channel (Open) GABAA_receptor->Chloride_channel Opens Hyperpolarization Membrane Hyperpolarization Chloride_channel->Hyperpolarization Cl- Influx Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Sedation Sedative Effect Reduced_Excitability->Sedation PF0713 This compound (Ciprofol) PF0713->GABAA_receptor Binds to allosteric site GABA GABA GABA->GABAA_receptor Binds to agonist site

Caption: this compound's mechanism of action at the GABA-A receptor.

Conclusion

This compound (ciprofol/HSK3486) is a potent sedative-hypnotic agent with a mechanism of action similar to propofol but with a higher potency. Clinical data suggests a comparable efficacy for sedation and anesthesia induction to propofol, with a potentially improved safety profile, notably a significantly lower incidence of injection site pain. Further research and clinical experience will continue to define its role in clinical practice as an alternative sedative agent.

References

No Publicly Available Data for PF-0713 Side Effects Prevents Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparative analysis of the side effects of a compound referred to as PF-0713 cannot be conducted at this time due to a lack of publicly available information. Searches for "this compound side effects," "this compound mechanism of action," and "this compound clinical trials" did not yield any specific data related to a therapeutic agent with this identifier.

The initial investigation into the side effects and mechanism of action for a compound designated this compound has revealed no relevant, publicly accessible scientific literature, clinical trial data, or regulatory documentation. The information necessary to fulfill the user's request for a comparative analysis, including quantitative data on side effects, experimental protocols, and signaling pathways, is not available in the public domain.

It is possible that "this compound" is an internal development code for a compound that has not yet been disclosed publicly, or the identifier may be incorrect. Without foundational information on the compound's biological activity and safety profile, a comparison with other therapeutic alternatives is not feasible.

Further analysis is contingent on the availability of specific data for a compound accurately identified as this compound. Researchers and drug development professionals are advised to consult internal documentation or await public disclosure of information related to this compound.

Benchmarking PF-0713: A Comparative Analysis Against Novel Anesthetic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the investigational anesthetic agent PF-0713, a novel propofol (B549288) analog, against other recently developed anesthetic agents. Due to the limited publicly available preclinical data for this compound, this guide utilizes data from other novel propofol analogs as a surrogate to provide a meaningful benchmark. The primary comparators included are MOC-etomidate and remimazolam (B1679269) (CNS-7056), selected for their innovative "soft drug" design and their shared mechanism of action as positive allosteric modulators of the γ-aminobutyric acid type A (GABAA) receptor.

The development of new intravenous anesthetic agents is driven by the pursuit of compounds with rapid onset and offset, predictable metabolism, and improved safety profiles, particularly concerning hemodynamic stability and side effects.[1] Like propofol, these novel agents are designed to enhance the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system, leading to sedation and hypnosis.[2]

Mechanism of Action: GABAA Receptor Modulation

The primary molecular target for this compound and the comparator agents is the GABAA receptor, a ligand-gated ion channel.[2] Binding of these agents to an allosteric site on the receptor potentiates the effect of GABA, increasing the influx of chloride ions into the neuron. This hyperpolarization of the neuronal membrane makes it more difficult for an action potential to be generated, thus producing the anesthetic state. The "soft drug" approach, utilized in the design of agents like MOC-etomidate and remimazolam, involves incorporating metabolically labile ester linkages, allowing for rapid hydrolysis by tissue and plasma esterases into inactive metabolites.[3][4] This design aims for a more controlled and predictable anesthetic experience with a rapid recovery profile.

GABAA_Signaling cluster_membrane Neuronal Membrane cluster_effects Cellular Effects GABAA_receptor GABAA Receptor Chloride_channel Chloride (Cl-) Channel GABAA_receptor->Chloride_channel Opens Anesthetic Anesthetic Agent (e.g., this compound, Propofol) Anesthetic->GABAA_receptor Binds to allosteric site GABA GABA GABA->GABAA_receptor Binds to orthosteric site Hyperpolarization Hyperpolarization Chloride_channel->Hyperpolarization Cl- influx Neuronal_inhibition Neuronal Inhibition Hyperpolarization->Neuronal_inhibition Anesthesia Anesthesia Neuronal_inhibition->Anesthesia

GABAA Receptor Signaling Pathway

Comparative Preclinical Data

The following tables summarize key preclinical pharmacodynamic and pharmacokinetic parameters of propofol and the novel anesthetic agents MOC-etomidate and remimazolam. As specific data for this compound is not yet publicly available, the data for novel propofol analogs are presented as a likely proxy.

Table 1: Pharmacodynamic Comparison

ParameterPropofolMOC-etomidateRemimazolam (CNS-7056)
Hypnotic Potency (ED50 in rats) 4.1 ± 0.3 mg/kg[5]5.2 ± 1 mg/kg[5]~0.1-0.2 mg/kg (estimated from human studies)[6]
Onset of Action RapidRapidRapid
Duration of Action (Loss of Righting Reflex in rats) 9.7 ± 3.5 min (at ~equi-hypnotic dose)[5]55 ± 11 sec (at 4x ED50)[5]Shorter than midazolam[7]
Primary Mechanism GABAA Receptor Positive Allosteric ModulatorGABAA Receptor Positive Allosteric ModulatorGABAA Receptor Positive Allosteric Modulator

Table 2: Pharmacokinetic Comparison

ParameterPropofolMOC-etomidateRemimazolam (CNS-7056)
Metabolism Hepatic (glucuronidation)Rapid hydrolysis by non-specific esterasesRapid hydrolysis by tissue esterases[7]
In-vitro Half-life (human liver S9 fraction) > 40 min[5]4.4 min[5]N/A
Primary Metabolite Inactive glucuronide conjugatesInactive carboxylic acid metabolite[5]Inactive carboxylic acid metabolite (CNS 7054)[7]
Active Metabolites NoNoNo

Experimental Protocols

In Vivo Assessment of Anesthetic Potency (Loss of Righting Reflex)

This protocol is a standard method for determining the hypnotic potency (ED50) of an anesthetic agent in rodents.

LORR_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Data Analysis Animal_acclimation Animal Acclimation (e.g., Sprague-Dawley rats) Drug_preparation Drug Preparation (Vehicle and Test Articles) IV_administration Intravenous Administration (Bolus injection) Drug_preparation->IV_administration Assess_LORR Assess Loss of Righting Reflex (Place animal on back) IV_administration->Assess_LORR Record_duration Record Duration of LORR (Time until self-righting) Assess_LORR->Record_duration Dose_response Dose-Response Curve Generation Record_duration->Dose_response ED50_calculation ED50 Calculation (Probit analysis) Dose_response->ED50_calculation

Experimental Workflow for LORR Assay
  • Animal Models: Adult male Sprague-Dawley rats are commonly used. Animals are acclimated to the laboratory environment for at least one week prior to experimentation.

  • Drug Administration: The anesthetic agent is administered intravenously (e.g., via a lateral tail vein) as a bolus injection. A range of doses is tested to establish a dose-response relationship.

  • Assessment of Anesthesia: Immediately following injection, the animal is placed in a supine position. The loss of the righting reflex (LORR) is defined as the inability of the animal to right itself within a specified time (e.g., 30 seconds).

  • Data Analysis: The percentage of animals exhibiting LORR at each dose is recorded. The ED50, the dose at which 50% of the animals lose their righting reflex, is then calculated using statistical methods such as probit analysis. The duration of LORR is also recorded as the time from the loss of the reflex until the animal voluntarily rights itself.

In Vitro GABAA Receptor Modulation Assay (Two-Electrode Voltage Clamp)

This electrophysiological technique is used to measure the effect of a compound on the function of the GABAA receptor expressed in a heterologous system, such as Xenopus oocytes.

  • Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNAs encoding the subunits of the desired GABAA receptor subtype (e.g., α1β2γ2). The oocytes are then incubated for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording: A two-electrode voltage-clamp setup is used to clamp the oocyte membrane potential at a holding potential (e.g., -60 mV).

  • Compound Application: The oocyte is perfused with a baseline solution, followed by the application of GABA at a concentration that elicits a submaximal response (e.g., EC10-EC20). The test compound is then co-applied with GABA, and the change in the GABA-evoked current is measured.

  • Data Analysis: The potentiation of the GABA-evoked current by the test compound is calculated as a percentage increase over the baseline GABA response. Concentration-response curves are generated to determine the EC50 of the compound for GABAA receptor modulation.

Conclusion

The development of novel anesthetic agents such as this compound, MOC-etomidate, and remimazolam represents a significant advancement in the field of anesthesiology. The "soft drug" design principle, which allows for rapid and predictable metabolism, offers the potential for improved safety and faster recovery times compared to traditional agents. While direct comparative data for this compound is not yet available, its classification as a propofol analog suggests it will likely share a similar GABAA receptor-mediated mechanism of action. Further preclinical and clinical studies are necessary to fully elucidate the pharmacodynamic and pharmacokinetic profile of this compound and to definitively establish its place in the anesthetic armamentarium. The experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of these promising new anesthetic agents.

References

In Vivo Comparison Guide: A Case Study on the Enantiomers of the HIV-1 Capsid Inhibitor PF74

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "PF-0713" did not yield any publicly available scientific literature or experimental data. Therefore, this guide presents a comparative analysis of the enantiomers of a well-documented HIV-1 capsid inhibitor, PF74 , as an illustrative example to fulfill the user's request for a detailed comparison guide. The data and methodologies presented below pertain to PF74 and not to a compound with the identifier this compound.

This guide provides a comprehensive comparison of the racemic, (S)-, and (R)-enantiomers of PF74, a small molecule inhibitor that targets the HIV-1 capsid protein (CA). The information is intended for researchers, scientists, and professionals in the field of drug development.

Data Presentation: Quantitative Comparison of PF74 Enantiomers

The following table summarizes the key quantitative data from in vitro and computational studies comparing the biological activity of the (S)- and (R)-enantiomers of PF74. A significant difference in potency is observed, with the (S)-enantiomer being substantially more active.

Parameter(S)-PF74(R)-PF74Racemic PF74Reference
Antiviral Activity (IC50) 1.5 µM19 µMNot Reported[1][2]
Computational Binding Energy (ΔG) -73.8 kcal/mol-55.8 kcal/molNot Applicable[1]
Metabolic Stability (t1/2 in HLMs) < 1 minNot Reported< 1 min[3][4][5]

HLMs: Human Liver Microsomes

Experimental Protocols

Detailed methodologies for the key experiments that generated the comparative data are outlined below.

Enantiomeric Resolution and Preparation

Highly enantioenriched samples of (S)- and (R)-PF74 were generated from racemic PF74 using preparative chiral High-Performance Liquid Chromatography (HPLC). The enantiomeric ratio of the resolved samples was determined to be ≥98% for each enantiomer.[1]

In Vitro Antiviral Activity Assay

The antiviral activity of each enantiomer was evaluated in HEK293T cells to determine their ability to inhibit the infectivity of an HIV viral vector (CSGW-VSV-G).[1]

  • Cell Line: Human Embryonic Kidney (HEK) 293T cells.

  • Viral Vector: CSGW-VSV-G, a lentiviral vector pseudotyped with the Vesicular Stomatitis Virus G protein.

  • Procedure:

    • HEK293T cells were seeded in appropriate multi-well plates.

    • Cells were treated with serial dilutions of the individual PF74 enantiomers.

    • Following treatment, cells were infected with the HIV-1 viral vector.

    • The level of infection was quantified, typically by measuring the expression of a reporter gene (e.g., GFP) encoded by the viral vector.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves using a suitable curve-fitting model (e.g., the Hill equation).[2]

Computational Docking and Binding Energy Calculation

To understand the structural basis for the difference in activity, computational docking studies were performed.

  • Software: Schrödinger Suite.

  • Procedure:

    • The crystal structure of the HIV-1 CA hexamer was used as the receptor.

    • The (S)- and (R)-enantiomers of PF74 were docked into the known binding site at the interface between the N-terminal and C-terminal domains of adjacent CA monomers.

    • The binding poses and interactions with key amino acid residues (e.g., Gln63, Lys70, Asn57) were analyzed.

  • Binding Energy Calculation: The binding energy (ΔG) for the docked conformation of each enantiomer was calculated using the Molecular Mechanics Generalized Born Surface Area (MM-GBSA) method to estimate the favorability of the interaction.[1]

Metabolic Stability Assay

The metabolic stability of PF74 was assessed using in vitro liver microsome assays.

  • System: Human Liver Microsomes (HLMs) and Mouse Liver Microsomes (MLMs).

  • Procedure:

    • PF74 was incubated with liver microsomes in the presence of NADPH (a necessary cofactor for cytochrome P450 enzymes).

    • Samples were taken at various time points and the reaction was quenched.

    • The concentration of the remaining parent compound (PF74) was quantified using Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: The half-life (t1/2) of the compound was determined from the rate of its disappearance over time.[3][4]

Visualizations: Diagrams of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the workflow used to compare the enantiomers of PF74.

G cluster_prep Sample Preparation cluster_eval Comparative Evaluation cluster_results Data Analysis racemic Racemic PF74 chiral_hplc Chiral HPLC Resolution racemic->chiral_hplc metabolism Metabolic Stability (Liver Microsomes) racemic->metabolism s_pf74 (S)-PF74 (≥98% er) chiral_hplc->s_pf74 r_pf74 (R)-PF74 (≥98% er) chiral_hplc->r_pf74 invitro In Vitro Antiviral Assay (HEK293T cells) s_pf74->invitro computation Computational Docking (HIV-1 CA Hexamer) s_pf74->computation r_pf74->invitro r_pf74->computation ic50 IC50 Determination invitro->ic50 binding_energy Binding Energy (ΔG) computation->binding_energy half_life Half-life (t1/2) metabolism->half_life

Caption: Workflow for the resolution and comparative evaluation of PF74 enantiomers.

Mechanism of Action: HIV-1 Capsid Inhibition

This diagram illustrates the mechanism by which PF74 inhibits HIV-1 replication by targeting the viral capsid.

G cluster_hiv HIV-1 Early Replication Cycle cluster_pf74 PF74 Action entry Viral Entry uncoating Capsid Uncoating entry->uncoating rt Reverse Transcription uncoating->rt nuclear_import Nuclear Import of Pre-Integration Complex rt->nuclear_import integration Integration into Host DNA nuclear_import->integration pf74 PF74 pf74->uncoating Destabilizes Capsid (High Conc.) pf74->nuclear_import Competes with CPSF6/NUP153 (Low Conc.)

Caption: PF74 inhibits HIV-1 by destabilizing the capsid and blocking nuclear import.

Logical Relationship of Enantiomer Comparison

The following diagram outlines the logical flow from molecular structure to observed biological activity for the PF74 enantiomers.

G cluster_structure Molecular Properties cluster_interaction Target Interaction cluster_activity Biological Outcome s_enantiomer (S)-PF74 (Specific 3D Shape) s_binding Favorable Binding to HIV-1 Capsid (ΔG = -73.8 kcal/mol) s_enantiomer->s_binding r_enantiomer (R)-PF74 (Mirror Image 3D Shape) r_binding Less Favorable Binding to HIV-1 Capsid (ΔG = -55.8 kcal/mol) r_enantiomer->r_binding s_activity High Antiviral Potency (IC50 = 1.5 µM) s_binding->s_activity r_activity Low Antiviral Potency (IC50 = 19 µM) r_binding->r_activity

Caption: Relationship between stereochemistry, binding affinity, and antiviral potency.

References

Comparative Analysis of PF-0713's Mechanism of Action: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on a compound explicitly named "PF-0713" is limited. Based on available data from Pfizer's portfolio and the context of mechanism of action studies, this guide will focus on PF-04449913 (Glasdegib) , a potent and selective inhibitor of the Smoothened (SMO) receptor within the Hedgehog (Hh) signaling pathway. This guide will compare its performance with other well-established SMO inhibitors.

This document provides a comprehensive comparison of PF-04449913 (Glasdegib) with other Smoothened (SMO) inhibitors, offering researchers, scientists, and drug development professionals a detailed overview of their mechanisms, performance, and the experimental protocols used for their validation.

Mechanism of Action: Targeting the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is a crucial regulator of cellular processes during embryonic development and is largely inactive in adult tissues.[1][2] However, aberrant reactivation of this pathway is implicated in the development and progression of various cancers, including basal cell carcinoma (BCC) and acute myeloid leukemia (AML).[1][3]

The canonical Hh pathway is initiated by the binding of a Hedgehog ligand (such as Sonic Hedgehog, Shh) to the Patched (PTCH1) receptor.[1] This binding relieves the inhibition that PTCH1 exerts on Smoothened (SMO), a seven-transmembrane protein.[2][4] The activation of SMO leads to a downstream signaling cascade culminating in the activation and nuclear translocation of glioma-associated oncogene (GLI) transcription factors, which regulate the expression of genes involved in cell proliferation, survival, and differentiation.[1][5]

PF-04449913 (Glasdegib) and its alternatives are small-molecule inhibitors that directly bind to and inhibit the SMO receptor.[3][6] This action blocks the downstream signaling cascade, thereby preventing the activation of GLI transcription factors and inhibiting the growth of Hh-dependent tumors.[7][8]

Quantitative Comparison of SMO Inhibitors

The following table summarizes key quantitative data for PF-04449913 and other notable SMO inhibitors, providing a basis for comparing their potency and pharmacokinetic profiles.

Compound Target IC50 (nM) Key Indications Oral Bioavailability Common Adverse Events
PF-04449913 (Glasdegib) Smoothened (SMO)4 nM (human SMO)Acute Myeloid Leukemia (AML)55% (predicted in humans)Dysgeusia, muscle spasms, alopecia, decreased appetite
Vismodegib (GDC-0449) Smoothened (SMO)3 nMBasal Cell Carcinoma (BCC)~32%Muscle spasms, alopecia, dysgeusia, weight loss, fatigue
Sonidegib (LDE-225) Smoothened (SMO)1.3 nM (mouse), 2.5 nM (human)Basal Cell Carcinoma (BCC)Not explicitly stated, but orally administeredMuscle spasms, alopecia, dysgeusia, nausea, increased creatine (B1669601) kinase
Taladegib (LY2940680) Smoothened (SMO)~1.8 nMInvestigational (various cancers, IPF)Not explicitly stated, but orally availableNot fully established in approved context

Note: IC50 values and bioavailability can vary depending on the specific assay conditions and species studied. The data presented here are compiled from various preclinical and clinical sources for comparative purposes.

Experimental Protocols

Detailed methodologies are crucial for the cross-validation of a compound's mechanism of action. Below are protocols for key experiments used to characterize SMO inhibitors.

Hedgehog Pathway Luciferase Reporter Assay

This cell-based assay is a cornerstone for quantifying the activity of the Hh pathway and the inhibitory effect of compounds like PF-04449913. It relies on a cell line engineered to express a luciferase reporter gene under the control of a GLI-responsive promoter.

Objective: To measure the dose-dependent inhibition of Hh pathway signaling by a test compound.

Materials:

  • NIH/3T3 or Shh-LIGHT2 cells stably expressing a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control.

  • Sonic Hedgehog-conditioned medium (Shh-CM) or a small molecule SMO agonist (e.g., SAG).

  • Test compounds (e.g., PF-04449913) dissolved in DMSO.

  • Dual-Luciferase® Reporter Assay System.

  • 96-well cell culture plates.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the reporter cell line into 96-well plates at an appropriate density and allow them to adhere and reach confluence.

  • Compound Treatment: Prepare serial dilutions of the test compound in a low-serum medium.

  • Pathway Activation: Add the test compound dilutions to the cells, followed by the addition of Shh-CM or a SMO agonist to stimulate the Hh pathway. Include control wells with no stimulation (basal activity) and stimulated wells with no inhibitor (maximum activity).

  • Incubation: Incubate the plates for 24-48 hours to allow for pathway activation and reporter gene expression.

  • Cell Lysis: Lyse the cells using the passive lysis buffer provided with the assay kit.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities for each well using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to control for variations in cell number and transfection efficiency. Plot the normalized luciferase activity against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vivo Tumor Xenograft Model

This animal model is essential for evaluating the anti-tumor efficacy of SMO inhibitors in a living system.

Objective: To assess the ability of a test compound to inhibit the growth of Hh-dependent tumors in an in vivo setting.

Materials:

  • Immunocompromised mice (e.g., nude or NSG mice).

  • A cancer cell line with a constitutively active Hh pathway (e.g., medulloblastoma or BCC xenograft).

  • Test compound (e.g., PF-04449913) formulated for oral administration.

  • Vehicle control.

  • Calipers for tumor measurement.

Procedure:

  • Tumor Implantation: Subcutaneously implant the cancer cells into the flanks of the mice.

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Once tumors reach the desired size, randomize the mice into treatment and control groups.

  • Treatment Administration: Administer the test compound or vehicle control to the respective groups daily via oral gavage.

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.

  • Body Weight Monitoring: Monitor the body weight of the mice regularly as an indicator of toxicity.

  • Endpoint: Continue the treatment for a predefined period or until the tumors in the control group reach a maximum allowed size. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis like Gli1 expression).

  • Data Analysis: Plot the average tumor volume over time for each group to assess the anti-tumor efficacy. Statistical analysis (e.g., t-test or ANOVA) can be used to determine the significance of the treatment effect.

Visualizing Mechanisms and Workflows

Diagrams are provided to visually represent the key signaling pathway and a standard experimental workflow.

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Shh Shh Ligand PTCH1 PTCH1 Shh->PTCH1 binds SMO Smoothened (SMO) PTCH1->SMO inhibits SUFU SUFU SMO->SUFU inhibits GLI_inactive GLI (inactive) SUFU->GLI_inactive binds to GLI_active GLI (active) GLI_inactive->GLI_active activation GLI_nucleus GLI GLI_active->GLI_nucleus translocation TargetGenes Target Gene Expression GLI_nucleus->TargetGenes promotes PF04449913 PF-04449913 PF04449913->SMO inhibits

Caption: The Hedgehog signaling pathway and the inhibitory action of PF-04449913 on Smoothened.

Luciferase_Assay_Workflow start Start seed_cells Seed Reporter Cells (96-well plate) start->seed_cells add_compounds Add Serial Dilutions of SMO Inhibitor seed_cells->add_compounds stimulate Stimulate with Shh Ligand/Agonist add_compounds->stimulate incubate Incubate (24-48 hours) stimulate->incubate lyse_cells Lyse Cells incubate->lyse_cells read_luminescence Read Firefly & Renilla Luminescence lyse_cells->read_luminescence analyze Normalize Data & Calculate IC50 read_luminescence->analyze end End analyze->end

Caption: Workflow for a Hedgehog signaling luciferase reporter assay.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of PF-0713

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the recommended disposal procedures for PF-0713, identified as 2,6-BIS((1R)-1-METHYLPROPYL)PHENOL (CAS: 1083093-47-3). Adherence to these guidelines is critical for minimizing risks and maintaining a safe research environment.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound (CAS 1083093-47-3) was located. The following guidance is based on safety data for structurally similar compounds, such as other alkylated phenols. This information should be used as a preliminary guide only. It is imperative to obtain the official SDS from the supplier and consult with your institution's Environmental Health and Safety (EHS) department for definitive disposal protocols.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. Based on data for similar phenolic compounds, this compound should be treated as a hazardous substance.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1][2][3]

  • Hand Protection: Wear appropriate chemical-resistant gloves to prevent skin exposure.[1][3][4]

  • Skin and Body Protection: Wear protective clothing to prevent skin contact.[1][3]

  • Respiratory Protection: If working in a poorly ventilated area or if dusts or aerosols may be generated, use a NIOSH/MSHA approved respirator.[1][2]

Handling Guidelines:

  • Avoid all personal contact, including inhalation of dust, fumes, or vapors.[1][3][5]

  • Wash hands and any exposed skin thoroughly after handling.[1][3][4]

  • Do not eat, drink, or smoke when using this product.[1][4]

  • Use only in a well-ventilated area.[1][3]

  • Keep away from heat, sparks, open flames, and other ignition sources.[1][6]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with all institutional, local, state, and federal regulations. The primary recommendation is to dispose of the compound and its container through a licensed and approved waste disposal contractor.[1][3][4][5][6]

Step 1: Waste Identification and Segregation

  • Identify all waste materials containing this compound. This includes unused product, contaminated labware (e.g., vials, pipette tips, gloves), and any solutions containing the compound.

  • Segregate this compound waste from other laboratory waste streams to ensure proper handling and disposal.

Step 2: Waste Containment and Labeling

  • Solid Waste: Place solid waste, such as contaminated gloves and labware, into a suitable, clearly labeled, and closed container.

  • Liquid Waste: For liquid waste containing this compound, use a designated, leak-proof, and clearly labeled waste container. Ensure the container is compatible with phenolic compounds.

  • All waste containers must be labeled with the words "Hazardous Waste" and the full chemical name: "2,6-BIS((1R)-1-METHYLPROPYL)PHENOL".

Step 3: Storage of Waste

  • Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents, bases, acid anhydrides, and acid chlorides.[2][4]

  • Keep containers tightly closed.[2][4][6]

Step 4: Arranging for Disposal

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.

  • Provide the disposal contractor with all necessary information about the waste, including any available safety data.

Prohibited Disposal Methods:

  • DO NOT dispose of this compound down the drain.[6] Phenolic compounds can be toxic to aquatic life.[4]

  • DO NOT dispose of this compound in regular trash.

  • DO NOT allow the chemical to enter the environment.[1][6]

Accidental Release Measures

In the event of a spill:

  • Evacuate personnel from the immediate area.

  • Remove all sources of ignition.[1][6]

  • Wear appropriate PPE as described above.

  • For small spills, absorb with an inert, non-combustible material (e.g., sand, earth, vermiculite).[5]

  • Collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[5][6]

  • For large spills, contain the spill and prevent it from entering drains or waterways. Contact your institution's EHS for assistance.

Quantitative Data Summary

Since no specific SDS for this compound is available, quantitative data from similar compounds is provided for reference. This data may not be representative of this compound.

Property2,6-Di-tert-butylphenol[4]o-sec-Butylphenol[1]2,6-Diisopropylphenol[2]Di-sec-butylphenol (mixture)[3]
Molecular Formula C14H22OC10H14OC12H18OC14H22O
Molecular Weight 206.33150.22178.27206.32
Appearance White crystalline solidColorless to yellow liquidColorless to yellow liquidColorless to light yellow liquid
Boiling Point 253 °C226-228 °C240 °CNot available
Melting Point 37-39 °CNot available18-20 °CNot available
Flash Point 113 °C102 °C110 °CNot available

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 This compound Disposal Workflow start Start: this compound Waste Generated identify_waste Identify and Segregate Waste (Solid vs. Liquid) start->identify_waste contain_solid Contain Solid Waste in Labeled, Sealed Container identify_waste->contain_solid Solid contain_liquid Contain Liquid Waste in Labeled, Leak-Proof Container identify_waste->contain_liquid Liquid store_waste Store in Designated Hazardous Waste Area contain_solid->store_waste contain_liquid->store_waste contact_ehs Contact EHS or Licensed Waste Disposal Contractor store_waste->contact_ehs provide_info Provide Waste Information (e.g., SDS) contact_ehs->provide_info end End: Proper Disposal provide_info->end

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guidance for Handling PF-0713

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for PF-0713 (2,6-BIS((1R)-1-METHYLPROPYL)PHENOL) was found. The following guidance is based on safety data for similar phenol (B47542) compounds and should be used as a starting point for a comprehensive risk assessment. Researchers should consult with their institution's environmental health and safety (EHS) department for specific handling and disposal protocols.

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound, a GABAA receptor agonist. The procedural guidance herein is designed to answer specific operational questions regarding personal protective equipment (PPE), handling, storage, and disposal.

Hazard Identification and Personal Protective Equipment

Based on data for analogous phenol compounds, this compound is anticipated to be toxic if ingested, inhaled, or in contact with skin. It may cause severe skin irritation and eye damage. All personnel handling this compound must use appropriate personal protective equipment.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Body PartPPE RecommendationSpecifications
Hands Chemical-resistant glovesNitrile or neoprene gloves. Change gloves frequently and immediately if contaminated.
Eyes/Face Safety glasses with side shields or goggles; face shieldUse of a face shield is recommended when there is a splash hazard.
Body Laboratory coatA flame-retardant lab coat is recommended. Ensure it is fully buttoned.
Respiratory Use in a well-ventilated area or chemical fume hoodIf engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.

Experimental Protocols: Safe Handling and Storage

Adherence to proper handling and storage protocols is critical to ensure laboratory safety and maintain the integrity of the compound.

Handling:

  • Engineering Controls: All work with this compound, especially when handling the pure compound or preparing solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Personal Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in laboratory areas.[1]

  • Spill Management: In the event of a spill, evacuate the area and prevent further spread. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

Storage:

  • Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and bases.

  • Labeling: Ensure all containers are clearly labeled with the chemical name and associated hazards.

Disposal Plan

The disposal of this compound and its contaminated materials must be handled as hazardous waste.

  • Waste Characterization: The waste generator is responsible for properly characterizing all waste materials.

  • Containerization: Collect waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless compatibility is known.

  • Disposal Route: Dispose of chemical waste in accordance with all applicable federal, state, and local regulations. Contact your institution's EHS department for specific disposal procedures.

Visual Workflow for Safe Handling of this compound

The following diagram outlines the key steps for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_storage_disposal Storage & Disposal A Review SDS (for similar compounds) and conduct risk assessment B Don appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a certified chemical fume hood B->C D Handle with care to avoid contact and spills C->D E Store in a cool, dry, well-ventilated area D->E F Segregate and label waste appropriately E->F G Dispose of as hazardous waste per institutional guidelines F->G

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PF-0713
Reactant of Route 2
Reactant of Route 2
PF-0713

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.